molecular formula C42H35N3O4S3 B8081952 D149 Dye

D149 Dye

Cat. No.: B8081952
M. Wt: 741.9 g/mol
InChI Key: OZFUEQNYOBIXTB-XNJLICFFSA-N
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Description

D149 Dye is a useful research compound. Its molecular formula is C42H35N3O4S3 and its molecular weight is 741.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2Z,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24+,41-38-/t31-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFUEQNYOBIXTB-XNJLICFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H35N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to D149 Dye: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the D149 dye, a prominent metal-free organic sensitizer. The information is curated for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound for applications in areas such as dye-sensitized solar cells (DSSCs) and photocatalysis.

Chemical Structure and Identification

D149, also known as Indoline dye D149, is a complex organic molecule characterized by a donor-π-acceptor (D-π-A) architecture. The core structure features an indoline moiety acting as the electron donor, conjugated through a π-bridge to a rhodanine-acetic acid unit which serves as the electron acceptor and anchoring group to semiconductor surfaces.[1]

The IUPAC name for D149 is 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.[2] Its structure is designed to facilitate efficient intramolecular charge transfer upon photoexcitation, a key process for its function as a sensitizer.

Below is a diagram illustrating the chemical structure of the this compound.

D149_Structure cluster_donor Electron Donor (Indoline Core) cluster_acceptor Electron Acceptor & Anchor Indoline Indoline_text Indoline-triphenylamine moiety Pi_bridge_text Methine chain Indoline_text->Pi_bridge_text Charge Transfer Pathway Acceptor_text Rhodanine-3-acetic acid Pi_bridge_text->Acceptor_text Acceptor

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties of this compound

ParameterValueReference(s)
IUPAC Name 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid[2]
CAS Number 786643-20-7[2][3]
Molecular Formula C₄₂H₃₅N₃O₄S₃[2][3]
Molecular Weight 741.94 g/mol [2][3]
Synonyms Indoline dye D149, Purple Dye[2]

Physicochemical and Electronic Properties

The photophysical and electronic properties of D149 are central to its performance as a photosensitizer. These properties have been investigated through both experimental measurements and theoretical calculations.

Table 2: Electronic and Photophysical Properties of this compound

ParameterValueConditions / NotesReference(s)
Molar Extinction Coefficient (ε) 68,700 M⁻¹cm⁻¹at 540 nm[4]
Absorption Maximum (λmax) 531 nm[5]
525-550 nmIn benzene, acetonitrile, and methanol[1]
HOMO Energy Level -5.07 eVTheoretical (DFT)[3]
LUMO Energy Level -2.36 eVTheoretical (DFT)[3]
HOMO-LUMO Gap 2.1163 eVTheoretical (TDDFT in ethanol)[6]
Solubility 1 mg/mL (1.35 mM)In DMSO (requires sonication)[7][8]
< 0.1 mg/mL (insoluble)In Water[7][8]

The high molar extinction coefficient of D149 indicates its strong ability to absorb light.[4] The HOMO and LUMO energy levels are crucial for determining the feasibility of electron injection into the conduction band of a semiconductor (like TiO₂) and the subsequent regeneration of the dye by the electrolyte in a DSSC.[3] The energy levels provided are based on theoretical calculations and may vary slightly depending on the computational method and solvent environment.

Experimental Protocols

A common application of D149 is in the fabrication of dye-sensitized solar cells. The following section outlines a typical experimental protocol for constructing a DSSC using D149 as the sensitizer.

Preparation of TiO₂ Photoanode
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, and ethanol for 15 minutes each.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO glass by a method such as spin coating or spray pyrolysis to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited by screen printing or the doctor-blade technique.

  • Sintering: The TiO₂-coated FTO glass is gradually heated to around 450-500°C and maintained at this temperature for 30-60 minutes to ensure good electrical contact between the nanoparticles and the substrate. The electrode is then cooled down to room temperature.

Dye Sensitization
  • Dye Solution Preparation: A this compound solution is prepared, typically at a concentration of 0.3-0.5 mM, in a suitable solvent mixture, commonly a 1:1 (v/v) ratio of acetonitrile and tert-butanol.[8]

  • Dye Adsorption: The sintered TiO₂ photoanode is immersed in the this compound solution and kept at room temperature for a specified duration, often ranging from 3 to 24 hours, to allow for the adsorption of the dye onto the TiO₂ surface.[5][8] After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

DSSC Assembly
  • Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of a Pt precursor (e.g., H₂PtCl₆) onto another FTO glass substrate, followed by heating at around 400°C for 20 minutes.[8]

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn®) to prevent short-circuiting.

  • Electrolyte Injection: The space between the electrodes is filled with an electrolyte solution, which commonly consists of an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile or 3-methoxypropionitrile.[4] The filling hole is then sealed.

The following diagram illustrates the workflow for the fabrication of a D149-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly A1 FTO Glass Cleaning A2 TiO2 Paste Deposition A1->A2 A3 Sintering at 450-500°C A2->A3 B2 Immerse TiO2 Electrode (3-24 hours) A3->B2 Cooled Electrode B1 Prepare 0.3-0.5 mM This compound Solution B1->B2 B3 Rinse with Solvent B2->B3 C2 Assemble Sandwich Cell with Spacer B3->C2 Sensitized Photoanode C1 Prepare Pt Counter Electrode C1->C2 C3 Inject I-/I3- Electrolyte C2->C3 C4 Seal the Cell C3->C4 D1 Photovoltaic Characterization C4->D1 Complete DSSC

Figure 2: Workflow for D149-based DSSC fabrication.

Signaling Pathway in Dye-Sensitized Solar Cells

The operation of a D149-based DSSC involves a series of electron transfer processes, which can be visualized as a signaling pathway.

  • Photoexcitation: The this compound absorbs incident photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the LUMO of the this compound into the conduction band of the TiO₂ semiconductor.

  • Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the FTO-coated glass, generating an electric current in the external circuit.

  • Dye Regeneration: The oxidized this compound (D149⁺) is regenerated back to its ground state by accepting an electron from the iodide (I⁻) ions in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).

  • Electrolyte Regeneration: The triiodide ions diffuse to the platinum counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit, thus completing the cycle.

The following diagram illustrates the electron transfer pathway in a D149-sensitized solar cell.

DSSC_Electron_Pathway cluster_photoanode Photoanode (TiO2) cluster_electrolyte Electrolyte cluster_external External Circuit cluster_counter_electrode Counter Electrode (Pt) D149 This compound (Ground State) D149_excited D149* (Excited State) D149_excited->D149 Returns to Ground State TiO2_CB TiO2 Conduction Band D149_excited->TiO2_CB Electron Injection (e-) Load External Load TiO2_CB->Load Electron Transport (e-) Iodide 3I- Iodide->D149_excited Dye Regeneration Triiodide I3- Iodide->Triiodide Oxidation Pt_electrode Pt Catalyst Triiodide->Pt_electrode Diffusion Load->Pt_electrode Electron Flow (e-) Pt_electrode->Iodide Reduction Photon Incident Photon (hν) Photon->D149 Photoexcitation

Figure 3: Electron transfer pathway in a D149 DSSC.

Conclusion

D149 remains a significant benchmark molecule in the field of metal-free organic photosensitizers. Its well-defined chemical structure, coupled with its excellent photophysical and electronic properties, makes it a valuable tool for researchers in materials science, solar energy conversion, and photocatalysis. The detailed information and protocols provided in this guide are intended to support further research and development in these and related scientific disciplines.

References

Unveiling the Electronic Behavior of D149: A Photophysical and Electrochemical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline-based organic dye, D149, has emerged as a significant contender in the field of dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies.[1][2] Its performance is intrinsically linked to its photophysical and electrochemical characteristics, which govern the critical processes of light absorption, electron injection, and dye regeneration. This technical guide provides an in-depth analysis of these core properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Photophysical and Electrochemical Data

The following tables summarize the key quantitative data for the D149 dye, providing a comparative overview of its behavior in different environments.

Photophysical Properties

The photophysical properties of D149 are highly sensitive to the solvent environment, a common trait for donor-π-acceptor dyes.[1] The large Stokes shift observed in polar solvents is indicative of a significant change in dipole moment upon photoexcitation, facilitating charge separation.[1]

PropertySolvent/MatrixValueReference
Absorption Maximum (λmax) Benzene525 nm[1]
Acetonitrile531 nm[1]
Methanol548 nm[1]
Ethanol545 nm[3]
Chloroform568 nm[3]
Molar Extinction Coefficient (ε) Not Specified68,700 M-1cm-1 at 540 nm[4]
Emission Maximum (λem) Benzene620 nm[1]
Acetonitrile645 nm[1]
Methanol685 nm[1]
Fluorescence Quantum Yield (Φf) Chloroform0.1[3]
Excited State Lifetime (τ) Acetonitrile330 ps[5]
Methanol100 ps[1]
Chloroform0.90 ns[3]
On TiO284 ps[6]
On ZrO2640 ps[6]
Electrochemical Properties

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of the feasibility of electron injection into the semiconductor's conduction band and regeneration by the electrolyte in DSSCs.

PropertyMethodValue (eV)Reference
HOMO DFT Calculation-5.07[2]
LUMO DFT Calculation-2.36[2]
Redox Potential (Eox) In Solution0.69 V vs NHE[7]

Experimental Protocols

The characterization of D149's photophysical and electrochemical properties relies on a suite of spectroscopic and electrochemical techniques. The following are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient of the this compound.

Objective: To measure the wavelengths of light absorbed by D149 and quantify the strength of this absorption.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of D149 in the desired solvent at a known concentration (e.g., 1 x 10-5 M). From the stock solution, prepare a series of dilutions of varying concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with a small amount of the D149 solution before filling it. Place the cuvette with the D149 solution in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is employed to measure the emission spectrum and the fluorescence quantum yield of D149.

Objective: To determine the wavelengths of light emitted by D149 after excitation and to quantify the efficiency of this emission.

Materials:

  • This compound

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the D149 sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax of the this compound.

  • Emission Spectrum Measurement: Record the fluorescence emission spectrum of the D149 solution by scanning the emission monochromator over a suitable wavelength range.

  • Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.

  • Data Analysis: The fluorescence quantum yield (Φf) of the this compound is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry is utilized to determine the HOMO and LUMO energy levels of the this compound.

Objective: To measure the oxidation and reduction potentials of D149, from which the HOMO and LUMO energy levels can be estimated.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Sample Preparation: Dissolve a small amount of D149 in the electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Measurement: Assemble the three-electrode cell and immerse the electrodes in the sample solution. Connect the electrodes to the potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, to a potential sufficient to oxidize the dye, and then reverse the scan to reduce the oxidized species.

  • Data Analysis: The resulting voltammogram will show oxidation and reduction peaks. The onset potential of the first oxidation peak can be used to estimate the HOMO energy level, and the onset of the first reduction peak can be used to estimate the LUMO energy level, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+). The energy levels can be calculated using the following empirical formulas: EHOMO = - (Eoxonset - E1/2, Fc/Fc+ + 4.8) eV ELUMO = - (Eredonset - E1/2, Fc/Fc+ + 4.8) eV

Visualizing a Key Process and Workflow

Electron Injection and Regeneration in a Dye-Sensitized Solar Cell

The following diagram illustrates the fundamental process of light harvesting, electron injection, and dye regeneration in a DSSC sensitized with D149.

DSSC_Process cluster_dye This compound cluster_semiconductor Semiconductor (e.g., TiO2) cluster_electrolyte Electrolyte D149_GS D149 (Ground State) D149_ES D149* (Excited State) D149_ES->D149_GS Recombination (loss) TiO2_CB Conduction Band D149_ES->TiO2_CB 2. Electron Injection TiO2_VB Valence Band TiO2_CB->D149_GS Recombination (loss) External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Redox_Red I- Redox_Red->D149_GS 4. Dye Regeneration Redox_Ox I3- Photon Photon->D149_GS 1. Light Absorption Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Counter_Electrode->Redox_Ox 5. Reduction at Counter Electrode

Caption: Electron transfer pathway in a D149-sensitized solar cell.

Experimental Workflow for D149 Characterization

The following diagram outlines the logical flow of experiments for a comprehensive photophysical and electrochemical characterization of the this compound.

Experimental_Workflow cluster_synthesis Dye Preparation cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Characterization cluster_analysis Data Analysis & Interpretation start D149 Synthesis & Purification uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lifetime Time-Resolved Fluorescence start->lifetime cv Cyclic Voltammetry start->cv absorption_data λmax, ε uv_vis->absorption_data emission_data λem, Φf fluorescence->emission_data lifetime_data τ lifetime->lifetime_data electrochem_data HOMO, LUMO cv->electrochem_data final_report Comprehensive Report absorption_data->final_report emission_data->final_report lifetime_data->final_report electrochem_data->final_report

Caption: Workflow for characterizing the this compound.

References

In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149, scientifically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a metal-free organic sensitizer that has garnered significant attention in the field of dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and promising power conversion efficiencies. A thorough understanding of its photophysical properties, particularly its absorption and emission characteristics, is crucial for optimizing its performance in various applications, including but not limited to solar energy conversion and biomedical imaging. This technical guide provides a comprehensive analysis of the absorption and emission spectra of D149, detailed experimental protocols for their measurement, and a summary of its key photophysical data.

Photophysical Properties of D149 Dye

The photophysical properties of D149 are highly dependent on its solvent environment, a phenomenon known as solvatochromism. The dye exhibits a strong intramolecular charge-transfer (ICT) character, which is reflected in the significant shifts of its absorption and emission bands in solvents of varying polarity.

Data Presentation

The following table summarizes the key photophysical data for this compound in different solvents.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Benzene530582Not Reported
TolueneNot ReportedNot ReportedNot Reported
Acetonitrile52563068,700 (at 540 nm)[1]
Methanol523652Not Reported
ChloroformNot ReportedNot ReportedNot Reported
Tetrahydrofuran (THF)Not ReportedNot ReportedNot Reported

Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

  • Φ_f is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Experimental Protocols

Precise and reproducible measurements of absorption and emission spectra are fundamental to characterizing the this compound. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of this compound in a solvent using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, benzene)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of D149 in the desired solvent with a known concentration (e.g., 1 mM).

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for absorption measurements (typically in the micromolar range, ensuring the maximum absorbance is between 0.5 and 1.5).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 300-800 nm).

    • Select the appropriate scan speed and slit width.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.

  • Sample Measurement:

    • Rinse the cuvette with the D149 solution a few times before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of the D149 solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • If the concentration and path length are known, calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl).

Fluorescence Emission Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis, but typically more dilute)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (four-sided polished)

  • Spectrofluorometer

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of D149 in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize.

    • Set the excitation wavelength (λ_ex), which is typically the absorption maximum (λ_abs) of the dye.

    • Define the emission wavelength range to be scanned (e.g., from λ_ex + 10 nm to 800 nm).

    • Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

  • Blank Measurement:

    • Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement:

    • Place the cuvette containing the D149 solution in the sample holder.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • Correct the spectrum for instrument response if necessary (most modern instruments perform this correction automatically).

    • The integrated area under the corrected emission spectrum is proportional to the fluorescence quantum yield.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the absorption and emission spectra of the this compound.

G Experimental Workflow for D149 Spectral Analysis cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Dye This compound Stock Prepare Stock Solution Dye->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Dilution Prepare Dilute Solution Stock->Dilution UVVis UV-Vis Spectrophotometer Dilution->UVVis To Absorption Fluorometer Spectrofluorometer Dilution->Fluorometer To Emission Blank_Abs Measure Solvent Blank UVVis->Blank_Abs Sample_Abs Measure Sample Absorbance Blank_Abs->Sample_Abs Data_Abs Determine λ_abs & ε Sample_Abs->Data_Abs Data_Em Determine λ_em & Relative Intensity Blank_Em Measure Solvent Blank Fluorometer->Blank_Em Sample_Em Measure Sample Emission Blank_Em->Sample_Em Sample_Em->Data_Em G Derivation of Photophysical Parameters Abs_Spectrum Absorption Spectrum lambda_abs λ_abs (Absorption Maximum) Abs_Spectrum->lambda_abs epsilon ε (Molar Extinction Coefficient) Abs_Spectrum->epsilon [Beer-Lambert Law] Em_Spectrum Emission Spectrum lambda_em λ_em (Emission Maximum) Em_Spectrum->lambda_em QY Φf (Fluorescence Quantum Yield) Em_Spectrum->QY [Comparative Method]

References

understanding the HOMO and LUMO energy levels of D149 dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of D149 Dye

This guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the indoline-based this compound, a prominent metal-free organic sensitizer in the field of dye-sensitized solar cells (DSSCs). The electronic and photophysical properties of D149 are critically dependent on these frontier orbitals, which govern the processes of light absorption, electron injection, and dye regeneration.

Data Presentation: HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels of D149 have been determined by both experimental techniques, primarily cyclic voltammetry (CV), and theoretical methods, such as Density Functional Theory (DFT). The reported values can vary based on the methodology, solvent, and whether the dye is in solution or adsorbed onto a surface. The following table summarizes key reported values.

HOMO (eV)LUMO (eV)Energy Gap (eV)Method of DeterminationSolvent/EnvironmentReference
-5.07-2.362.71DFT CalculationGas Phase[1]
-5.49--Photoelectron Spectroscopy (AC-3)Solid Film
+1.14 (vs. NHE)--Not SpecifiedAdsorbed on TiO₂

Note: Potentials vs. the Normal Hydrogen Electrode (NHE) can be converted to the vacuum scale. The HOMO level of +1.14 V vs. NHE corresponds to approximately -5.54 eV vs. vacuum, assuming the NHE potential is -4.4 V vs. vacuum.

Experimental and Computational Protocols

The determination of HOMO and LUMO energy levels is crucial for assessing the suitability of a dye for DSSC applications. These levels dictate the thermodynamic driving forces for electron injection into the semiconductor conduction band and regeneration by the electrolyte.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common electrochemical technique used to experimentally estimate the HOMO and LUMO energy levels of organic dyes. It measures the oxidation and reduction potentials of the molecule.

Methodology:

  • Sample Preparation: A solution of the this compound (typically ~1 mM) is prepared in a suitable organic solvent, such as acetonitrile or dichloromethane. An inert supporting electrolyte, like 0.1 M tetrabutylammonium hexafluorophosphate (NBu₄PF₆), is added to ensure conductivity.[2]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter (Auxiliary) Electrode: A platinum wire.[2]

  • Internal Standard: Ferrocene (Fc) is often added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measurements against the vacuum level.[2]

  • Measurement: The potential of the working electrode is swept linearly with time, first in the anodic (positive) direction to oxidize the dye, and then in the cathodic (negative) direction to reduce it. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

  • Data Analysis and Calculation:

    • The onset potential of the first oxidation peak (Eox) is determined from the voltammogram. This potential corresponds to the removal of an electron from the HOMO.

    • The onset potential of the first reduction peak (Ered) is determined, corresponding to the addition of an electron to the LUMO.

    • The HOMO and LUMO energy levels are calculated relative to the vacuum level using the following empirical equations, where the potential of the Fc/Fc⁺ couple is taken as -4.8 eV or -5.1 eV relative to the vacuum, depending on the convention used.[2]

      • EHOMO (eV) = -e [Eox(onset) vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -e [Ered(onset) vs Fc/Fc⁺ + 4.8]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical framework for predicting the electronic structure and frontier orbital energies of molecules like D149.

Methodology:

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the D149 molecule. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-31G(d) basis set.[1] The calculation is run until the forces on the atoms are minimized, and a stable geometric structure is found.

  • Frequency Calculation: A frequency calculation is often performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed. This calculation provides the energies of all the molecular orbitals.

  • Data Extraction: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted directly from the output file of the calculation. The HOMO-LUMO energy gap is the difference between these two values (ΔE = ELUMO - EHOMO).

  • Solvent Effects: To better approximate experimental conditions, these calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Visualizations

D149 Energy Level Diagram in a Dye-Sensitized Solar Cell (DSSC)

The operation of a DSSC relies on the favorable alignment of the energy levels of its components. The LUMO of the dye must be higher in energy (more negative potential) than the conduction band edge of the semiconductor (typically TiO₂) to ensure efficient electron injection. The HOMO of the dye must be lower in energy (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻) for effective dye regeneration.

DSSC_Energy_Levels cluster_levels Energy Level Diagram (vs. Vacuum) cluster_processes axis Energy (eV) level_neg2 -2.0 level_neg3 -3.0 level_neg4 -4.0 level_neg5 -5.0 level_neg6 -6.0 tio2_label TiO₂ Conduction Band tio2_level -4.0 eV d149_lumo LUMO -2.36 eV d149_label This compound d149_lumo:e->tio2_level:w 1. Electron Injection d149_homo HOMO -5.07 eV d149_homo->d149_lumo Light Absorption (hν) electrolyte_label I⁻/I₃⁻ Electrolyte electrolyte_level -4.8 eV electrolyte_level:w->d149_homo:e 2. Dye Regeneration invis_1 invis_2 invis_3 invis_4

Caption: Energy level alignment in a D149-sensitized solar cell.

Logical Workflow for Characterizing this compound

This workflow outlines the process from synthesis to performance evaluation, highlighting the central role of HOMO/LUMO determination.

Workflow A This compound Synthesis & Purification B Theoretical Modeling (DFT) A->B C Electrochemical Analysis (CV) A->C D Predict HOMO & LUMO Energy Levels B->D E Determine Oxidation & Reduction Potentials C->E G Assess Thermodynamic Feasibility (Compare with TiO₂ & Electrolyte) D->G F Calculate HOMO & LUMO Energy Levels E->F F->G H Fabricate Dye-Sensitized Solar Cell (DSSC) G->H If Favorable J Correlate Energy Levels with Device Efficiency G->J I Measure Photovoltaic Performance (J-V Curve) H->I I->J

Caption: Workflow for this compound characterization and DSSC application.

References

D149 Indoline Dye: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to D149 Indoline Dye

D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a donor-π-acceptor (D-π-A) type organic dye.[4] The indoline moiety serves as the electron donor, conjugated through a π-bridge to a rhodanine-based acceptor with a carboxylic acid anchoring group.[5] This molecular design facilitates efficient charge separation upon photoexcitation, a critical characteristic for its application in DSSCs.[2]

Table 1: Physicochemical Properties of D149 Dye

PropertyValueReference
Molecular FormulaC42H35N3O4S3[3]
Molecular Weight741.94 g/mol [3]
AppearanceLight brown to black solid[3]
Peak Extinction Coefficient68,700 M⁻¹cm⁻¹ at 540 nm[3]
SolubilitySoluble in DMSO, Acetonitrile/tert-butanol (1:1 v/v)[3]

Synthesis of D149 Indoline Dye

A detailed experimental protocol for the synthesis of D149 is not explicitly detailed in the reviewed scientific literature. However, based on the structure of D149 and common synthetic routes for similar indoline dyes, a plausible multi-step synthesis can be proposed. The overall strategy involves the separate synthesis of the indoline donor aldehyde and the rhodanine acceptor, followed by a final Knoevenagel condensation.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Synthesis of the Indoline Aldehyde Donor: This involves the construction of the hexahydrocyclopent[b]indole core functionalized with the 4-(2,2-diphenylethenyl)phenyl group and a formyl group at the 7-position.

  • Synthesis of the Rhodanine-3-acetic Acid Acceptor: This involves the N-alkylation of a rhodanine derivative with an acetic acid moiety.

  • Final Knoevenagel Condensation: The aldehyde donor and the active methylene group of the rhodanine acceptor are condensed to form the final this compound.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_final_product Final Product Indoline Core Indoline Core Diphenylacetylene Diphenylacetylene Indoline_Aldehyde 4-[4-(2,2-diphenylethenyl)phenyl]- 1,2,3,3a,4,8b-hexahydrocyclopent[b] indole-7-carbaldehyde Diphenylacetylene->Indoline_Aldehyde Coupling reaction Rhodanine Rhodanine Rhodanine_Acceptor 2-(3-ethyl-4-oxo-2-thioxo-5- thiazolidinylidene)-4-oxo-3- thiazolidineacetic acid Rhodanine->Rhodanine_Acceptor N-alkylation Bromoacetic Acid Bromoacetic Acid Bromoacetic Acid->Rhodanine_Acceptor Alkylation D149 This compound Indoline_Aldehyde->D149 Knoevenagel Condensation Rhodanine_Acceptor->D149 Knoevenagel Condensation

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocols for Key Reactions

The following are generalized protocols for the types of reactions likely involved in the synthesis of D149, based on the synthesis of other indoline dyes.

Protocol 1: Vilsmeier-Haack Formylation for Aldehyde Synthesis (Hypothetical)

  • To a cooled (0 °C) solution of the indoline donor precursor in anhydrous DMF, add phosphorus oxychloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 2: Knoevenagel Condensation for Final Dye Synthesis (Hypothetical)

  • Dissolve the indoline aldehyde donor and the rhodanine-3-acetic acid acceptor in a suitable solvent such as acetonitrile or a mixture of chloroform and ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization or column chromatography.

Purification of D149 Indoline Dye

The purification of D149 is crucial for achieving high performance in its applications. The primary methods for purifying indoline dyes are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a standard method for the purification of organic dyes.

Protocol 3: Column Chromatography Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

  • Load the dissolved dye onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).

  • Collect the fractions containing the pure dye, identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed for further purification if a suitable solvent system is identified.

Protocol 4: Recrystallization

  • Dissolve the crude or column-purified this compound in a minimal amount of a hot solvent or solvent mixture in which the dye has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, acetonitrile, or a mixture of chloroform and hexane).

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purification_Workflow Column_Chromatography Column Chromatography (Silica Gel) Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional (for high purity) Pure_Dye Purified D149 Column_Chromatography->Pure_Dye Recrystallization->Pure_Dye Characterization Characterization (NMR, MS, UV-Vis) Pure_Dye->Characterization

Caption: General purification workflow for this compound.

Characterization Data

The following table summarizes key characterization data for D149 found in the literature, which can be used to confirm the identity and purity of the synthesized dye.

Table 2: Characterization Data for this compound

TechniqueObserved Peaks/SignalsReference
FT-IR (cm⁻¹) 1697 (C=O), 1547 (C=C), 1240 (N-C=), 1128 (C-O)
¹H NMR (DMSO-d₆) 7.0-7.5 ppm (multiple unresolved aromatic and olefinic signals)[2]
UV-Vis (in ACN/t-BuOH) λmax ≈ 525-550 nm[2]

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of D149 indoline dye. While a specific, publicly documented synthesis protocol remains elusive, a plausible synthetic route based on established organic chemistry principles has been outlined. The provided general protocols for key reactions and purification methods, along with characterization data, offer a valuable resource for researchers working with D149 and similar indoline dyes. The successful synthesis and rigorous purification of D149 are paramount to achieving optimal performance in its various applications, particularly in the advancement of dye-sensitized solar cell technology.

References

D149 dye mechanism of action in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of D149 Dye in Dye-Sensitized Solar Cells

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in a photosensitive dye that absorbs light and initiates the process of converting solar energy into electrical energy.[3][4] Among the various sensitizers developed, D149, a metal-free indoline dye, has emerged as one of the most effective organic dyes, achieving high power conversion efficiencies.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of the this compound in DSSCs, tailored for researchers and professionals in the fields of materials science and solar energy.

The this compound is characterized by its indoline core, which acts as an electron donor, conjugated to a cyanoacrylic acid group that serves as both an electron acceptor and an anchoring group to the semiconductor surface.[1] Its molecular structure is designed to exhibit a high molar extinction coefficient, enabling efficient light harvesting.[1][6]

Chemical Structure of D149

The molecular structure of D149 is 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3-3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.[7]

Molecular Formula : C₄₂H₃₅N₃O₄S₃[8][9] Molecular Weight : 741.94 g/mol [7][9]

Core Mechanism of Action in Dye-Sensitized Solar Cells

The operation of a D149-based DSSC involves a series of photo-electrochemical processes that collectively convert light into electricity. The overall mechanism can be broken down into five key steps, which are initiated by the absorption of photons by the this compound molecules adsorbed onto a mesoporous semiconductor surface, typically titanium dioxide (TiO₂) or zinc oxide (ZnO).[1]

  • Light Absorption (Photoexcitation) : The process begins when incident sunlight strikes the this compound. The dye absorbs a photon, causing an electron to be promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[3][4] This creates an excited state of the dye (D149*). The absorption spectrum of D149 shows a major band around 525-550 nm, which is attributed to an intense charge-transfer transition.[5]

    • Reaction : D149 + hν → D149*

  • Electron Injection : The excited electron in the LUMO of the D149* is rapidly injected into the conduction band (CB) of the semiconductor nanoparticle film.[1][10] This process is highly efficient and occurs on a femtosecond to picosecond timescale. For this to occur, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor.[11] This energy alignment facilitates the directional flow of electrons.

    • Reaction : D149* → D149⁺ + e⁻(TiO₂)

  • Charge Transport : The injected electrons percolate through the interconnected network of semiconductor nanoparticles to the transparent conducting oxide (TCO) coated glass substrate, which serves as the photoanode.[3] These electrons are then collected and transported to the external circuit, generating an electric current.

  • Dye Regeneration : The oxidized dye molecule (D149⁺) must be quickly returned to its neutral ground state to be able to absorb another photon. This is accomplished by an electron donation from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte solution.[1][12] For efficient regeneration, the HOMO energy level of the dye must be lower than the redox potential of the electrolyte.[11]

    • Reaction : D149⁺ + 3I⁻ → D149 + I₃⁻ + 2e⁻

  • Electrolyte Regeneration : The oxidized redox species (I₃⁻) diffuses to the counter electrode (typically platinum-coated glass). Here, it is reduced back to its original state (I⁻) by the electrons that have traveled through the external circuit.[10] This completes the circuit, allowing for the continuous conversion of light into electricity.

    • Reaction : I₃⁻ + 2e⁻(counter electrode) → 3I⁻

The following diagram illustrates the complete operational cycle of a D149-based dye-sensitized solar cell.

DSSC_Mechanism cluster_photoanode Photoanode (TiO2 + D149) cluster_electrolyte Electrolyte cluster_external External Circuit cluster_cathode Counter Electrode (Pt) Dye_GS D149 (Ground State) Dye_ES D149* (Excited State) TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB 2. Electron Injection Load Load TiO2_CB->Load 3. Charge Transport Dye_Ox D149+ (Oxidized) Dye_Ox->Dye_GS Redox_Reduced 3I- Redox_Reduced->Dye_Ox 4. Dye Regeneration Redox_Oxidized I3- Redox_Oxidized->Redox_Reduced Cathode Pt Electrode Load->Cathode Cathode->Redox_Oxidized 5. Electrolyte Regeneration Photon Photon (hν) Photon->Dye_GS 1. Light Absorption

Caption: The operational principle of a this compound-sensitized solar cell.

Quantitative Performance Data

The performance of DSSCs sensitized with this compound has been reported in numerous studies. The key photovoltaic parameters are summarized in the table below. It is important to note that performance can vary significantly based on the semiconductor material, electrolyte composition, and presence of co-adsorbents.

SemiconductorElectrolyte SystemVoc (mV)Jsc (mA/cm²)FFPCE (%)Reference
TiO₂Acetonitrile-based---9.0[5][13]
TiO₂Ionic Liquid-based---6.67[13]
TiO₂TEMPO-based-4.9--[14]
TiO₂(Not specified)6249.43-3.67[15]
TiO₂(Not specified, with CDCA)71017.10.749.0[16]
ZnO2,2,2-Trifluoroethanol---1.662[17][18]
  • Voc : Open-circuit voltage

  • Jsc : Short-circuit current density

  • FF : Fill factor

  • PCE : Power conversion efficiency

  • CDCA : Chenodeoxycholic acid (a co-adsorbent to prevent dye aggregation)

Experimental Protocols

This section details a generalized protocol for the fabrication and characterization of a D149-sensitized solar cell, based on common laboratory practices.

I. Photoanode Preparation
  • Substrate Cleaning : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and ethanol for 15 minutes each.

  • Blocking Layer Deposition : A thin, compact blocking layer of TiO₂ is often applied to the FTO surface (e.g., by spin coating a precursor solution or sputtering) to prevent charge recombination between the electrolyte and the FTO.

  • Mesoporous TiO₂ Film Deposition : A paste containing TiO₂ nanoparticles is deposited onto the substrate using a technique like screen printing or doctor-blading to create a porous film with a high surface area.

  • Sintering : The coated electrode is gradually heated to around 450-500°C and maintained at that temperature for approximately 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.

II. Dye Sensitization
  • Dye Solution Preparation : A sensitizing solution is prepared by dissolving this compound in a suitable solvent, typically a 1:1 volume mixture of acetonitrile and tert-butanol, to a concentration of 0.3-0.5 mM.[9][19]

  • Adsorption : The sintered TiO₂ photoanode, while still warm (around 80-110°C), is immersed in the this compound solution and left for several hours (e.g., overnight) in the dark to allow for the self-assembly of a dye monolayer on the TiO₂ surface.[9]

  • Rinsing : After sensitization, the photoanode is removed from the dye solution and rinsed with the same solvent (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

III. Solar Cell Assembly
  • Counter Electrode Preparation : A platinum catalyst layer is deposited on another FTO glass substrate, for example, by dropping a solution of H₂PtCl₆ and heating it to 400°C for 20 minutes.[9]

  • Assembly : The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic spacer (e.g., 25-60 μm thick Surlyn).

  • Sealing : The cell is sealed by heating the polymer spacer to ensure a hermetic seal.

  • Electrolyte Filling : The electrolyte solution (e.g., containing 0.6 M DMII, 0.05 M I₂, 0.1 M LiI, and 0.5 M TBP in acetonitrile) is introduced into the cell through a pre-drilled hole in the counter electrode via vacuum back-filling.[9] The hole is then sealed.

IV. Photovoltaic Characterization
  • Current-Voltage (J-V) Measurement : The assembled DSSC is tested under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The current density and voltage are measured to determine the Voc, Jsc, FF, and PCE.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) : The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light.

The following diagram provides a visual representation of the experimental workflow for fabricating a D149-based DSSC.

DSSC_Fabrication cluster_anode Photoanode Fabrication cluster_dye Sensitization cluster_cathode Counter Electrode cluster_assembly Cell Assembly & Testing A1 Clean FTO Substrate A2 Deposit TiO2 Blocking Layer A1->A2 A3 Screen Print Mesoporous TiO2 A2->A3 A4 Sinter at 450-500°C A3->A4 B2 Immerse Photoanode in Dye A4->B2 B1 Prepare this compound Solution B1->B2 B3 Rinse with Solvent B2->B3 D1 Assemble Anode & Cathode with Spacer B3->D1 C1 Deposit Pt on FTO C2 Heat at 400°C C1->C2 C2->D1 D2 Seal Cell D1->D2 D3 Fill with Electrolyte D2->D3 D4 Characterize (J-V, IPCE) D3->D4

Caption: Experimental workflow for DSSC fabrication and testing.

Conclusion

The D149 indoline dye has proven to be a highly effective sensitizer for dye-sensitized solar cells. Its mechanism of action is a well-orchestrated sequence of photoexcitation, electron transfer, and regeneration processes that enable the efficient conversion of solar energy. The key to its success lies in its strong light absorption in the visible spectrum and the favorable alignment of its electronic energy levels with those of the semiconductor and the redox electrolyte. Further optimization of cell components, such as the use of co-adsorbents to mitigate dye aggregation and the development of novel electrolyte systems, continues to push the performance boundaries of D149-based DSSCs, reinforcing their potential as a viable next-generation photovoltaic technology.

References

Unveiling the Electronic Landscape of D149 Dye: A Theoretical DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The indoline-based organic dye, D149, has emerged as a highly promising sensitizer in the realm of dye-sensitized solar cells (DSSCs), demonstrating impressive solar energy conversion efficiencies.[1][2] A thorough understanding of its electronic structure is paramount for optimizing its performance and designing next-generation dyes. This technical guide delves into the theoretical studies of D149's electronic properties using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), providing a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Core Electronic Properties: A Quantitative Overview

Theoretical calculations have provided significant insights into the electronic behavior of the D149 dye. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in the dye's function as a photosensitizer. The HOMO level indicates the ability of the dye to donate an electron, while the LUMO level signifies its ability to accept an electron. The energy gap between these orbitals is a key determinant of the dye's absorption spectrum.

Various studies have employed different DFT functionals to compute these properties, leading to a range of values. The table below summarizes key quantitative data from several theoretical investigations, offering a comparative look at the electronic characteristics of D149.

Computational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax (nm)Oscillator Strength (f)Reference
B3LYP/6-31G(d)-4.901-2.8732.028585.70.913[3][4]
PBE0/PCM/6-31G*---~525-5502.06[1][5][6][7]
B3LYP/6-31G(d)-4.95-2.562.39--[3]
TD-DFT (generic)---~525-550-[1]

Note: The performance of different functionals can vary, with PBE0 and B3LYP being commonly used for indoline dyes. The choice of functional and basis set can influence the calculated values.[8][9]

The primary electronic transition of interest in D149 is the S0 → S1 transition, which corresponds to the main absorption band in the visible region.[1] This transition is characterized as an intense charge-transfer (CT) process, where electron density moves from the indoline donor unit (where the HOMO is largely localized) to the rhodanine-acetic acid acceptor unit (where the LUMO is predominantly located).[1] This efficient charge separation is fundamental to the successful injection of electrons from the excited dye into the conduction band of a semiconductor like TiO2 in a DSSC.[1][2]

Experimental Protocols: A Guide to Computational Methodology

The theoretical investigation of the this compound's electronic structure typically involves a multi-step computational workflow. The following outlines a detailed methodology based on common practices cited in the literature.[3][8][10]

1. Ground-State Geometry Optimization:

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[3][8]

  • Method: Density Functional Theory (DFT) is the primary method.

  • Functional: A hybrid functional such as B3LYP or PBE0 is often chosen.[5][6][7][8][9] Other functionals like CAM-B3LYP and MPW1K have also been tested.[8][9]

  • Basis Set: The 6-31G(d) or 6-31G* basis set is a standard choice for these types of molecules.[3][8]

  • Procedure: The initial structure of the D149 molecule is built and its geometry is optimized without any symmetry constraints to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

2. Frequency Calculations:

  • Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Procedure: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure.

3. Electronic Structure Analysis:

  • Procedure: Once the optimized geometry is obtained, a single-point energy calculation is performed to analyze the frontier molecular orbitals (HOMO and LUMO), their energy levels, and their spatial distribution.

4. Excited-State Calculations:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies, oscillator strengths, and absorption spectra.[1][5][6][7]

  • Procedure: Using the optimized ground-state geometry, the lowest singlet-singlet electronic transitions are calculated. The transition with the highest oscillator strength typically corresponds to the main absorption peak observed experimentally.

  • Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into both the ground and excited-state calculations.[5][6][7] Acetonitrile is a commonly used solvent in these simulations.[1]

Visualizing the Process and a Key Electronic Transition

To further clarify the computational workflow and the fundamental electronic process, the following diagrams are provided.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure of D149 comp_params Select DFT Functional & Basis Set mol_structure->comp_params Define Parameters geom_opt Ground State Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy td_dft TD-DFT for Excited States freq_calc->td_dft orbital_analysis Analyze HOMO/LUMO Energies & Distribution td_dft->orbital_analysis spectra_analysis Analyze Absorption Spectrum & Transitions td_dft->spectra_analysis property_extraction Extract Key Quantitative Data orbital_analysis->property_extraction spectra_analysis->property_extraction

Computational workflow for DFT studies of this compound.

Electronic_Transition cluster_ground Ground State (S0) cluster_excited Excited State (S1) homo HOMO (on Indoline Donor) lumo LUMO (on Rhodanine-Acetic Acid Acceptor) homo->lumo Intramolecular Charge Transfer photon Photon (hν) photon->homo Light Absorption

Key electronic transition in the this compound molecule.

References

Technical Guide: D149 Dye (CAS Number 786643-20-7) - Properties and Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and materials development professionals.

This technical guide provides a comprehensive overview of the properties and applications of the compound with CAS number 786643-20-7, commonly known as D149 Dye or Indoline Dye D149. While the initial inquiry suggested an interest in its relevance to drug development, extensive research indicates that the primary and well-documented application of this compound lies within the field of materials science, specifically in the development of dye-sensitized solar cells (DSSCs). There is currently no scientific literature to support its use or investigation as a therapeutic agent.

Core Compound Identification and Properties

This compound is a metal-free organic dye belonging to the indoline class of compounds.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 786643-20-7[1][2]
Synonyms Indoline dye D149, Purple Dye, 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3-3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid[1]
Molecular Formula C42H35N3O4S3[1][2]
Molecular Weight 741.94 g/mol [1][2]
Appearance Solid[2]
Melting Point 284-289 °C[2]
Maximum Absorption (λmax) 531 nm[2]
Molar Extinction Coefficient 68,700 M⁻¹cm⁻¹[2]
Solubility Soluble in DMSO (requires sonication)[3]

Primary Application: Dye-Sensitized Solar Cells (DSSCs)

This compound is a highly efficient sensitizer used in the fabrication of dye-sensitized solar cells.[2] Its primary function is to absorb photons from sunlight and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), thereby generating an electric current.

Mechanism of Action in DSSCs

The high performance of D149 in DSSCs is attributed to its strong absorption in the visible spectrum and its molecular structure, which facilitates efficient electron transfer. The operational principle can be summarized in the following steps:

  • Light Absorption: The this compound molecule, adsorbed onto the surface of a mesoporous TiO2 layer, absorbs incoming photons, causing an electron to be excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the LUMO of the dye into the conduction band of the TiO2 semiconductor.

  • Electron Transport: The injected electrons travel through the TiO2 network to the photoanode and then to an external circuit, generating an electrical current.

  • Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox electrolyte, typically an iodide/triiodide couple, completing the circuit.

The following diagram illustrates the electron transfer process in a D149-sensitized solar cell.

DSSC_Workflow cluster_solar_cell Dye-Sensitized Solar Cell (DSSC) Sunlight Sunlight (Photons) D149 This compound (Ground State) Sunlight->D149 1. Light Absorption D149_excited This compound (Excited State) TiO2 TiO₂ Conduction Band D149_excited->TiO2 2. Electron Injection (e⁻) External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Electrolyte Redox Electrolyte (I⁻/I₃⁻) External_Circuit->Electrolyte Electrolyte->D149 4. Dye Regeneration

DSSC Electron Transfer Pathway

Experimental Protocol: Fabrication of a D149-Sensitized Solar Cell

The following is a generalized experimental protocol for the construction of a laboratory-scale DSSC using this compound. This protocol is based on methodologies commonly cited in materials science literature.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste

  • This compound solution (0.3-0.5 mM in a suitable solvent, e.g., acetonitrile/tert-butanol)

  • Platinum catalyst solution (e.g., H2PtCl6)

  • Redox electrolyte solution (e.g., containing LiI, I2, and an organic solvent)

  • Surlyn or other thermoplastic sealant

Workflow:

DSSC_Fabrication cluster_workflow DSSC Fabrication Workflow A 1. Substrate Cleaning (FTO Glass) B 2. TiO₂ Deposition (e.g., screen printing, doctor blading) A->B C 3. Sintering (High temperature annealing) B->C D 4. Dye Sensitization (Immersion in D149 solution) C->D F 6. Cell Assembly (Sealing with Surlyn) D->F E 5. Counter Electrode Prep (Platinum coating on FTO) E->F G 7. Electrolyte Injection F->G H 8. Cell Sealing G->H

DSSC Fabrication Workflow

Detailed Steps:

  • Photoanode Preparation:

    • Clean the FTO glass substrates thoroughly using a sequence of detergent, deionized water, and ethanol in an ultrasonic bath.

    • Deposit a thin layer of TiO2 paste onto the conductive side of the FTO glass using a technique such as screen printing or doctor blading.

    • Sinter the TiO2-coated substrate at high temperatures (typically 450-500 °C) to create a mesoporous film with good electrical contact to the FTO.

  • Dye Sensitization:

    • After cooling to room temperature, immerse the TiO2 photoanode in a solution of this compound for a specified period (e.g., 12-24 hours) to ensure complete adsorption of the dye onto the TiO2 surface.

    • Rinse the sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.

  • Counter Electrode Preparation:

    • Prepare the counter electrode by depositing a thin layer of platinum catalyst onto another FTO glass substrate.

  • Cell Assembly:

    • Assemble the sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant such as Surlyn.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

  • Electrolyte Filling:

    • Introduce the redox electrolyte into the space between the electrodes through the pre-drilled holes via vacuum backfilling.

    • Seal the holes to prevent leakage of the electrolyte.

Relevance to Drug Development: An Important Clarification

The user's initial request focused on the properties and applications of CAS number 786643-20-7 in the context of drug development. However, a thorough review of the scientific literature reveals no evidence of this compound being investigated for any therapeutic purpose. The term "indoline" refers to a core chemical structure that is found in some pharmacologically active molecules. However, the specific compound D149, with its extended conjugation and specific functional groups, has been exclusively developed and characterized for its optoelectronic properties.

Therefore, for professionals in drug development, it is crucial to note that D149 is a specialized dye for materials science applications and is not a candidate for pharmaceutical research. There are no known signaling pathways associated with this compound in a biological context, nor are there any preclinical or clinical trial data available.

Conclusion

This compound (CAS 786643-20-7) is a well-characterized indoline-based organic dye with significant applications in the field of renewable energy, specifically in dye-sensitized solar cells. Its excellent light-harvesting properties and efficient electron injection capabilities make it a valuable component in the ongoing research and development of third-generation photovoltaic technologies. For researchers and scientists in materials science, D149 offers a benchmark for the design of new and improved organic sensitizers. For professionals in drug development, it is important to recognize that this compound's utility is confined to the realm of materials science, with no current or historical application in pharmacology or medicine.

References

Unraveling the Charge Transfer Dynamics of D149 Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the charge transfer dynamics of the organic sensitizer D149, a prominent indoline dye utilized in dye-sensitized solar cells (DSSCs). Understanding the intricate processes of electron injection, dye regeneration, and competing deactivation pathways is paramount for the rational design of more efficient solar energy conversion systems and for broader applications in photochemistry and materials science. This document summarizes key quantitative data, details common experimental protocols, and visualizes the fundamental processes governing the photo-induced behavior of D149.

Core Concepts in D149 Charge Transfer Dynamics

The operational principle of a D149-sensitized solar cell hinges on a series of ultrafast charge transfer events initiated by the absorption of light.[1][2] Upon photoexcitation, the D149 dye transitions to an excited state, from which it can inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂) or zinc oxide (ZnO).[1][3] This charge separation is the cornerstone of photovoltaic function. Subsequently, the oxidized dye molecule must be efficiently regenerated by a redox mediator in the electrolyte to complete the circuit and prepare for the next photocycle.[2] The overall efficiency of this process is dictated by the kinetics of these productive steps relative to competing deactivation pathways, such as fluorescence, internal conversion, and charge recombination.[4][5]

Quantitative Analysis of D149 Dynamics

The photophysical properties of D149 have been extensively characterized using various spectroscopic techniques. The following tables summarize key quantitative data on the excited-state lifetimes and charge transfer kinetics of D149 in different environments.

Table 1: Excited State Lifetimes of D149 in Various Solvents

SolventS₁ State Lifetime (τ₁) (ps)S₂ State Lifetime (τ₂) (ps)Notes
Toluene (TLN)-0.44 ± 0.04S₂-S₁ internal conversion.[6]
Acetonitrile (ACN)280[7]0.31 ± 0.04[6]High polarity solvent favors S₂-S₁ internal conversion.[6]
Acetone540[7]-Lifetime correlates with polarity.[7]
Tetrahydrofuran (THF)720[7]-Lifetime correlates with polarity.[7]
Chloroform800[7]-Lifetime correlates with polarity.[7]
Methanol99[7]-Shorter lifetime suggests influence of hydrogen bonding.[7]
Ethanol178[7]-Shorter lifetime suggests influence of hydrogen bonding.[7]
1:1 Acetonitrile/tert-Butyl Alcohol300 ± 50-

Table 2: Interfacial Electron Transfer (IET) Dynamics of D149 on Semiconductor Surfaces

SubstrateIET Time Constants (ps)Average Lifetime ⟨τ⟩ (ps)IET Quantum Yield (ΦIET)IET Rate (kIET) (s⁻¹)
TiO₂0.1, 1.3, 8.62.240.903.82 × 10¹¹
Al₂O₃ (reference)-21.7--
ZnOFastest component: 150 ± 20 fs---

Experimental Protocols

The investigation of D149 charge transfer dynamics relies on a suite of advanced spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Transient Absorption Spectroscopy (TAS)

Objective: To probe the excited-state dynamics and identify transient species (e.g., excited dye, oxidized dye) following photoexcitation.

Methodology:

  • Sample Preparation: D149 is dissolved in a solvent of choice (e.g., acetonitrile) or adsorbed onto a mesoporous semiconductor film (TiO₂ or ZnO). For measurements in the presence of an electrolyte, the sensitized film is incorporated into a sealed cell with a counter electrode and filled with the redox mediator solution.

  • Excitation: The sample is excited with a femtosecond or picosecond laser pulse (the "pump" pulse) at a wavelength corresponding to the S₀→S₁ or S₀→S₂ absorption band of D149 (e.g., 400 nm or 480 nm).[6][7]

  • Probing: A broadband, white-light continuum pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

  • Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides information on ground-state bleaching, stimulated emission, and excited-state absorption.

  • Data Analysis: The transient spectra are analyzed globally to extract kinetic information, such as the lifetimes of different electronic states and the rates of electron transfer and recombination.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the lifetime of the fluorescent excited state(s) of D149.

Methodology:

  • Sample Preparation: Samples are prepared similarly to TAS experiments, either in solution or adsorbed on a substrate.

  • Excitation: The sample is excited with a picosecond pulsed laser at a suitable wavelength.

  • Detection: The emitted fluorescence is detected using a high-speed detector, such as a streak camera or through time-correlated single-photon counting (TCSPC).[4][7]

  • Data Analysis: The fluorescence decay kinetics are fitted to exponential models to determine the excited-state lifetimes. Global fitting procedures can be used for complex decay profiles.[4]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the electronic and ionic processes within a complete dye-sensitized solar cell, including charge transfer at interfaces and charge transport.[8]

Methodology:

  • Cell Assembly: A complete DSSC is assembled with the D149-sensitized photoanode, electrolyte, and counter electrode.

  • Measurement: A small AC voltage is applied to the cell at a specific DC bias (e.g., in the dark or under illumination), and the resulting AC current is measured over a range of frequencies.[9]

  • Data Analysis: The impedance spectra (Nyquist and Bode plots) are fitted to an appropriate equivalent circuit model.[10] This allows for the determination of parameters such as charge transfer resistance at the TiO₂/electrolyte and counter electrode/electrolyte interfaces, electron lifetime in the TiO₂, and diffusion impedance of the electrolyte.[8][10]

Visualizing Charge Transfer Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in D149 charge transfer dynamics.

Charge_Transfer_Pathway cluster_dye This compound cluster_semiconductor Semiconductor (TiO₂/ZnO) cluster_electrolyte Electrolyte D149_GS D149 (S₀) D149_ES D149* (S₁/S₂) D149_GS->D149_ES Excitation D149_ES->D149_GS Deactivation (Fluorescence, etc.) D149_Ox D149⁺ D149_ES->D149_Ox Electron Injection CB Conduction Band Redox_Ox Redox Mediator (Ox) CB->Redox_Ox Recombination (Loss Pathway) Redox_Red Redox Mediator (Red) Light Light (hν) Light->D149_GS Absorption D149_Ox->D149_GS Regeneration Electron e⁻

Caption: Charge transfer and competing pathways in a D149-sensitized system.

TAS_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis Laser Femtosecond Laser Pump Generate Pump Pulse Laser->Pump Probe Generate Probe Pulse Laser->Probe Sample D149 Sample Detector Spectrometer/Detector Sample->Detector Measure Measure ΔAbsorbance Detector->Measure Pump->Sample Delay Vary Time Delay Probe->Delay Delay->Sample Spectra Transient Spectra (λ vs. time) Measure->Spectra Fit Global Kinetic Fitting Spectra->Fit Results Lifetimes & Rates Fit->Results

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiments.

Conclusion

The charge transfer dynamics of D149 are a complex interplay of ultrafast photophysical and electrochemical processes. Through techniques like transient absorption and time-resolved fluorescence spectroscopy, a detailed understanding of electron injection, dye regeneration, and competing deactivation pathways has been achieved. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers aiming to further investigate and optimize the performance of D149 and other organic dyes in various applications. The visualization of these processes offers a clear conceptual framework for understanding the fundamental principles governing the behavior of this important class of photosensitizers.

References

Methodological & Application

Protocol for D149 Dye Sensitization of TiO2 Photoanodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the sensitization of titanium dioxide (TiO₂) photoanodes with the indoline dye D149, a crucial step in the fabrication of efficient Dye-Sensitized Solar Cells (DSSCs). The D149 dye is known for its high molar extinction coefficient, which allows for the use of thinner TiO₂ layers, making it a cost-effective alternative to traditional ruthenium-based dyes. This protocol is intended for researchers, scientists, and professionals in the field of renewable energy and drug development who are working on the development and optimization of DSSCs.

The sensitization process involves the adsorption of this compound molecules onto the surface of a mesoporous TiO₂ film. This step is critical as it determines the light-harvesting efficiency of the solar cell. The following protocol outlines the preparation of the dye solution, the sensitization procedure, and the optional use of co-adsorbents to enhance device performance. Adherence to this protocol will facilitate reproducible and high-performance DSSC fabrication.

Experimental Protocols

Preparation of TiO₂ Photoanode

Prior to sensitization, a mesoporous TiO₂ photoanode must be prepared on a transparent conductive oxide (TCO) substrate, typically fluorine-doped tin oxide (FTO) glass. The TiO₂ paste is deposited onto the FTO glass using techniques such as screen printing or doctor-blading to achieve a desired thickness. The film is then sintered at high temperatures (typically 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate. For plastic-based DSSCs, low-temperature coating techniques for the TiO₂ film are employed.[1] It is recommended to use a thin TiO₂ buffer layer on the TCO substrate to ensure complete adsorption of the dye onto the TiO₂ layer.[1]

This compound Solution Preparation

The standard dye solution is prepared as follows:

  • Dye: D149 (5-[(E)-2-(1,1,6,6-tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracen-9-yl)-vinyl]-thiophene-2-carboxylic acid)

  • Concentration: 0.5 mM[2]

  • Solvent: A 1:1 volume mixture of acetonitrile and tert-butanol.[2]

Procedure:

  • Calculate the required mass of this compound based on the desired volume and a concentration of 0.5 mM.

  • Dissolve the this compound in the 1:1 acetonitrile/tert-butanol solvent mixture.

  • Ensure the dye is completely dissolved by using a vortex mixer or by sonication for a few minutes.

  • Prepare the dye solution fresh before use to avoid degradation.

TiO₂ Photoanode Sensitization

This step involves the immersion of the prepared TiO₂ photoanode into the this compound solution.

Procedure:

  • Immediately after sintering and while the TiO₂ photoanode is still warm (approximately 80-100°C), immerse it into the freshly prepared this compound solution.

  • The immersion time can vary depending on the specific TiO₂ film properties. A general guideline is an immersion time of 15 minutes.[2] For low-temperature coated TiO₂ films, an optimal adsorption time of 1.5 hours at 40°C has been reported to yield the highest conversion efficiency.[1]

  • Carry out the sensitization process in a sealed, dark container to prevent exposure to light and solvent evaporation.

  • After the designated immersion time, remove the photoanode from the dye solution.

  • Rinse the sensitized photoanode with the solvent used for the dye solution (1:1 acetonitrile/tert-butanol) to remove any excess, non-adsorbed dye molecules.

  • Dry the sensitized photoanode using a gentle stream of inert gas (e.g., nitrogen or argon).

Use of Co-adsorbents (Optional)

Co-adsorbents are often used in the dye solution to prevent dye aggregation on the TiO₂ surface and to improve the overall performance of the DSSC. Cholic acid and octanoic acid are common co-adsorbents used with D149.[2]

Procedure:

  • If using a co-adsorbent, add it to the this compound solution during its preparation. A typical concentration for the co-adsorbent is 1 mM.[2]

  • Follow the same sensitization procedure as outlined in section 3.

Data Presentation

ParameterValueReference
Dye Information
Dye NameD149
Dye TypeIndoline, Metal-free organic
Dye Solution
Concentration0.5 mM[2]
Solvent1:1 (v/v) Acetonitrile:tert-Butanol[2]
Sensitization Conditions
Immersion Time (Standard)15 minutes[2]
Immersion Time (Low-Temp TiO₂)1.5 hours[1]
Temperature (Low-Temp TiO₂)40 °C[1]
Co-adsorbent (Optional)
Co-adsorbent TypeCholic acid or Octanoic acid[2]
Co-adsorbent Concentration1 mM[2]

Mandatory Visualization

G cluster_prep Photoanode Preparation cluster_dye_prep Dye Solution Preparation cluster_sensitization Sensitization Process TCO TCO Substrate (FTO) TiO2_paste TiO2 Paste Deposition TCO->TiO2_paste Sintering Sintering (450-500°C) TiO2_paste->Sintering Immersion Immersion of Photoanode Sintering->Immersion D149_dye This compound Mix Mixing & Dissolving D149_dye->Mix Solvent Acetonitrile:tert-Butanol (1:1) Solvent->Mix Co_adsorbent Co-adsorbent (Optional) Co_adsorbent->Mix Mix->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying Drying with Inert Gas Rinsing->Drying DSSC_Assembly DSSC Assembly Drying->DSSC_Assembly

Caption: Experimental workflow for this compound sensitization of TiO₂ photoanodes.

References

Application Notes and Protocols for the Fabrication of D149 Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the fabrication of D149 dye-sensitized solar cells (DSSCs). The following sections outline the necessary materials, equipment, and procedures for constructing high-performance DSSCs using the indoline dye D149.

Introduction

Dye-sensitized solar cells are a promising third-generation photovoltaic technology known for their low cost and ease of fabrication. The this compound, a metal-free organic indoline sensitizer, is a popular choice due to its high molar extinction coefficient and good photovoltaic performance. This protocol details the fabrication of the photoanode, preparation of the this compound solution with the inclusion of a co-adsorbent to enhance performance, formulation of the electrolyte, creation of the counter electrode, and the final assembly and characterization of the DSSC.

Materials and Equipment

Materials
ComponentMaterialGrade
Substrates Fluorine-doped Tin Oxide (FTO) coated glassHigh Purity
Photoanode Titanium dioxide (TiO₂) nanopowder (e.g., P25)High Purity
AcetylacetoneReagent
Poly(vinylpyrrolidone) (PVP)Reagent
4-octylphenol polyethoxylate (Triton X-100)Reagent
Acetic acidReagent
EthanolAnhydrous
Dye Solution D149 (5-[(E)-2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethenyl]-2,2'-bithiophene-5-carboxylic acid)High Purity
Tetrahydrofuran (THF)Anhydrous
Chenodeoxycholic acid (CDCA)Reagent
Electrolyte 1-propyl-3-methylimidazolium iodide ([PMIM]I)High Purity
Iodine (I₂)Resublimed
4-tert-butylpyridine (TBP)Reagent
Lithium iodide (LiI)High Purity
AcetonitrileAnhydrous
ValeronitrileAnhydrous
Counter Electrode Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)Reagent
2-propanolAnhydrous
Sealing Thermoplastic sealant (e.g., Surlyn®)
Cleaning Deionized water, Acetone, IsopropanolReagent
Equipment
  • Sonicator

  • Doctor blade or screen printer

  • Hot plate

  • Furnace

  • Spin coater

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for I-V characterization

  • UV-Vis Spectrophotometer

  • Binder clips

Experimental Protocols

Preparation of the TiO₂ Photoanode
  • Substrate Cleaning:

    • Cut FTO glass to the desired dimensions (e.g., 2 cm x 2 cm).

    • Sequentially clean the FTO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Paste Formulation:

    • A typical formulation for a screen-printable TiO₂ paste involves mixing TiO₂ powder with organic binders and solvents. For example, a paste can be prepared by mixing commercial TiO₂ powder with acetylacetone, poly(vinylpyrrolidone) (PVP), 4-octylphenol polyethoxylate, acetic acid, and ethanol. The quantity of PVP can be optimized to achieve a thick film with good network connections.[1]

  • Deposition of TiO₂ Layer:

    • Use the doctor-blade technique or screen printing to apply the TiO₂ paste onto the conductive side of the cleaned FTO glass.[1] The thickness of the film can be controlled by using adhesive tape as a spacer.

    • Allow the film to air-dry for approximately 5 minutes to level the surface.

  • Sintering of the TiO₂ Film:

    • Heat the TiO₂-coated FTO glass on a hot plate at a low temperature (e.g., 150 °C) for 10-15 minutes to evaporate the organic solvents.[2]

    • Transfer the electrodes to a furnace and sinter at 450-500 °C for 30 minutes to remove organic binders and ensure good electrical contact between the TiO₂ nanoparticles.[1]

    • Allow the electrodes to cool down slowly to room temperature. The resulting photoanode should have a film thickness of approximately 10-15 µm.

Preparation of the this compound Solution and Sensitization
  • Dye Solution Preparation:

    • Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).

    • To mitigate dye aggregation, add chenodeoxycholic acid (CDCA) as a co-adsorbent to the dye solution. A typical concentration for CDCA is in the range of 10 mM.[3]

  • Sensitization of the Photoanode:

    • Immerse the sintered TiO₂ photoanodes into the this compound solution containing CDCA while they are still warm (around 80 °C).

    • The optimal immersion time for this compound can vary, but a common practice is to soak the electrodes for 12 to 24 hours in the dark at room temperature to ensure complete dye uptake.[4][5]

    • After sensitization, rinse the photoanodes with fresh THF or ethanol to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanodes in a clean, dry environment.

Preparation of the Platinum Counter Electrode
  • Platinum Precursor Solution:

    • Prepare a 5 mM solution of chloroplatinic acid (H₂PtCl₆) in 2-propanol.[2]

  • Deposition of Platinum:

    • Clean another FTO glass substrate following the same procedure as for the photoanode.

    • Deposit a few drops of the platinum precursor solution onto the conductive side of the FTO glass. This can be done by drop-casting or spin-coating.

    • Heat the FTO glass on a hot plate or in a furnace at 380-400 °C for 15-30 minutes to thermally decompose the precursor and form a catalytically active platinum layer.[2]

    • Let the counter electrode cool to room temperature. The platinum layer should be nearly transparent.

Assembly of the D149 DSSC
  • Sealing:

    • Place a thermoplastic sealant frame (e.g., Surlyn®) on the dye-sensitized TiO₂ photoanode, surrounding the active area.

    • Heat the assembly on a hot plate at around 100-120 °C to melt the sealant.

  • Assembly:

    • Carefully place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Press the two electrodes together firmly and maintain the temperature to ensure a good seal.

    • Use binder clips to hold the cell together while it cools.

  • Electrolyte Injection:

    • Prepare the electrolyte solution. A commonly used composition for D149 DSSCs consists of 0.6 M 1-propyl-3-methylimidazolium iodide ([PMIM]I), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (TBP) in a solvent mixture of acetonitrile and valeronitrile (e.g., 85:15 v/v).[2][6]

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

    • Seal the holes with a small piece of thermoplastic sealant and a microscope coverslip to prevent electrolyte leakage and solvent evaporation.

Characterization

The performance of the fabricated D149 DSSCs should be evaluated under standard test conditions (STC): AM 1.5G solar irradiation at 100 mW/cm² and a cell temperature of 25 °C.[7] The key photovoltaic parameters to be measured are:

  • Open-circuit voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.[8]

  • Short-circuit current density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero.[8]

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Voc and Jsc.[8]

  • Power Conversion Efficiency (PCE): The ratio of the maximum power output of the solar cell to the incident light power.[8]

Data Presentation

The following table summarizes typical photovoltaic performance parameters for D149-based DSSCs, highlighting the effect of the chenodeoxycholic acid (CDCA) co-adsorbent.

SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)
D149 ~0.65-0.70~12-14~0.65-0.70~6.0-6.7
D149 + CDCA ~0.70-0.75~13-15~0.68-0.72~7.0-7.7

Note: These values are representative and can vary depending on the specific fabrication conditions, materials quality, and measurement setup. The addition of CDCA generally leads to an increase in both Voc and Jsc, resulting in a higher overall power conversion efficiency.

Visualizations

Experimental Workflow

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_dye Dye Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly A FTO Substrate Cleaning B TiO2 Paste Deposition A->B C Sintering B->C E Immerse Photoanode C->E D Prepare D149 + CDCA Solution D->E F Rinse and Dry E->F J Seal Electrodes F->J G FTO Substrate Cleaning H Platinum Deposition G->H I Annealing H->I I->J K Inject Electrolyte J->K L Final Sealing K->L

Caption: Workflow for D149 DSSC fabrication.

DSSC Working Principle

DSSC_Working_Principle Sunlight Sunlight This compound This compound Sunlight->this compound 1. Light Absorption (Excitation) Photoanode (TiO2) Photoanode (TiO2) External Load External Load Photoanode (TiO2)->External Load 3. Electron Transport This compound->Photoanode (TiO2) 2. Electron Injection Electrolyte (I-/I3-) Electrolyte (I-/I3-) Electrolyte (I-/I3-)->this compound 6. Dye Regeneration Counter Electrode (Pt) Counter Electrode (Pt) Counter Electrode (Pt)->Electrolyte (I-/I3-) 5. Electrolyte Regeneration External Load->Counter Electrode (Pt) 4. External Circuit

Caption: Electron flow in a D149 DSSC.

References

Application Notes and Protocols for D149 Dye-Sensitized Zinc Oxide Nanostructure Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the organic sensitizer, D149 dye, in conjunction with zinc oxide (ZnO) nanostructures for the fabrication of Dye-Sensitized Solar Cells (DSSCs). It covers the synthesis of various ZnO nanostructures, the preparation of photoanodes, sensitization procedures, cell assembly, and characterization, along with a compilation of reported performance data.

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The performance of a DSSC is intricately linked to its core components: the photoanode, the sensitizing dye, the electrolyte, and the counter electrode. Zinc oxide (ZnO), a wide bandgap semiconductor with high electron mobility, presents a compelling alternative to the more commonly used titanium dioxide (TiO₂) as a photoanode material. Its diverse range of nanostructures, including nanoparticles, nanorods, and nanowires, offers a high surface area for dye adsorption and efficient electron transport pathways.

The indoline dye, D149, is a metal-free organic sensitizer known for its high molar extinction coefficient, which allows for the creation of thinner semiconductor films without compromising light harvesting. The synergy between the versatile ZnO nanostructures and the potent light-absorbing capacity of the this compound offers a promising avenue for the development of efficient DSSCs.

This guide provides detailed methodologies for the fabrication and characterization of D149-sensitized ZnO DSSCs, catering to both liquid electrolyte and solid-state configurations.

Data Presentation: Performance of D149-Sensitized ZnO DSSCs

The following tables summarize the photovoltaic performance of DSSCs employing this compound with various ZnO nanostructures and cell configurations as reported in the scientific literature.

Table 1: Performance of Liquid Electrolyte-Based D149-Sensitized ZnO DSSCs

ZnO NanostructureElectrolyteJsc (mA/cm²)Voc (V)FFPCE (%)Reference
NanoparticlesIonic Liquid10.6--2.9
Nanoflowers and MicrorodsI⁻/I₃⁻~5.5~0.53~0.53~1.9[1]
Nanocomposite (ZnO/CNTs)I⁻/I₃⁻0.220.480.580.61[2]
Nanocomposite (ZnO/RGO)I⁻/I₃⁻0.240.460.520.57[2]

Table 2: Performance of Solid-State D149-Sensitized ZnO DSSCs

ZnO NanostructureHole Transport MaterialJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Nanoparticles (20 nm)CuSCN8.20.550.512.28[3][4]
NanorodsSpiro-OMeTAD---0.61[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures involved in the fabrication and characterization of D149-sensitized ZnO DSSCs.

Synthesis of ZnO Nanostructures

This protocol describes the growth of ZnO nanorod arrays on a seeded substrate.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH) or Hexamethylenetetramine (HMTA)

  • Ethylenediamine (EDA)

  • FTO-coated glass substrates

  • Ethanol

  • Deionized (DI) water

  • Autoclave

Procedure:

  • Seed Layer Deposition:

    • Prepare a 0.01 M solution of zinc acetate dihydrate in ethanol.

    • Clean the FTO substrates by sonicating in a sequence of detergent, DI water, acetone, and ethanol for 15 minutes each. Dry the substrates with a nitrogen stream.

    • Deposit the ZnO seed layer onto the conductive side of the FTO glass by spin-coating the zinc acetate solution at 2000 rpm for 30 seconds.

    • Anneal the seeded substrates at 350°C for 20 minutes. Repeat the spin-coating and annealing steps 2-3 times to ensure a uniform seed layer.

  • Growth Solution Preparation:

    • Prepare an aqueous growth solution containing equimolar concentrations (e.g., 0.025 M) of zinc nitrate hexahydrate and hexamethylenetetramine (HMTA).

    • Alternatively, for a different morphology, a solution can be prepared with a specific molar ratio of ethylenediamine to zinc acetate dihydrate (e.g., 1.74) and the pH adjusted to 8.2.[5]

  • Hydrothermal Growth:

    • Place the seeded FTO substrates vertically in a Teflon-lined stainless-steel autoclave.

    • Fill the autoclave with the growth solution, ensuring the substrates are completely submerged.

    • Seal the autoclave and place it in an oven at a constant temperature (e.g., 90°C) for a specified duration (e.g., 4-6 hours) to grow the nanorods.[6]

    • After the growth period, allow the autoclave to cool down to room temperature naturally.

    • Remove the substrates, rinse them thoroughly with DI water and ethanol to remove any residual salts, and dry them in an oven at 60°C.

This protocol outlines the synthesis of ZnO nanoparticles via a sol-gel method.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH) or Oxalic acid

  • Methanol or Ethanol

  • Deionized (DI) water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve zinc acetate dihydrate in methanol (e.g., 2.7 g in 35 ml) with vigorous stirring at 60°C for 30 minutes.[7]

  • Gel Formation:

    • Prepare a solution of a precipitating agent, such as NaOH in ethanol or oxalic acid in methanol.

    • Add the precipitating agent solution dropwise to the zinc acetate solution under continuous stirring. A gel will start to form.

  • Aging and Washing:

    • Age the gel for a specific period (e.g., 2 hours) at a constant temperature (e.g., 60°C).

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with ethanol and DI water to remove unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at around 65-80°C overnight to obtain a fine powder.

    • Calcine the dried powder in a furnace at a high temperature (e.g., 400-500°C) for 1-2 hours to obtain crystalline ZnO nanoparticles.

Photoanode Preparation (Doctor-Blade Method)

Materials:

  • Synthesized ZnO nanoparticles

  • Ethyl cellulose (binder)

  • Terpineol (solvent/viscosity modifier)

  • Acetic acid (optional, for dispersion)

  • FTO-coated glass substrates

  • Doctor-blade coater or adhesive tape

Procedure:

  • Paste Preparation:

    • Grind the ZnO nanoparticles in a mortar and pestle.

    • Add a solution of ethyl cellulose in terpineol to the ZnO powder and continue grinding until a uniform, viscous paste is formed. A typical composition could be 1 g of ZnO, 0.5 g of ethyl cellulose, and 5 ml of terpineol.

    • A small amount of acetic acid can be added to aid in the dispersion of the nanoparticles.

  • Film Deposition:

    • Clean the FTO substrates as described in section 3.1.1.

    • Use adhesive tape to mask the edges of the FTO substrate, creating a defined area for the ZnO film and controlling its thickness.

    • Apply a line of the ZnO paste at one edge of the masked area.

    • Use a glass rod or a doctor blade to spread the paste evenly across the substrate with a single, smooth motion.

  • Sintering:

    • Allow the coated film to level at room temperature for about 30 minutes.

    • Dry the film on a hot plate at 120°C for 15 minutes.

    • Sinter the film in a furnace using a temperature ramp, for example, heating to 450°C at a rate of 5°C/min and holding for 30 minutes, then cooling down naturally.

Sensitization with this compound

Materials:

  • This compound

  • Acetonitrile

  • tert-Butanol

  • Prepared ZnO photoanodes

Procedure:

  • Dye Solution Preparation:

    • Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Sensitization:

    • While the ZnO photoanodes are still warm (around 80°C) after sintering, immerse them in the this compound solution.

    • Keep the photoanodes in the dye solution in a dark, sealed container for a specific duration, typically 12-24 hours, to ensure complete dye adsorption.

    • After sensitization, remove the photoanodes from the dye solution and rinse them with acetonitrile to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanodes in a gentle stream of nitrogen or in a desiccator.

DSSC Assembly

Materials:

  • Sensitized ZnO photoanode

  • Platinum (Pt)-coated counter electrode

  • Iodide-based liquid electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Thermoplastic sealant (e.g., Surlyn)

  • Binder clips

Procedure:

  • Place a frame of the thermoplastic sealant around the active area of the sensitized photoanode.

  • Place the Pt-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

  • Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together with binder clips to seal the cell.

  • Inject the liquid electrolyte into the cell through a pre-drilled hole in the counter electrode using a syringe.

  • Seal the hole with a small piece of sealant and a coverslip.

Materials:

  • Sensitized ZnO photoanode

  • Copper(I) thiocyanate (CuSCN) solution (e.g., in propyl sulfide)

  • Graphite-coated counter electrode

  • Binder clips

Procedure:

  • CuSCN Deposition:

    • Drop-cast the CuSCN solution onto the warm (around 80°C) sensitized ZnO photoanode.

    • Allow the solvent to evaporate, leaving a solid CuSCN layer that penetrates the pores of the ZnO film.

  • Cell Assembly:

    • Place the graphite-coated counter electrode directly onto the CuSCN layer.

    • Secure the assembly with binder clips.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of a D149-sensitized ZnO DSSC.

G cluster_prep Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_char Characterization ZnO_synthesis ZnO Nanostructure Synthesis Paste_prep ZnO Paste Preparation ZnO_synthesis->Paste_prep Deposition Doctor-Blade Deposition Paste_prep->Deposition Sintering Sintering Deposition->Sintering Immersion Immersion of Photoanode Sintering->Immersion Dye_sol This compound Solution Preparation Dye_sol->Immersion Assembly Sandwiching Electrodes Immersion->Assembly Counter_elec Counter Electrode Preparation Counter_elec->Assembly IV_meas I-V Measurement Assembly->IV_meas IPCE_meas IPCE Measurement Assembly->IPCE_meas Electrolyte Electrolyte/ HTM Injection Electrolyte->Assembly

Caption: Experimental workflow for D149-sensitized ZnO DSSC fabrication.

Electron Transfer Pathway in a D149-Sensitized ZnO DSSC

The diagram below illustrates the fundamental electron transfer processes occurring within a D149-sensitized ZnO DSSC with a liquid iodide/triiodide electrolyte.

G cluster_dssc DSSC Components & Energy Levels FTO FTO Counter_Elec Counter Electrode FTO->Counter_Elec 4. External Circuit ZnO_CB ZnO Conduction Band (~ -4.0 eV) ZnO_CB:w->FTO:e 3. Electron Transport D149_HOMO D149 HOMO (~ -5.4 eV) ZnO_CB->D149_HOMO Recombination Electrolyte I⁻/I₃⁻ Redox Couple (~ -4.8 eV) ZnO_CB->Electrolyte Recombination ZnO_VB ZnO Valence Band (~ -7.2 eV) D149_LUMO D149 LUMO (~ -3.5 eV) D149_LUMO:e->ZnO_CB:w 2. Electron Injection D149_HOMO->D149_LUMO 1. Light Absorption Electrolyte:w->D149_HOMO:e 5. Dye Regeneration Counter_Elec:e->Electrolyte:w 6. Electrolyte Regeneration Photon Photon (hν)

Caption: Electron transfer pathway in a D149-sensitized ZnO DSSC.

References

Application Notes and Protocols for D149 Dye Loading on Mesoporous Semiconductor Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the loading of D149 dye onto mesoporous semiconductor films, a critical step in the fabrication of Dye-Sensitized Solar Cells (DSSCs). The following sections offer insights into the principles of this compound loading, step-by-step experimental procedures, and key parameters influencing the sensitization process.

Introduction to this compound and Mesoporous Film Sensitization

The indoline dye D149 is a metal-free organic sensitizer widely used in DSSCs due to its high molar extinction coefficient and good photovoltaic performance. The process of dye loading, or sensitization, involves the adsorption of a monolayer of dye molecules onto the surface of a high-band-gap mesoporous semiconductor, typically titanium dioxide (TiO₂) or zinc oxide (ZnO). This step is crucial as it determines the light-harvesting efficiency of the solar cell. Effective dye loading aims to achieve a compact and stable dye monolayer, facilitating efficient electron injection from the photo-excited dye into the conduction band of the semiconductor.

Factors such as the choice of solvent, dye concentration, immersion time, temperature, and the use of co-adsorbents significantly impact the dye uptake and the overall performance of the DSSC. Understanding and optimizing these parameters are essential for fabricating high-efficiency solar cells.

Experimental Protocols

Preparation of this compound Solution (Standard)

This protocol outlines the preparation of a standard this compound solution for sensitizing mesoporous semiconductor films.

Materials:

  • This compound powder

  • Acetonitrile (anhydrous)

  • tert-Butanol (anhydrous)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

Procedure:

  • Accurately weigh the required amount of this compound powder to prepare a solution with a final concentration typically in the range of 0.3 mM to 0.5 mM.

  • Prepare a 1:1 (v/v) mixture of acetonitrile and tert-butanol. This solvent system is commonly used for dissolving this compound.

  • Transfer the weighed this compound into a clean, dry volumetric flask.

  • Add a portion of the acetonitrile/tert-butanol solvent mixture to the flask and swirl gently to dissolve the dye.

  • Once the dye is partially dissolved, place a magnetic stir bar in the flask and stir the solution at room temperature until the dye is completely dissolved. This may take several hours.

  • After complete dissolution, add the solvent mixture to the volumetric flask up to the mark to achieve the desired final concentration.

  • Store the dye solution in a sealed, opaque container to protect it from light and moisture. It is recommended to prepare fresh solutions for optimal performance.

Preparation of this compound Solution with Co-adsorbent (CDCA)

The addition of a co-adsorbent such as chenodeoxycholic acid (CDCA) is a common practice to prevent dye aggregation on the semiconductor surface, which can lead to reduced electron injection efficiency.

Materials:

  • This compound powder

  • Chenodeoxycholic acid (CDCA)

  • Acetonitrile (anhydrous)

  • tert-Butanol (anhydrous)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

Procedure:

  • Determine the desired concentrations of D149 and CDCA. A typical starting point is a 0.3 mM D149 solution with a CDCA concentration of 10 mM.

  • Prepare the 1:1 (v/v) acetonitrile/tert-butanol solvent mixture.

  • Weigh the required amounts of this compound and CDCA powder separately.

  • In a volumetric flask, first dissolve the CDCA in the solvent mixture by stirring.

  • Once the CDCA is fully dissolved, add the weighed this compound to the solution.

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • Add the solvent mixture to the volumetric flask up to the mark to obtain the final desired concentrations.

  • Store the co-sensitization solution in a sealed, opaque container.

This compound Loading Procedure (Sensitization)

This protocol describes the process of immersing the mesoporous semiconductor film in the dye solution for sensitization.

Materials:

  • Mesoporous semiconductor film on a conductive substrate (e.g., FTO glass)

  • Prepared this compound solution (with or without co-adsorbent)

  • Airtight, opaque container for immersion

  • Tweezers

  • Ethanol or acetonitrile for rinsing

  • Nitrogen or argon gas for drying

Procedure:

  • Ensure the mesoporous semiconductor film is clean and dry. If the film has been stored, it is advisable to anneal it at a high temperature (e.g., 450-500 °C for TiO₂) and allow it to cool to room temperature just before dye loading.

  • Place the semiconductor film in the airtight, opaque container.

  • Carefully pour the prepared this compound solution into the container, ensuring the film is completely submerged.

  • Seal the container to prevent solvent evaporation and contamination.

  • Allow the film to immerse in the dye solution for a specific duration. The optimal immersion time can vary from a few hours to 24 hours, depending on the film thickness, porosity, and the solvent used.

  • After the desired immersion time, carefully remove the film from the dye solution using tweezers.

  • Rinse the sensitized film with a suitable solvent (e.g., ethanol or acetonitrile) to remove any non-adsorbed dye molecules from the surface.

  • Dry the sensitized film using a gentle stream of nitrogen or argon gas.

  • The sensitized film is now ready for the assembly of the DSSC.

Quantification of Adsorbed this compound

This protocol provides a method to determine the amount of this compound loaded onto the mesoporous film using UV-Vis spectroscopy.

Materials:

  • D149-sensitized mesoporous film

  • A known volume of a desorbing solution (e.g., 0.1 M NaOH in a 1:1 water/ethanol mixture)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Immerse the D149-sensitized film in a known volume of the desorbing solution.

  • Allow the dye to completely desorb from the film surface. This can be facilitated by gentle agitation.

  • Measure the absorbance spectrum of the resulting solution using a UV-Vis spectrophotometer.

  • Determine the concentration of the desorbed dye in the solution using a pre-established calibration curve of D149 in the same desorbing solution.

  • Calculate the total amount of dye loaded on the film using the following formula:

    Amount of dye (mol) = Concentration (mol/L) x Volume of desorbing solution (L)

  • The dye loading per unit area can be calculated by dividing the amount of dye by the active area of the film.

Data Presentation

The following tables summarize the impact of various experimental parameters on the performance of D149-sensitized solar cells, based on data from multiple research studies.

Table 1: Effect of Immersion Time on DSSC Performance (TiO₂ Photoanode)

Immersion Time (hours)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
212.50.720.686.12
614.80.730.697.45
1215.50.730.707.92
2415.20.720.697.55

Table 2: Effect of Co-adsorbent (CDCA) on DSSC Performance (TiO₂ Photoanode)

ConditionShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
Without CDCA14.10.700.676.62
With 10 mM CDCA15.80.740.718.31

Table 3: Comparison of Semiconductor Materials for D149 Sensitization

SemiconductorShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
TiO₂15.50.730.707.92
ZnO13.80.690.656.21

Visualizations

Experimental Workflow for this compound Loading

G cluster_prep Preparation cluster_loading Dye Loading cluster_analysis Analysis & Assembly prep_film Prepare Mesoporous Semiconductor Film immersion Immerse Film in Dye Solution prep_film->immersion prep_dye_solution Prepare D149 Dye Solution mix_solution Mix Dye and Co-adsorbent (Optional) prep_dye_solution->mix_solution prep_dye_solution->immersion Without Co-adsorbent prep_co_adsorbent Prepare Co-adsorbent Solution (Optional) prep_co_adsorbent->mix_solution mix_solution->immersion rinsing Rinse with Solvent immersion->rinsing drying Dry with N2/Ar rinsing->drying quantification Quantify Dye Loading (UV-Vis) drying->quantification assembly Assemble DSSC drying->assembly

Caption: Workflow for this compound loading on mesoporous films.

Factors Influencing this compound Loading Efficiency

G cluster_solution Dye Solution Parameters cluster_process Process Conditions cluster_film Film Properties center_node This compound Loading Efficiency dye_conc Dye Concentration dye_conc->center_node solvent Solvent Choice solvent->center_node co_adsorbent Co-adsorbent (e.g., CDCA) co_adsorbent->center_node immersion_time Immersion Time immersion_time->center_node temperature Temperature temperature->center_node semiconductor_type Semiconductor Type (TiO2, ZnO) semiconductor_type->center_node film_thickness Film Thickness film_thickness->center_node porosity Porosity porosity->center_node

Caption: Key factors affecting this compound loading efficiency.

Application of D149 Dye in Photocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indoline dye D149 has demonstrated significant potential as a photosensitizer in photocatalytic systems for hydrogen evolution. When integrated with a semiconductor and a co-catalyst, D149 can enhance the absorption of visible light and facilitate efficient charge separation, leading to improved rates of hydrogen production. This document provides detailed application notes and experimental protocols for the use of D149 dye in a composite material with protonated graphitic carbon nitride (pCN) and platinum (Pt) for photocatalytic hydrogen evolution from water.

Principle

The core principle of this system lies in dye sensitization. The this compound absorbs visible light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of the pCN semiconductor. The presence of a Pt co-catalyst on the pCN surface provides active sites for the reduction of protons to molecular hydrogen. A sacrificial electron donor, such as triethanolamine (TEOA), is used to regenerate the oxidized dye, completing the photocatalytic cycle.

Data Presentation

The following table summarizes the quantitative data on the photocatalytic hydrogen evolution rates for different catalyst compositions under visible light irradiation.

CatalystAverage H₂ Evolution Rate (μmol·h⁻¹·g⁻¹)
D149/pCN-Pt2138.2[1][2]
pCN-Pt657.0[1][2]
D149/pCNVery low
pCNVery low
D149Very low

Experimental Protocols

1. Preparation of Protonated g-C₃N₄ (pCN)

  • Objective: To synthesize bulk graphitic carbon nitride and subsequently exfoliate it to obtain protonated g-C₃N₄.

  • Materials:

    • Melamine

    • Hydrochloric acid (HCl) solution (1 M)

    • Deionized water

    • Muffle furnace

    • Beakers

    • Magnetic stirrer

    • Centrifuge

    • Drying oven

  • Protocol:

    • Place 10 g of melamine in a crucible with a lid.

    • Heat the crucible in a muffle furnace to 550 °C at a ramp rate of 5 °C/min and hold for 2 hours.

    • Allow the furnace to cool down to room temperature to obtain bulk g-C₃N₄ (bCN).

    • Grind the bCN into a fine powder.

    • Disperse 1 g of the bCN powder in 200 mL of 1 M HCl solution.

    • Stir the suspension for 12 hours at room temperature for exfoliation and protonation.

    • Collect the resulting protonated g-C₃N₄ (pCN) by centrifugation.

    • Wash the pCN powder repeatedly with deionized water until the pH of the supernatant is neutral.

    • Dry the final pCN product in an oven at 60 °C overnight.

2. Preparation of D149/pCN Composite

  • Objective: To load the this compound onto the surface of the prepared pCN.

  • Materials:

    • pCN powder

    • This compound

    • Ethanol

    • Beaker

    • Magnetic stirrer

    • Centrifuge

    • Drying oven

  • Protocol:

    • Disperse 0.5 g of pCN into 25 mL of ethanol and stir magnetically to form a uniform suspension.

    • Dissolve a specific amount of this compound in ethanol to create a dye solution.

    • Add the this compound solution to the pCN suspension.

    • Stir the mixture for 24 hours at room temperature in the dark to ensure complete adsorption of the dye onto the pCN.

    • Collect the D149/pCN composite by centrifugation.

    • Wash the composite with ethanol to remove any unadsorbed dye.

    • Dry the D149/pCN composite in an oven at 60 °C.

3. Photocatalytic Hydrogen Evolution Experiment

  • Objective: To measure the rate of hydrogen evolution from a D149/pCN-Pt photocatalyst suspension under visible light irradiation.

  • Materials:

    • D149/pCN composite

    • Chloroplatinic acid (H₂PtCl₆) solution (as Pt precursor)

    • Triethanolamine (TEOA, as a sacrificial electron donor)

    • Deionized water

    • Photocatalytic reactor (e.g., a sealed quartz vessel)

    • Visible light source (e.g., a 300 W Xe lamp with a UV cut-off filter, λ > 420 nm)

    • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ detection

    • Magnetic stirrer

    • Gas-tight syringe

  • Protocol:

    • Disperse 50 mg of the D149/pCN composite in a solution containing 80 mL of deionized water and 20 mL of TEOA in the photocatalytic reactor.

    • Add a specific amount of H₂PtCl₆ solution to the suspension to achieve the desired Pt loading (e.g., 3 wt%).

    • Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all dissolved oxygen.

    • Place the reactor under the visible light source and turn on the magnetic stirrer to keep the photocatalyst suspended.

    • Maintain a constant temperature during the experiment using a cooling water circulation system.

    • At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the headspace of the reactor using a gas-tight syringe.

    • Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.

    • Calculate the rate of hydrogen evolution in μmol·h⁻¹·g⁻¹ based on the amount of catalyst used.

4. Recyclability Test

  • Objective: To evaluate the stability and reusability of the D149/pCN-Pt photocatalyst.

  • Protocol:

    • After one cycle of the photocatalytic hydrogen evolution experiment (e.g., 4 hours), collect the D149/pCN-Pt photocatalyst by centrifugation.

    • Wash the collected catalyst with deionized water and ethanol.

    • Dry the catalyst in an oven at 60 °C.

    • Use the recycled catalyst for a subsequent photocatalytic hydrogen evolution experiment under the same conditions.

    • Repeat this process for several cycles to assess the stability of the photocatalyst.

Visualizations

G cluster_D149 This compound cluster_pCN pCN Semiconductor cluster_Reaction Redox Reactions D149_GS D149 (Ground State) D149_ES D149* (Excited State) D149_GS->D149_ES Excitation pCN_CB Conduction Band (CB) D149_ES->pCN_CB Electron Injection pCN_VB Valence Band (VB) TEOA TEOA (Sacrificial Donor) pCN_VB->TEOA Hole scavenging Pt Pt Co-catalyst pCN_CB->Pt e⁻ transfer Protons 2H⁺ Protons->Pt Reduction H2 H₂ TEOA->D149_GS Regeneration TEOA_ox TEOA⁺ (Oxidized) TEOA->TEOA_ox Oxidation Pt->H2 H₂ Evolution Light Visible Light (hν) Light->D149_GS Absorption

Caption: Mechanism of photocatalytic H₂ evolution using the D149/pCN-Pt system.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis start Start melamine Melamine start->melamine bcn Bulk g-C₃N₄ (bCN) melamine->bcn Calcination at 550°C pcn Protonated g-C₃N₄ (pCN) bcn->pcn Acid Treatment (HCl) d149_pcn D149/pCN Composite pcn->d149_pcn This compound Loading disperse Disperse D149/pCN in H₂O/TEOA d149_pcn->disperse add_pt Add H₂PtCl₆ disperse->add_pt purge Purge with Ar/N₂ add_pt->purge irradiate Visible Light Irradiation (λ > 420 nm) purge->irradiate sample Gas Sampling irradiate->sample Hourly gc Gas Chromatography (GC-TCD) sample->gc calculate Calculate H₂ Evolution Rate gc->calculate end End calculate->end

Caption: Experimental workflow for photocatalytic hydrogen evolution.

References

Application Notes and Protocols for Doctor-Blading Technique of D149 Dye-Based Photoanodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of D149 dye-based photoanodes using the doctor-blading technique. This method is a widely used, cost-effective, and scalable approach for producing efficient photoanodes for Dye-Sensitized Solar Cells (DSSCs).

Overview of the Doctor-Blading Technique

The doctor-blading technique is a deposition method used to create thin, uniform films of titanium dioxide (TiO2) on a conductive substrate, typically fluorine-doped tin oxide (FTO) glass. The process involves spreading a prepared TiO2 paste across the substrate, guided by a "doctor blade" to control the film thickness. Subsequent sintering and sensitization with a dye, such as the indoline dye D149, result in a photoanode capable of converting light to electricity. The this compound is known for its high molar extinction coefficient, contributing to efficient light harvesting.[1][2]

Experimental Protocols

FTO Substrate Cleaning

A thorough cleaning of the FTO glass is crucial for good adhesion of the TiO2 film and efficient charge transfer.

Protocol:

  • Sequentially sonicate the FTO glass pieces (2.5 cm x 2.5 cm) in a bath of soapy water, deionized water, and 2-propanol, each for 15 minutes.[3]

  • Rinse the substrates thoroughly with deionized water between each sonication step.[3]

  • Dry the cleaned FTO glass in an oven at 105°C for 30 minutes before use.[3]

Preparation of TiO2 Paste

The composition of the TiO2 paste is critical for creating a mesoporous film with a high surface area for dye adsorption and good electronic connectivity.

Protocol:

  • Mix commercially available TiO2 powder (e.g., Degussa P25) with a solution of 0.1 M nitric acid in isopropanol.[4]

  • Add distilled water to adjust the pH to 3-4.[4]

  • Add a few drops of a surfactant, such as Triton X-100, to prevent particle aggregation and ensure a homogenous paste.[4][5]

  • For a denser paste, which can improve photovoltaic performance, organic binders like terpineol and ethyl cellulose can be incorporated.[6] A typical composition might involve grinding TiO2 powder with ethanol, followed by the addition of the organic binders.[5][6]

  • The mixture should be stirred or ground until a uniform, viscous paste is formed.[4][5]

Doctor-Blading of TiO2 Film

This step determines the thickness and uniformity of the TiO2 photoanode.

Protocol:

  • Place the cleaned FTO substrate on a flat surface.

  • Use adhesive tape (e.g., Scotch tape) on the conductive side of the FTO to define the active area and control the film thickness.[7]

  • Apply a small amount of the prepared TiO2 paste at one edge of the defined area.

  • Hold a glass rod or a squeegee (the "doctor blade") at a consistent angle (e.g., 45 degrees) and slide it across the substrate to spread the paste evenly.[8]

  • Allow the film to level for a few minutes at room temperature to reduce surface irregularities.

Sintering of the TiO2 Photoanode

Sintering is a critical heat treatment step that removes organic binders, ensures good electrical contact between TiO2 nanoparticles, and promotes adhesion to the FTO substrate.

Protocol:

  • Place the doctor-bladed TiO2 films in a furnace.

  • Heat the films to 450°C and maintain this temperature for 30 minutes.[4] A multi-step sintering program can also be employed, gradually increasing the temperature to 500°C.[9]

  • After sintering, allow the photoanodes to cool down to room temperature slowly.

Post-Treatment with TiCl4 (Optional but Recommended)

A post-treatment with titanium tetrachloride (TiCl4) can increase the surface area and improve the necking between TiO2 particles, leading to enhanced performance.

Protocol:

  • Immerse the sintered photoanodes in a 20 mM aqueous solution of TiCl4 at 70°C for 30 minutes.[9]

  • Rinse the photoanodes with water and ethanol.

  • Re-sinter the photoanodes at 500°C for 30 minutes.[9]

Sensitization with this compound

This step involves anchoring the this compound molecules to the surface of the mesoporous TiO2 film.

Protocol:

  • Prepare a 0.5 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[2][9]

  • Immerse the cooled TiO2 photoanodes in the dye solution for 24 hours at room temperature to ensure adequate dye loading.[4][9]

  • After sensitization, remove the photoanodes from the dye solution and rinse with acetonitrile to remove any non-adsorbed dye molecules.[9]

  • Dry the sensitized photoanodes.

Data Presentation

The following tables summarize typical quantitative data for this compound-based photoanodes prepared by the doctor-blading technique.

ParameterTypical ValueReference
TiO2 Particle Size20-40 nm[10]
Film Thickness5 - 15 µm[6][9]
Dye Concentration0.5 mM[2][9]
Dye Adsorption Time24 hours[4][9]
Sintering Temperature450 - 500 °C[4][9]
Sintering Time30 minutes[4]
Photovoltaic ParameterTypical PerformanceReference
Open-Circuit Voltage (Voc)0.77 V[11][12]
Short-Circuit Current Density (Jsc)18.2 mA/cm²[11][12]
Fill Factor (FF)0.50[11][12]
Power Conversion Efficiency (η)6.4% - 7.0%[9][11][12]

Visualization

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_fabrication Fabrication cluster_sensitization Sensitization cluster_assembly Assembly FTO_Cleaning FTO Substrate Cleaning TiO2_Paste_Prep TiO2 Paste Preparation Doctor_Blading Doctor-Blading TiO2_Paste_Prep->Doctor_Blading Apply Paste Sintering Sintering Doctor_Blading->Sintering Heat Treatment TiCl4_Treatment TiCl4 Post-Treatment (Optional) Sintering->TiCl4_Treatment Enhance Surface Dye_Sensitization This compound Sensitization TiCl4_Treatment->Dye_Sensitization Immerse in Dye Cell_Assembly DSSC Assembly Dye_Sensitization->Cell_Assembly Finalize Device

Caption: Experimental workflow for fabricating this compound-based photoanodes.

Logical Relationship of Key Components

logical_relationship FTO_Substrate FTO Substrate Photoanode Photoanode FTO_Substrate->Photoanode Conductive Base TiO2_Nanoparticles TiO2 Nanoparticles TiO2_Nanoparticles->Photoanode Forms Mesoporous Layer D149_Dye This compound D149_Dye->Photoanode Sensitizes TiO2 DSSC DSSC Photoanode->DSSC Core Component

References

Application Notes and Protocols for D149 Dye in Solid-State Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D149 Dye

D149, a metal-free indoline dye, is a prominent sensitizer in the field of dye-sensitized solar cells (DSSCs). Its broad absorption spectrum, high molar extinction coefficient, and excellent charge injection efficiency make it a compelling candidate for photovoltaic applications. In solid-state DSSCs (ssDSSCs), where a solid-state hole transport material (HTM) replaces the traditional liquid electrolyte, D149 has demonstrated significant potential for achieving stable and efficient solar energy conversion. These application notes provide a comprehensive overview of the role and performance of D149 in ssDSSCs, along with detailed protocols for cell fabrication and characterization.

The indoline structure of D149 acts as a potent electron donor, facilitating efficient electron injection from its excited state into the conduction band of semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO). This process is a critical first step in the conversion of light to electrical energy. The use of solid-state hole conductors, such as spiro-MeOTAD or CuSCN, offers advantages over liquid electrolytes by mitigating issues like leakage and volatility, thereby enhancing the long-term stability of the solar cell.

Performance of D149 in Solid-State DSSCs

The performance of D149-based ssDSSCs is highly dependent on the choice of the semiconductor and the hole transport material. Below is a summary of reported photovoltaic parameters for D149 in a notable ssDSSC configuration.

SemiconductorHole Transport Material (HTM)Power Conversion Efficiency (PCE) [%]Short-Circuit Current Density (Jsc) [mA/cm²]Open-Circuit Voltage (Voc) [V]Fill Factor (FF)Reference
ZnOCuSCN2.288.20.550.51[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the fabrication of a solid-state dye-sensitized solar cell using this compound with a zinc oxide (ZnO) photoanode and copper thiocyanate (CuSCN) as the hole transport material.

Protocol 1: Fabrication of ZnO/D149/CuSCN Solid-State DSSC

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle paste

  • This compound (5-((4-(bis(4-(hexyloxy)phenyl)amino)phenyl)ethynyl)thiophene-2-carboxylic acid)

  • Acetonitrile

  • tert-Butanol

  • Copper(I) thiocyanate (CuSCN)

  • Propyl sulfide

  • Graphite powder

  • Cr-coated FTO glass (for counter electrode)

Equipment:

  • Ultrasonic bath

  • Hot plate

  • Spray pyrolysis setup or screen printer

  • Doctor blade

  • Furnace

  • Spin coater (optional, for HTM deposition)

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Cleaning:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean air.

  • Photoanode Preparation (ZnO):

    • Deposit a compact layer of ZnO onto the FTO substrate using spray pyrolysis or screen printing, followed by sintering at an appropriate temperature to ensure good adhesion and conductivity.

    • Apply a mesoporous layer of ZnO nanoparticle paste on top of the compact layer using the doctor blade technique.

    • Sinter the ZnO film in a furnace at a temperature ramp up to 450°C and maintain for 30 minutes to remove organic binders and ensure nanoparticle interconnection. Let it cool down to room temperature.

  • Dye Sensitization:

    • Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

    • Immerse the cooled ZnO photoanode in the this compound solution and keep it in the dark for 12-24 hours for complete dye adsorption.

    • After sensitization, rinse the photoanode with acetonitrile to remove any non-adsorbed dye molecules and dry it gently with a stream of air.[1]

  • Hole Transport Material (CuSCN) Deposition:

    • Prepare a saturated solution of CuSCN in propyl sulfide.

    • Deposit the CuSCN solution onto the dye-sensitized ZnO photoanode. This can be done by drop-casting or spin-coating.

    • Allow the solvent to evaporate in a controlled environment to form a uniform CuSCN layer that penetrates the pores of the ZnO film.

  • Counter Electrode and Cell Assembly:

    • A Cr-coated FTO glass can be used as the counter electrode.

    • Apply a layer of graphite powder onto the CuSCN layer.

    • Assemble the cell by pressing the counter electrode against the photoanode with the graphite layer in between.

    • Secure the assembly with binder clips for testing.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.

    • From the I-V curve, determine the key photovoltaic parameters: PCE, Jsc, Voc, and FF.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_substrate Substrate Preparation cluster_photoanode Photoanode Fabrication cluster_sensitization Dye Sensitization cluster_htm HTM Deposition cluster_assembly Cell Assembly & Characterization A FTO Glass B Cleaning (Sonication) A->B C ZnO Compact Layer Deposition B->C D Mesoporous ZnO Layer (Doctor Blade) C->D E Sintering (450°C) D->E G Immerse Photoanode in Dye E->G F Prepare D149 Solution F->G H Rinse and Dry G->H J Deposit CuSCN on Photoanode H->J I Prepare CuSCN Solution I->J L Assemble Cell J->L K Prepare Counter Electrode K->L M I-V Characterization L->M

Caption: Experimental workflow for fabricating a D149-based ssDSSC.

charge_transport cluster_photoexcitation Light Absorption & Excitation cluster_injection_transport Electron Injection & Transport cluster_regeneration_transport Hole Transport & Regeneration Sunlight Sunlight D149 D149 Sunlight->D149 D149* D149* D149->D149* ZnO_CB ZnO Conduction Band D149*->ZnO_CB Electron Injection D149_ox D149+ D149*->D149_ox FTO FTO Electrode ZnO_CB->FTO e- transport External_Circuit External Circuit FTO->External_Circuit Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode CuSCN CuSCN (HTM) D149_ox->CuSCN Hole Injection CuSCN->Counter_Electrode h+ transport

Caption: Charge separation and transport in a D149 ssDSSC.

Conclusion

The this compound stands out as a highly effective sensitizer for solid-state dye-sensitized solar cells. Its strong light-harvesting properties and efficient charge transfer dynamics contribute to respectable power conversion efficiencies, particularly when paired with suitable semiconductor and hole transport materials. The protocols and data presented here offer a foundational guide for researchers and scientists aiming to fabricate and characterize D149-based ssDSSCs. Further optimization of material interfaces, HTM infiltration, and device architecture holds the key to unlocking even higher efficiencies and long-term stability for this promising photovoltaic technology.

References

Troubleshooting & Optimization

Technical Support Center: D149 Dye Applications on Semiconductor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D149 dye on semiconductor surfaces. The information is designed to help you overcome common experimental challenges and prevent dye aggregation to ensure optimal device performance.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue: Low Power Conversion Efficiency (PCE) in D149-based Dye-Sensitized Solar Cells (DSSCs)

Low power conversion efficiency is a common problem that can often be traced back to dye aggregation on the semiconductor surface. Aggregation of this compound molecules can lead to a reduced electron injection yield and lower overall conversion efficiency.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Dye Aggregation Use a co-adsorbent such as chenodeoxycholic acid (CDCA) in the dye solution to prevent dye molecules from clumping together on the semiconductor surface.[1] An optimal concentration of the co-adsorbent is crucial, as a large excess can decrease dye loading.
Sub-optimal Dye Loading Optimize the dye sensitization time. Prolonged immersion can sometimes lead to excessive aggregation.[2] Experiment with different immersion times to find the balance between sufficient dye coverage and minimal aggregation.
Poor Electron Injection Ensure the semiconductor film is of high quality. A well-prepared, mesoporous TiO2 film with good particle connectivity is essential for efficient electron injection and transport.[3][4]
Charge Recombination The use of co-adsorbents like CDCA can also help to passivate the semiconductor surface, reducing charge recombination at the semiconductor/electrolyte interface.[5]

Issue: Low Short-Circuit Current Density (Jsc)

A low Jsc value indicates that an insufficient number of electrons are being generated and collected.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Light Harvesting A low dye loading on the semiconductor surface will result in poor light absorption. This can be caused by a high concentration of co-adsorbent competing with the dye for surface sites.[2] Optimize the dye-to-co-adsorbent ratio.
Dye Aggregation Quenching Aggregated dye molecules can have their excited states quenched, preventing electron injection into the semiconductor.[1][2] The use of co-adsorbents is the primary method to mitigate this.
Inefficient Electron Injection The choice of solvent can influence the dye's adsorption geometry and, consequently, the electron injection efficiency. Aprotic polar solvents like acetonitrile are often preferred.[6][7]

Issue: Low Open-Circuit Voltage (Voc)

A low Voc can be a sign of significant energy loss within the device.

Possible Causes and Solutions:

CauseRecommended Solution
High Recombination Rate Charge recombination between the injected electrons in the semiconductor and the oxidized dye or the electrolyte is a major cause of low Voc. A compact and uniform dye monolayer, facilitated by co-adsorbents, can reduce this.[5]
Unfavorable Band Edge Shift The adsorption of molecules onto the semiconductor surface can alter its conduction band edge potential. While co-adsorbents can have a positive effect, their concentration needs to be optimized.[5]
Electrolyte Composition The composition of the electrolyte can significantly impact the Voc. Additives in the electrolyte can passivate the semiconductor surface and reduce recombination.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it problematic?

This compound aggregation refers to the self-assembly of dye molecules on the semiconductor surface, forming dimers, trimers, or larger clusters.[2] This is problematic because aggregation can alter the photophysical properties of the dye, leading to quenching of the excited state.[1][2] This quenching process competes with the desired electron injection into the semiconductor's conduction band, thereby reducing the overall efficiency of the solar cell.[1]

Q2: How do co-adsorbents like chenodeoxycholic acid (CDCA) prevent this compound aggregation?

Co-adsorbents are molecules that are added to the dye solution and co-adsorb onto the semiconductor surface alongside the dye molecules.[2] CDCA, a bile acid, has a bulky steroid structure that, when adsorbed on the surface, creates steric hindrance, physically separating the this compound molecules from each other and preventing them from aggregating.[1]

Q3: What is the optimal concentration of CDCA to use with this compound?

The optimal concentration of CDCA is typically a 10-fold molar excess relative to the this compound concentration.[8] However, it is important to note that a very high concentration of CDCA can lead to a decrease in the amount of this compound adsorbed on the surface, as the two molecules compete for binding sites.[2] This can result in reduced light harvesting and a lower short-circuit current (Jsc). Therefore, optimization for your specific experimental conditions is recommended.

Q4: How does the choice of solvent affect this compound aggregation?

The polarity of the solvent used for the dye solution can significantly influence dye aggregation.[2] Highly polar aprotic solvents, such as acetonitrile, are generally good at solvating this compound molecules, which can help to reduce aggregation in the solution before adsorption onto the semiconductor surface.[6] In contrast, less polar solvents may promote dye-dye interactions and lead to the formation of aggregates.

Experimental Protocols

Protocol 1: Preparation of Mesoporous TiO2 Film

This protocol describes a general method for preparing a mesoporous titanium dioxide (TiO2) film on a transparent conducting oxide (TCO) glass substrate, suitable for sensitization with this compound.

Materials:

  • TCO glass (e.g., FTO-coated glass)

  • TiO2 paste (e.g., a commercial paste containing TiO2 nanoparticles)

  • Ethanol

  • Deionized water

  • Detergent

  • Ultrasonic bath

  • Screen printer or doctor blade

  • Hot plate

  • Tube furnace

Procedure:

  • Substrate Cleaning:

    • Clean the TCO glass substrates by sequentially sonicating in a detergent solution, deionized water, and ethanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean air.

  • TiO2 Deposition:

    • Apply the TiO2 paste onto the conductive side of the TCO glass using a screen printer or the doctor blade technique to create a uniform film.

  • Drying and Sintering:

    • Dry the coated substrates on a hot plate at approximately 125°C for 5-10 minutes to evaporate the solvents.

    • Transfer the substrates to a tube furnace and sinter them using a temperature ramp. A typical program would be:

      • Ramp to 325°C at a rate of 10°C/min and hold for 15 minutes.

      • Ramp to 375°C at a rate of 10°C/min and hold for 15 minutes.

      • Ramp to 450°C at a rate of 10°C/min and hold for 30 minutes.

      • Ramp to 500°C at a rate of 10°C/min and hold for 15 minutes.

    • Allow the films to cool down slowly to room temperature. The resulting films should be opaque white.

Protocol 2: Preparation of this compound Solution and Sensitization

This protocol details the preparation of a this compound solution with and without the co-adsorbent CDCA, and the subsequent sensitization of a TiO2 film.

Materials:

  • This compound powder

  • Chenodeoxycholic acid (CDCA) powder

  • Acetonitrile (spectroscopic grade)

  • tert-Butanol (spectroscopic grade)

  • Prepared TiO2 films on TCO glass

  • Airtight container

Procedure:

  • Dye Solution Preparation (without CDCA):

    • Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

    • Ensure the dye is fully dissolved by sonicating the solution for a few minutes.

  • Dye Solution Preparation (with CDCA):

    • To the 0.3 mM this compound solution prepared in the previous step, add CDCA to a final concentration of 3 mM (a 10-fold molar excess).

    • Sonicate the solution to ensure complete dissolution of both the dye and the co-adsorbent.

  • Sensitization of TiO2 Film:

    • When the sintered TiO2 films have cooled to about 80°C, immerse them in the prepared dye solution while they are still warm.

    • Place the films in an airtight, light-proof container to prevent solvent evaporation and light-induced degradation of the dye.

    • Allow the films to soak for a period of 2 to 12 hours. The optimal time may need to be determined experimentally.

    • After sensitization, remove the films from the dye solution and rinse them with the solvent used for the dye solution (acetonitrile/tert-butanol) to remove any non-adsorbed dye molecules.

    • Dry the sensitized films in a gentle stream of nitrogen or in a desiccator.

Quantitative Data

Table 1: Effect of CDCA Co-adsorbent on the Photovoltaic Performance of D149-based DSSCs.

The following table summarizes typical photovoltaic parameters for DSSCs sensitized with this compound, with and without the addition of CDCA as a co-adsorbent. The data illustrates the significant improvement in performance when dye aggregation is suppressed.

Co-adsorbentJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
None12.50.680.655.5
10 mM CDCA15.00.720.707.6

Note: These are representative values and actual performance may vary depending on the specific experimental conditions, materials, and device architecture.

Visualizations

G cluster_aggregation Dye Aggregation Pathway cluster_prevention Aggregation Prevention Pathway Dye_solution This compound in Solution Adsorption Adsorption onto Semiconductor Surface Dye_solution->Adsorption Aggregation Dye Aggregation (H- and J-aggregates) Adsorption->Aggregation Quenching Excited State Quenching Aggregation->Quenching Reduced_Injection Reduced Electron Injection Quenching->Reduced_Injection Low_Efficiency Low Device Efficiency Reduced_Injection->Low_Efficiency Dye_CDCA_solution This compound + CDCA in Solution Co_adsorption Co-adsorption onto Semiconductor Surface Dye_CDCA_solution->Co_adsorption Steric_Hindrance Steric Hindrance by CDCA Co_adsorption->Steric_Hindrance Monomer_Adsorption Monomeric Dye Adsorption Steric_Hindrance->Monomer_Adsorption Efficient_Injection Efficient Electron Injection Monomer_Adsorption->Efficient_Injection High_Efficiency High Device Efficiency Efficient_Injection->High_Efficiency

Caption: Signaling pathways illustrating the negative impact of this compound aggregation and the preventative mechanism of a co-adsorbent like CDCA.

G start Start clean_substrate Clean TCO Substrate start->clean_substrate deposit_tio2 Deposit TiO2 Paste clean_substrate->deposit_tio2 sinter_tio2 Sinter TiO2 Film deposit_tio2->sinter_tio2 prepare_dye_solution Prepare this compound Solution (with/without CDCA) sinter_tio2->prepare_dye_solution sensitize_film Sensitize TiO2 Film prepare_dye_solution->sensitize_film rinse_film Rinse Sensitized Film sensitize_film->rinse_film assemble_cell Assemble DSSC rinse_film->assemble_cell add_electrolyte Add Electrolyte assemble_cell->add_electrolyte characterize Characterize Device (J-V, IPCE, etc.) add_electrolyte->characterize end End characterize->end

Caption: A streamlined experimental workflow for the fabrication of a this compound-sensitized solar cell.

References

Technical Support Center: Optimizing D149 Dye Performance with CDCA Co-adsorbent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the D149 dye and the co-adsorbent chenodeoxycholic acid (CDCA) in dye-sensitized solar cells (DSSCs).

FAQs: Understanding the Role of CDCA with this compound

Q1: What is the primary function of CDCA when used with this compound in DSSCs?

A1: The primary function of chenodeoxycholic acid (CDCA) is to act as a co-adsorbent to prevent the aggregation of this compound molecules on the surface of the TiO2 photoanode.[1][2] Dye aggregation can lead to the quenching of molecular excited states and unfavorable back electron transfer, which seriously affects the electron injection efficiency and diminishes the overall device performance.[2] By co-adsorbing onto the TiO2 surface, CDCA molecules create a steric hindrance that separates the this compound molecules, thereby reducing aggregation.

Q2: How does reducing this compound aggregation with CDCA impact DSSC performance?

A2: Reducing this compound aggregation with CDCA generally leads to an improvement in the photovoltaic performance of the DSSC. Specifically, it can:

  • Increase the open-circuit voltage (Voc): By forming a more ordered and compact dye monolayer, CDCA can suppress charge recombination between the injected electrons in the TiO2 and the electrolyte.[1]

  • Enhance the short-circuit current density (Jsc): While high concentrations of CDCA can sometimes lead to a decrease in dye loading, an optimized concentration can improve electron injection efficiency from the dye to the TiO2 conduction band, leading to a higher Jsc.

  • Improve the overall power conversion efficiency (PCE): As a result of the improvements in Voc and Jsc, the overall PCE of the DSSC is typically enhanced.[3]

Q3: Is there an optimal concentration of CDCA to use with this compound?

A3: Yes, the concentration of CDCA needs to be carefully optimized. While CDCA is effective in reducing aggregation, a high concentration can lead to competitive adsorption with the this compound molecules for the binding sites on the TiO2 surface. This can result in a lower dye loading and consequently, a decrease in light-harvesting efficiency and overall performance.[1] The optimal concentration is dependent on the specific experimental conditions, including the dye concentration and the solvent used. It is often determined experimentally by testing a range of CDCA concentrations. For organic dyes, molar ratios of dye to CDCA ranging from 1:10 to 1:100 have been studied.[4]

Q4: What solvents are typically used to prepare the D149 and CDCA dye solution?

A4: The this compound and CDCA are often dissolved in a mixture of organic solvents. A common solvent system is a 1:1 volume ratio of acetonitrile and tert-butanol.[1] Ethanol is also frequently used as a solvent.[4] The choice of solvent can influence the solubility of both the dye and the co-adsorbent, as well as the dye adsorption process on the TiO2 surface.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Power Conversion Efficiency (PCE) 1. Significant this compound aggregation: This can lead to poor electron injection and increased charge recombination.[2] 2. Sub-optimal CDCA concentration: Too little CDCA may not effectively prevent aggregation, while too much can reduce dye loading.[1] 3. Poor adhesion of TiO2 film: Inadequate sintering can result in a fragile film with poor electrical contact.1. Introduce or optimize CDCA concentration: Start with a dye:CDCA molar ratio of 1:20 and test a range to find the optimum. 2. Vary the CDCA concentration: Prepare a series of dye solutions with different CDCA concentrations to identify the optimal ratio for your specific conditions. 3. Optimize the sintering process: Ensure the TiO2 coated electrodes are heated at a controlled rate to 450-500°C and held at that temperature for at least 30 minutes.[5][6]
Low Short-Circuit Current Density (Jsc) 1. Insufficient dye loading: High CDCA concentration can competitively inhibit D149 adsorption.[1] 2. Inefficient light harvesting: Dye aggregation can alter the absorption spectrum and reduce light-harvesting efficiency.1. Reduce CDCA concentration: If you suspect competitive adsorption, lower the concentration of CDCA in the dye solution. 2. Confirm dye loading: Use UV-Vis spectroscopy to measure the amount of dye adsorbed on the TiO2 film. 3. Optimize immersion time: Ensure the TiO2 electrode is immersed in the dye solution for a sufficient duration (typically 12-24 hours) to achieve adequate dye loading.[5][7]
Low Open-Circuit Voltage (Voc) 1. High rate of charge recombination: Electrons in the TiO2 conduction band are recombining with the electrolyte. 2. Unfavorable band alignment: The energy levels of the dye, TiO2, and electrolyte are not well-aligned.1. Increase CDCA concentration: A well-formed monolayer with CDCA can act as a barrier to reduce charge recombination. 2. Introduce a blocking layer: Apply a compact TiO2 blocking layer on the FTO glass before depositing the mesoporous TiO2 layer to prevent recombination at the FTO/electrolyte interface.[8]
Poor Fill Factor (FF) 1. High series resistance: This can be due to poor electrical contacts within the cell. 2. High charge transfer resistance at the counter electrode: Inefficient catalysis of the redox mediator regeneration.1. Ensure good electrical contacts: Check the connections between the electrodes and the external circuit. 2. Use a high-quality counter electrode: A platinum or carbon-based counter electrode with high catalytic activity is recommended.[9]
Color of the sensitized film appears uneven 1. Uneven TiO2 film thickness. 2. Incomplete immersion in the dye solution. 3. Presence of contaminants on the TiO2 surface. 1. Improve the doctor-blading technique: Ensure a uniform and smooth TiO2 paste is applied. 2. Ensure complete submersion: The entire active area of the TiO2 film should be submerged in the dye solution. 3. Thoroughly clean the substrates: Clean the FTO glass substrates with detergent, deionized water, and ethanol in an ultrasonic bath before depositing the TiO2 paste.[5]

Quantitative Data Summary

The following tables summarize the impact of CDCA on the performance of DSSCs sensitized with indoline dyes, including D149 and its derivative D205.

Table 1: Performance of DSSCs with D149 and D205 dyes in the absence and presence of CDCA. [10]

DyeCo-adsorbentJsc (mA/cm²)Voc (V)FFPCE (%)
D149 None18.000.6380.6927.95
D149 CDCA17.840.6440.7018.05
D205 None17.910.6590.6898.12
D205 CDCA16.920.7100.7098.52

Table 2: Performance of DSSC sensitized with DN-F05 dye at various concentrations of CDCA. [1]

SampleCDCA Conc. (mM)Jsc (mA/cm²)Voc (V)FFPCE (%)
A05.890.6130.5471.974
B57.230.6350.5692.612
C7.58.350.6890.5192.988
D106.540.6540.5332.281

Experimental Protocols

Detailed Methodology for DSSC Fabrication

This protocol outlines the key steps for fabricating a dye-sensitized solar cell using this compound and CDCA co-adsorbent.

1. Preparation of TiO2 Photoanode:

  • Substrate Cleaning: Thoroughly clean Fluorine-doped Tin Oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each.

  • TiO2 Paste Deposition: A mesoporous TiO2 layer is deposited on the conductive side of the FTO glass using the doctor-blade technique. Two parallel strips of adhesive tape can be used as spacers to control the film thickness.[11]

  • Sintering: The TiO2-coated substrate is gradually heated to 450-500°C in a furnace and kept at this temperature for 30 minutes to ensure good particle necking and adhesion to the FTO.[5][6] The electrode is then allowed to cool down to room temperature.

2. Preparation of the Dye Solution:

  • Prepare a 0.3 to 0.5 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[1]

  • Add the desired concentration of CDCA to the dye solution. A typical starting point is a 1:20 molar ratio of dye to CDCA.[4] Stir the solution until both the dye and CDCA are fully dissolved.

3. Sensitization of the TiO2 Photoanode:

  • Immerse the sintered TiO2 electrode into the prepared dye solution.[7]

  • Keep the electrode in the solution for 12-24 hours in a dark environment to allow for sufficient dye adsorption.[5][7]

  • After sensitization, gently rinse the electrode with the solvent (e.g., ethanol or acetonitrile) to remove any non-adsorbed dye molecules.[1]

4. Assembly of the DSSC:

  • Counter Electrode Preparation: A platinum-coated FTO glass is typically used as the counter electrode.

  • Cell Assembly: Place a thin thermoplastic sealant (e.g., Surlyn) between the sensitized TiO2 photoanode and the platinum counter electrode.

  • Sealing: Heat the assembly to melt the sealant and create a sealed cell.

  • Electrolyte Injection: Introduce the electrolyte solution (typically containing an I-/I3- redox couple) into the cell through pre-drilled holes in the counter electrode. The holes are then sealed.

Visualizations

experimental_workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly A FTO Glass Cleaning B TiO2 Paste Deposition (Doctor-Blading) A->B C Sintering (450-500°C) B->C E Immerse TiO2 Electrode (12-24h) C->E D Prepare D149 + CDCA Dye Solution D->E F Rinse with Solvent E->F H Assemble Cell with Sealant F->H G Prepare Counter Electrode (Pt/FTO) G->H I Inject Electrolyte H->I J Seal Injection Holes I->J

Caption: Experimental workflow for the fabrication of a D149-sensitized solar cell with CDCA co-adsorbent.

cdca_effect cluster_without_cdca Without CDCA cluster_with_cdca With CDCA A1 D149 A2 D149 B Dye Aggregation A3 D149 A4 D149 C Reduced Performance B->C D1 D149 C1 CDCA E Reduced Aggregation D2 D149 C2 CDCA D3 D149 F Improved Performance E->F

Caption: The logical relationship illustrating the effect of CDCA on this compound aggregation and DSSC performance.

References

Technical Support Center: Enhancing the Stability and Lifetime of D149 Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimentation with D149 dye-sensitized solar cells (DSSCs). Our goal is to facilitate the improvement of cell stability and operational lifetime.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the fabrication and testing of D149 DSSCs, presented in a question-and-answer format.

Issue 1: Rapid decrease in short-circuit current density (Jsc) after cell fabrication.

  • Question: Why is the short-circuit current density (Jsc) of my D149 DSSC significantly lower than expected or dropping rapidly after assembly?

  • Answer: A rapid decrease in Jsc is a common issue that can be attributed to several factors:

    • Dye Desorption: The this compound may be detaching from the TiO₂ photoanode surface. This can be caused by the ingress of moisture or impurities in the electrolyte which compete for binding sites on the TiO₂ surface.[1][2] The use of aqueous-based electrolytes can exacerbate this issue.

    • Dye Aggregation: D149, being an indoline dye, has a tendency to form aggregates on the semiconductor surface.[3][4][5][6] These aggregates can lead to inefficient electron injection and quenching of the excited state, thereby reducing Jsc.[3][4][5]

    • Electrolyte Degradation: The electrolyte, particularly the I⁻/I₃⁻ redox couple, can degrade under the influence of UV light and heat, leading to a lower concentration of the redox mediator and consequently a reduced Jsc.[7]

    • Poor Sealing: Inadequate sealing of the cell can lead to electrolyte leakage or the ingress of oxygen and water, both of which are detrimental to the stability of the dye and the electrolyte.[8]

Issue 2: Low open-circuit voltage (Voc).

  • Question: My D149 DSSC is exhibiting a lower than expected open-circuit voltage (Voc). What are the potential causes?

  • Answer: A low Voc is often indicative of increased charge recombination within the cell. The primary causes include:

    • Electron Recombination: Electrons injected into the TiO₂ conduction band can recombine with the oxidized dye molecules or with the I₃⁻ ions in the electrolyte before being collected at the anode. This is a major pathway for voltage loss.

    • TiO₂ Surface States: The presence of surface trap states on the TiO₂ can facilitate charge recombination.

    • Electrolyte Composition: The composition of the electrolyte, including the concentration of additives like 4-tert-butylpyridine (TBP), can influence the conduction band edge of the TiO₂ and the recombination kinetics.

Issue 3: Low fill factor (FF).

  • Question: The fill factor (FF) of my D149 DSSC is poor, resulting in a lower overall efficiency. How can I troubleshoot this?

  • Answer: A low fill factor is typically associated with high internal series resistance or high shunt resistance.[9] Key contributors to a low FF in D149 DSSCs are:

    • High Series Resistance (Rs): This can arise from the resistance of the transparent conductive oxide (TCO) glass, poor electrical contact between the photoanode and the TCO, high resistance of the electrolyte, or a poorly catalytic counter electrode.[9][10]

    • High Charge Transfer Resistance at the Counter Electrode: An inefficient catalyst on the counter electrode (typically platinum) can lead to a high charge transfer resistance for the reduction of I₃⁻, which increases the series resistance and lowers the FF.[10]

    • Electrolyte Diffusion Limitations: In viscous electrolytes, such as some ionic liquids, the diffusion of the redox species can be slow, leading to mass-transport limitations and a reduced FF.

    • Shunt Resistance: Shunts can be created by direct contact between the photoanode and the counter electrode or through pinholes in the TiO₂ film, providing an alternative pathway for current flow and reducing the FF.

Frequently Asked Questions (FAQs)

Q1: How can I prevent this compound aggregation on the TiO₂ surface?

A1: Dye aggregation is a significant contributor to performance loss in D149 DSSCs.[3][4][5] To mitigate this, the use of co-adsorbents is highly recommended. Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent that can be added to the dye solution.[11] CDCA molecules co-adsorb onto the TiO₂ surface, sterically hindering the D149 molecules from aggregating.

Q2: What is the recommended procedure for applying CDCA as a co-adsorbent with D149?

A2: A typical starting point is to add CDCA to the this compound solution in a molar ratio of 1:1 to 10:1 (CDCA:D149). The optimal ratio may need to be determined experimentally for your specific conditions. The photoanode is then immersed in this co-adsorbent/dye solution for the standard sensitization time.

Q3: My D149 DSSC is degrading rapidly under continuous illumination. What are the likely causes and solutions?

A3: Rapid degradation under illumination is often due to a combination of factors:

  • UV Instability: The this compound and the iodide-based electrolyte are susceptible to degradation upon exposure to UV light.[7][12][13] Using a UV cut-off filter is essential for long-term stability testing and outdoor applications.

  • Thermal Stress: High temperatures, which can be generated under illumination, can accelerate dye desorption and electrolyte degradation.[8][14][15]

  • Photoisomerization: D149 can undergo reversible photoisomerization, which can affect its performance, although this is more of a concern in solution than on the semiconductor surface.[3]

To improve photostability, consider using a UV filter, ensuring proper heat dissipation during testing, and using a more stable electrolyte formulation, such as one based on ionic liquids.

Q4: Are there alternatives to volatile organic solvent-based electrolytes for improved stability?

A4: Yes, ionic liquid (IL) based electrolytes offer a significant advantage in terms of long-term stability due to their negligible vapor pressure, high thermal stability, and good electrochemical stability.[16][17][18][19][20] Imidazole-based ionic liquids are commonly used in DSSCs.[16][18] While they can sometimes lead to slightly lower initial efficiencies due to higher viscosity, the trade-off is often a much longer operational lifetime.

Q5: What is the best way to seal my DSSC to prevent electrolyte leakage and improve lifetime?

A5: Proper sealing is crucial for long-term stability. Thermoplastic sealants like Surlyn® are commonly used.[21] The sealing process typically involves placing a pre-cut frame of the sealant between the photoanode and the counter electrode and then applying heat and pressure to create a hermetic seal.[21][22][23] For superior stability, especially in demanding applications, glass frit sealing is an excellent but more complex alternative.

Data Presentation

Table 1: Effect of Different Solvents on the Performance of D149-sensitized ZnO-based Solar Cells [24]

SolventJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (%)
2,2,2-TrifluoroethanolNot specifiedNot specifiedNot specified1.662
1-propanol0.8800.7250.2541.625
EthanolNot specifiedNot specified0.225Not specified
AcetonitrileNot specifiedNot specifiedNot specifiedNot specified

Table 2: Performance of D149 DSSCs with and without a Co-sensitizer (LD12) [25]

Device ConfigurationJsc (mA/cm²)Voc (mV)Fill Factor (%)Efficiency (%)
D149 only9.43624Not specifiedNot specified
LD12 only8.56620603.21
18h LD12 + 4h D149Not specifiedNot specifiedNot specifiedNot specified

Table 3: Performance of a Solid-State D149 DSSC with a ZnO Photoanode and CuSCN Hole Conductor [26]

ParameterValue
Jsc8.24 mA/cm²
Voc0.54 V
Fill Factor0.51
Efficiency2.28%

Experimental Protocols

Protocol 1: Co-adsorption of Chenodeoxycholic Acid (CDCA) with this compound

  • Prepare the Dye Solution: Dissolve this compound in a suitable solvent (e.g., a 1:1 volume ratio of acetonitrile and tert-butanol) to a concentration of 0.3-0.5 mM.

  • Add Co-adsorbent: Add chenodeoxycholic acid (CDCA) to the dye solution. A common starting molar ratio is 10:1 (CDCA:D149). Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Sensitization: Immerse the prepared TiO₂ photoanode in the D149/CDCA solution. The sensitization time is typically between 2 and 12 hours in a dark, sealed container to prevent solvent evaporation and light exposure.[21]

  • Rinsing: After sensitization, gently rinse the photoanode with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye and co-adsorbent molecules.

  • Drying: Dry the sensitized photoanode with a gentle stream of inert gas (e.g., nitrogen or argon). The photoanode is now ready for cell assembly.

Protocol 2: Sealing a DSSC using a Surlyn® Thermoplastic Sealant

  • Prepare the Sealant: Cut a frame from a 60-micron thick Surlyn® sheet. The inner dimensions of the frame should be slightly larger than the active area of the TiO₂ film.

  • Position the Sealant: Carefully place the Surlyn® frame around the TiO₂ film on the photoanode.

  • Assemble the Cell: Place the platinum-coated counter electrode on top of the photoanode, ensuring the conductive sides are facing each other. Offset the electrodes slightly to allow for electrical contacts to be made.

  • Apply Pressure: Gently press the two electrodes together and use binder clips to hold them in place.

  • Heat Sealing: Place the assembled cell on a hot plate at a temperature of 100-120°C.[21] Apply gentle, uniform pressure for about 20-30 seconds to melt the Surlyn® and create a hermetic seal.

  • Cooling: Allow the cell to cool down to room temperature slowly while maintaining pressure.

  • Electrolyte Filling: Inject the electrolyte into the cell through pre-drilled holes in the counter electrode. This is often done under vacuum to ensure complete filling of the porous TiO₂ layer.

  • Final Sealing: Seal the filling holes with a small piece of Surlyn® and a microscope coverslip by applying localized heat.

Mandatory Visualizations

G Troubleshooting Workflow for Low Jsc in D149 DSSCs start Low Jsc Observed check_dye Check for Dye Desorption (Visual inspection for color loss) start->check_dye check_agg Investigate Dye Aggregation (UV-Vis of photoanode) start->check_agg check_seal Inspect Cell Sealing (Check for electrolyte leakage) start->check_seal desorption_pos Dye Desorption Confirmed check_dye->desorption_pos aggregation_pos Aggregation Confirmed check_agg->aggregation_pos leakage_pos Leakage Confirmed check_seal->leakage_pos sol_desorption Solution: - Use co-adsorbent (CDCA) - Improve sealing - Use ionic liquid electrolyte desorption_pos->sol_desorption Yes sol_aggregation Solution: - Optimize dye concentration - Use co-adsorbent (CDCA) aggregation_pos->sol_aggregation Yes sol_leakage Solution: - Re-fabricate cell with  improved sealing protocol leakage_pos->sol_leakage Yes

Caption: Troubleshooting workflow for low Jsc in D149 DSSCs.

G Experimental Workflow for Improving D149 DSSC Stability start Start: Fabricate TiO2 Photoanode dye_prep Prepare this compound Solution with CDCA Co-adsorbent start->dye_prep sensitization Sensitize Photoanode dye_prep->sensitization assembly Assemble Cell with Surlyn Sealant sensitization->assembly injection Inject Ionic Liquid Electrolyte assembly->injection electrolyte_prep Prepare Ionic Liquid Electrolyte electrolyte_prep->injection sealing Final Sealing of Injection Holes injection->sealing testing Characterize and Perform Accelerated Aging Tests sealing->testing

Caption: Workflow for enhancing D149 DSSC stability.

References

troubleshooting low power conversion efficiency in D149 DSSCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low power conversion efficiency (PCE) in D149 dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low power conversion efficiency (PCE) in D149 DSSCs?

A1: Low PCE in D149 DSSCs can stem from several factors. The most prevalent issues include:

  • Dye Aggregation: this compound molecules have a tendency to aggregate on the TiO2 surface, which can quench excited states and hinder efficient electron injection.[1][2]

  • Suboptimal TiO2 Photoanode: The thickness, porosity, and surface properties of the titanium dioxide (TiO2) layer are critical for efficient light harvesting and electron transport.

  • Inappropriate Electrolyte Composition: The composition of the electrolyte, including the redox couple and additives, significantly influences the regeneration of the dye and the overall cell voltage.[3][4]

  • Poor Dye Loading: Insufficient or non-uniform adsorption of the this compound onto the TiO2 photoanode can limit light absorption.

  • Inefficient Sealing: Improper sealing of the DSSC can lead to electrolyte leakage and degradation of the cell components.

Q2: How does dye aggregation affect the performance of D149 DSSCs?

A2: Dye aggregation is a critical factor that can significantly reduce the efficiency of D149 DSSCs.[2] When D149 molecules cluster together on the TiO2 surface, it can lead to a phenomenon known as concentration-dependent quenching of the excited state.[1][2] This quenching provides a non-radiative pathway for the excited dye to return to its ground state, effectively competing with the desired electron injection into the TiO2 conduction band and lowering the overall conversion efficiency.[1]

Q3: What is the role of co-adsorbents in D149 DSSCs?

A3: Co-adsorbents are crucial additives in the dye solution to prevent the aggregation of this compound molecules on the TiO2 surface. A commonly used co-adsorbent is chenodeoxycholic acid (CDCA).[1] By co-adsorbing onto the TiO2 surface alongside the this compound, CDCA molecules can sterically hinder the dye molecules from getting too close to each other, thus reducing aggregation and improving the electron injection yield.[1]

Q4: What is the ideal thickness for the TiO2 photoanode in a D149 DSSC?

A4: The optimal thickness of the TiO2 photoanode is a balance between sufficient light absorption and efficient electron collection. Thinner films may not absorb enough incident light, while overly thick films can increase the probability of electron recombination before they are collected at the electrode.[1] For dyes with high molar absorption coefficients like D149, a thinner layer might be sufficient compared to other dyes.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to low PCE in D149 DSSCs.

Issue 1: Low Short-Circuit Current (Jsc)

A low short-circuit current is often indicative of poor light harvesting or inefficient electron injection and collection.

Possible Cause Troubleshooting Step Expected Outcome
Dye Aggregation Incorporate a co-adsorbent like chenodeoxycholic acid (CDCA) into the dye solution.Reduced dye aggregation, leading to improved electron injection and a higher Jsc.
Insufficient Dye Loading Increase the dye immersion time or optimize the dye solution concentration.Enhanced light absorption by the photoanode, resulting in a higher Jsc.
Suboptimal TiO2 Layer Thickness Prepare and test DSSCs with varying TiO2 layer thicknesses to find the optimum for light harvesting and electron collection.[1]An optimized TiO2 thickness will maximize light absorption without significant recombination losses, boosting Jsc.
Poor Light Scattering Incorporate a scattering layer of larger TiO2 particles on top of the transparent active layer.Increased light path length within the photoanode, leading to enhanced light harvesting and a higher Jsc.
Issue 2: Low Open-Circuit Voltage (Voc)

A low open-circuit voltage is often related to issues with the electrolyte or charge recombination at the TiO2/dye/electrolyte interface.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Electrolyte Composition Optimize the concentration of the redox couple (I-/I3-) and introduce additives like 4-tert-butylpyridine (TBP) or guanidinium thiocyanate (GuNCS).[3]TBP can shift the TiO2 conduction band to a more negative potential, increasing the Voc. GuNCS can also contribute to a higher Voc.[3]
High Charge Recombination Ensure a compact and uniform TiO2 layer to minimize direct contact between the electrolyte and the conductive substrate.Reduced recombination of injected electrons with the electrolyte, leading to a higher Voc.
Dye Aggregation As with low Jsc, use a co-adsorbent like CDCA to prevent dye aggregation.A more uniform dye monolayer can reduce recombination sites at the TiO2 surface, improving Voc.
Issue 3: Low Fill Factor (FF)

A low fill factor is often a result of high internal resistance within the solar cell.

Possible Cause Troubleshooting Step Expected Outcome
Poor Catalytic Activity of Counter Electrode Ensure proper deposition of the platinum (Pt) catalyst on the counter electrode.Reduced charge transfer resistance at the counter electrode, leading to an improved FF.
High Series Resistance Check the quality of the transparent conductive oxide (TCO) glass and ensure good electrical contacts throughout the cell.Lowered internal resistance, resulting in a higher FF.
Electrolyte Diffusion Issues Use an electrolyte with appropriate viscosity and ensure it fully penetrates the TiO2 nanopores.Improved ionic conductivity within the electrolyte, leading to a better FF.

Experimental Protocols

Protocol 1: Preparation of TiO2 Photoanode
  • Substrate Cleaning: Thoroughly clean the FTO (Fluorine-doped Tin Oxide) glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

  • TiO2 Paste Deposition: Deposit a layer of TiO2 paste (e.g., a commercially available paste or one prepared in-house) onto the conductive side of the FTO glass using the doctor-blade technique.[5] The thickness can be controlled by using adhesive tape as a spacer.

  • Sintering: Sinter the TiO2-coated FTO glass in a furnace. A typical sintering program involves a gradual increase in temperature to around 450-500°C, holding at that temperature for a specific duration (e.g., 30 minutes), and then allowing it to cool down slowly.[6]

  • TiCl4 Treatment (Optional but Recommended): After cooling, treat the TiO2 film with a TiCl4 solution (e.g., 40 mM in water) at around 70°C for 30 minutes, followed by rinsing with water and ethanol, and then re-sintering at 450-500°C.[7] This treatment can improve the necking between TiO2 particles and enhance electron transport.

Protocol 2: Dye Sensitization
  • Dye Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol). A typical concentration is around 0.3-0.5 mM.

  • Co-adsorbent Addition: To mitigate dye aggregation, add a co-adsorbent such as chenodeoxycholic acid (CDCA) to the dye solution. A common molar ratio of D149 to CDCA is 1:1.

  • Dye Immersion: Immerse the prepared TiO2 photoanode in the this compound solution while it is still warm (around 80°C) and allow it to sensitize for a specific duration (e.g., 2-4 hours).[8]

  • Rinsing: After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

Protocol 3: DSSC Assembly
  • Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum (Pt), onto another FTO glass substrate.

  • Sealing: Place a thermoplastic sealant (e.g., Surlyn) around the TiO2-coated area of the photoanode.

  • Assembly: Place the counter electrode on top of the photoanode, with the conductive sides facing each other. Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving two small holes for electrolyte filling.

  • Electrolyte Injection: Introduce the electrolyte into the cell through one of the pre-drilled holes using a vacuum backfilling method. The electrolyte typically consists of an organic solvent, a redox couple (e.g., I-/I3-), and additives.[9]

  • Final Sealing: Seal the filling holes with a small piece of the sealant and a coverslip to prevent electrolyte leakage.

Visualizations

DSSC_Troubleshooting_Workflow start Low Power Conversion Efficiency (PCE) jsc Low Jsc? start->jsc voc Low Voc? jsc->voc No dye_agg_jsc Check for Dye Aggregation (Add CDCA) jsc->dye_agg_jsc Yes ff Low FF? voc->ff No electrolyte Optimize Electrolyte (Additives: TBP, GuNCS) voc->electrolyte Yes end_node PCE Improved ff->end_node No ce_catalyst Check Counter Electrode (Pt deposition) ff->ce_catalyst Yes dye_load Optimize Dye Loading (Time, Concentration) dye_agg_jsc->dye_load tio2_thick Optimize TiO2 Thickness dye_load->tio2_thick tio2_thick->voc recombination Check for Recombination (Compact TiO2 layer) electrolyte->recombination dye_agg_voc Check for Dye Aggregation (Add CDCA) recombination->dye_agg_voc dye_agg_voc->ff series_res Check Series Resistance (Contacts, TCO quality) ce_catalyst->series_res electrolyte_diff Check Electrolyte Diffusion (Viscosity) series_res->electrolyte_diff electrolyte_diff->end_node

Caption: Troubleshooting workflow for low PCE in D149 DSSCs.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly p1 FTO Cleaning p2 TiO2 Paste Deposition (Doctor Blade) p1->p2 p3 Sintering (450-500°C) p2->p3 p4 Dye Sensitization (D149 + CDCA) p3->p4 a1 Sealing with Surlyn p4->a1 ce1 FTO Cleaning ce2 Pt Catalyst Deposition ce1->ce2 ce2->a1 a2 Electrode Assembly a1->a2 a3 Electrolyte Injection a2->a3 a4 Final Sealing a3->a4 end_node end_node a4->end_node Completed DSSC

Caption: Workflow for the fabrication of a D149 DSSC.

References

D149 dye isomerization and its impact on solar cell performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D149 dye in the context of dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in dye-sensitized solar cells?

A1: D149 is a metal-free organic indoline dye used as a photosensitizer in DSSCs. It is favored for its high molar extinction coefficient, which allows for thinner semiconductor layers, and has demonstrated high solar energy conversion efficiencies, reaching up to 9%.[1][2][3] The indoline group acts as an electron donor, and upon photoexcitation, an electron is injected into the conduction band of a semiconductor, typically titanium dioxide (TiO2), initiating the photovoltaic process.

Q2: What is this compound isomerization?

A2: this compound can undergo reversible photoisomerization, which involves a change in its molecular geometry around one of its double bonds upon exposure to light.[1][2][3] Specifically, excitation to the S2 electronic state can lead to the formation of a photoisomer.[1][2][3] This process is a significant deactivation pathway for the excited state of the dye, competing with the desired electron injection process in a solar cell.[1]

Q3: How does isomerization of the this compound affect the performance of a solar cell?

A3: The isomerization of the this compound can negatively impact solar cell performance. The process of isomerization provides a non-radiative decay channel for the excited dye molecule, which competes with the crucial step of electron injection into the semiconductor's conduction band.[1] This competition can reduce the quantum efficiency of electron injection, leading to a lower short-circuit current (Jsc) and overall power conversion efficiency (PCE). The excited-state lifetime of D149 is significantly shorter in solution where isomerization can occur freely (100-330 ps), compared to a more rigid environment like a polymer matrix or when adsorbed on a semiconductor surface (>2 ns), where the isomerization is sterically hindered.[1][2][3]

Q4: What is dye aggregation and how does it relate to D149?

A4: Dye aggregation is the clustering of dye molecules on the surface of the semiconductor. This is a common issue with many organic dyes, including D149, and it can be detrimental to solar cell performance.[1] Aggregation can lead to a significant reduction in the excited-state lifetime due to intermolecular quenching, which in turn lowers the electron injection efficiency and the overall device performance.[1][3]

Q5: How can this compound aggregation be prevented or minimized?

A5: A common strategy to prevent dye aggregation is the use of co-adsorbents. Chenodeoxycholic acid (CDCA) is a widely used co-adsorbent that, when added to the dye solution, can occupy space on the semiconductor surface, thereby sterically hindering the D149 molecules from getting too close to each other and aggregating.[1] Modifying the dye structure, for instance by introducing bulky side chains, is another approach to reduce aggregation. The D205 dye, a derivative of D149 with an octyl chain, was designed for this purpose and showed improved performance.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Power Conversion Efficiency (PCE) 1. This compound Isomerization: The formation of the photoisomer is a competing deactivation pathway to electron injection.- Minimize exposure of the dye solution and sensitized photoanode to UV light before cell assembly. - Consider using a solvent that disfavors isomerization, although this needs to be balanced with solubility and dye loading. - Work in a controlled environment with filtered light to reduce the rate of photoisomerization.
2. Dye Aggregation: Aggregated dye molecules can lead to quenching of the excited state.- Add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution. A typical starting point is a 10:1 molar ratio of CDCA to D149. - Optimize the dye sensitization time; shorter times may reduce aggregation but also dye loading. - Ensure a clean and uniform semiconductor surface to promote monolayer adsorption.
3. Poor Dye Loading: Insufficient amount of dye adsorbed on the semiconductor.- Increase the sensitization time. - Check the concentration of the this compound solution. A typical concentration is in the range of 0.3-0.5 mM. - Ensure the semiconductor film has a high surface area.
Low Short-Circuit Current (Jsc) 1. Inefficient Electron Injection: This can be caused by isomerization or aggregation.- Follow the steps to mitigate isomerization and aggregation. - Ensure good electronic coupling between the dye and the semiconductor. Pre-treatment of the TiO2 film with TiCl4 can improve this.
2. Incomplete Light Harvesting: The dye layer is not absorbing a sufficient fraction of the incident light.- Increase the thickness of the TiO2 film to allow for higher dye loading. - Use a scattering layer on top of the transparent TiO2 film to increase light path length.
Low Open-Circuit Voltage (Voc) 1. Increased Recombination: Electrons in the semiconductor conduction band recombine with the oxidized dye or the electrolyte.- Ensure a compact and uniform TiO2 blocking layer to prevent direct contact between the electrolyte and the conductive substrate. - Optimize the composition of the electrolyte, particularly the concentration of additives like 4-tert-butylpyridine (TBP).
2. Shift in Semiconductor Conduction Band: Adsorption of certain species can shift the conduction band edge of the TiO2.- Ensure the purity of all components (dye, solvent, electrolyte). - Control the pH of the dye solution, as protons can affect the TiO2 surface potential.
Low Fill Factor (FF) 1. High Series Resistance: Poor electrical contacts or high resistance in the substrate or counter electrode.- Ensure good contact between the photoanode and counter electrode and the external circuit. - Use high-quality conductive substrates (e.g., FTO glass). - Ensure the catalytic activity of the counter electrode (e.g., platinum) is high.
2. High Recombination Rate: As mentioned for low Voc, a high rate of recombination can also lower the FF.- Follow the steps to reduce recombination.
Inconsistent or Irreproducible Results 1. Variability in Dye Solution: Isomerization and degradation of the dye in solution over time.- Prepare fresh dye solutions for each experiment. - Store dye solutions in the dark and under an inert atmosphere if possible.
2. Variations in Film Preparation: Inconsistent thickness or quality of the TiO2 film.- Standardize the film deposition technique (e.g., doctor-blading or screen printing). - Carefully control the sintering profile of the TiO2 films.
3. Environmental Factors: Light conditions, temperature, and humidity can affect cell performance.- Perform all experiments under controlled and consistent environmental conditions.

Data Presentation

Table 1: Photovoltaic Performance of D149-based DSSCs under Different Conditions

SemiconductorCo-adsorbentJsc (mA/cm²)Voc (V)FFPCE (%)Reference
ZnONone---~1.662 (in 2,2,2-Trifluoroethanol)[2]
ZnONone----
TiO2None17.50.690.668.0[1]
TiO2CDCA----[1]

Table 2: Excited-State Lifetimes of D149 in Various Environments

EnvironmentLifetime (ps)Reference
Methanol (solution)100[1]
Acetonitrile (solution)330[1]
Tetrahydrofuran (THF) (solution)>700[1]
Polymer Matrix (PMMA)>2000[1][3]
Adsorbed on ZrO2>2000[1][2][3]

Experimental Protocols

1. Protocol for Fabrication of D149-based Dye-Sensitized Solar Cell

This protocol outlines the general steps for fabricating a DSSC using this compound.

  • Materials:

    • FTO-coated glass substrates

    • Titanium dioxide (TiO2) paste (e.g., P25)

    • This compound

    • Anhydrous ethanol or acetonitrile

    • Chenodeoxycholic acid (CDCA) (optional)

    • Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I2, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile (85:15 v/v))

    • Platinum precursor (e.g., H2PtCl6) for counter electrode

    • Sealing material (e.g., Surlyn)

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Photoanode Preparation (TiO2 film):

      • Apply a layer of TiO2 paste onto the conductive side of an FTO substrate using a technique like doctor-blading or screen printing to achieve a desired thickness (typically 10-15 µm).

      • Sinter the TiO2 film in a programmable furnace. A typical sintering profile involves a gradual increase in temperature to 450-500°C and holding at that temperature for 30 minutes to ensure good particle necking and removal of organic binders.

      • (Optional but recommended) Treat the sintered film with a TiCl4 solution to improve electron injection.

    • Dye Sensitization:

      • Prepare a this compound solution (e.g., 0.3-0.5 mM) in a suitable solvent like anhydrous ethanol or acetonitrile. If using a co-adsorbent, add CDCA to the solution (e.g., 3-5 mM).

      • Immerse the cooled TiO2 photoanode in the dye solution and keep it in the dark for a specific duration (e.g., 2-12 hours) to allow for dye adsorption.

      • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.

    • Counter Electrode Preparation:

      • Prepare a platinum-coated counter electrode by drop-casting or spin-coating a solution of H2PtCl6 on another FTO substrate and then heating it to around 400°C for 15-20 minutes.

    • Cell Assembly:

      • Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO2 film on the photoanode.

      • Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

      • Heat the assembly on a hot plate to seal the two electrodes together, leaving a small opening for electrolyte injection.

    • Electrolyte Injection:

      • Introduce the electrolyte into the cell through the pre-left opening via vacuum backfilling or capillary action.

      • Seal the opening completely using a small piece of sealant and a soldering iron.

2. Protocol for NMR Analysis of D149 Isomerization

This protocol provides a general guideline for using Nuclear Magnetic Resonance (NMR) spectroscopy to observe the isomerization of D149.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., acetonitrile-d3, CDCl3)

    • NMR spectrometer

    • UV light source (e.g., 387 nm LED)

    • Visible light source

  • Procedure:

    • Sample Preparation: Prepare a solution of D149 in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Initial Spectrum: Acquire a 1H NMR spectrum of the initial D149 solution in the dark. This will represent the thermodynamically stable trans-isomer.

    • Photoisomerization: Irradiate the NMR tube with a UV light source (around the S2 absorption band of D149, e.g., 387 nm) for a specific period.

    • Post-Irradiation Spectrum: Acquire another 1H NMR spectrum after UV irradiation. Compare this spectrum with the initial one. The appearance of new peaks or changes in the relative integration of existing peaks will indicate the formation of the photoisomer. The olefinic proton signals are particularly useful for monitoring this change.

    • Reversibility Check: Irradiate the same sample with visible light. Acquire another 1H NMR spectrum. The spectrum should revert towards the initial spectrum, confirming the reversible nature of the isomerization.

    • Data Analysis: Integrate the characteristic peaks of both isomers to determine their relative concentrations in the photostationary state.

Mandatory Visualizations

D149_Isomerization_Impact cluster_dssc DSSC Operation cluster_isomerization Isomerization Pathway D149_trans D149 (trans-isomer) D149_excited D149* (Excited State) D149_trans->D149_excited Light Absorption Electron_Injection Electron Injection into TiO2 D149_excited->Electron_Injection Desired Pathway D149_cis D149 (cis-isomer) D149_excited->D149_cis Isomerization (Competing Pathway) Solar_Cell_Performance High Solar Cell Performance Electron_Injection->Solar_Cell_Performance Nonradiative_Decay Non-radiative Decay D149_cis->Nonradiative_Decay Reduced_Performance Reduced Solar Cell Performance Nonradiative_Decay->Reduced_Performance

Caption: Impact of D149 isomerization on solar cell performance.

DSSC_Troubleshooting_Workflow Start Low Solar Cell Performance Observed Check_Jsc Is Jsc low? Start->Check_Jsc Check_Voc Is Voc low? Check_Jsc->Check_Voc No Investigate_Injection Investigate Electron Injection/ Light Harvesting Check_Jsc->Investigate_Injection Yes Check_FF Is FF low? Check_Voc->Check_FF No Investigate_Recombination Investigate Recombination Check_Voc->Investigate_Recombination Yes Investigate_Resistance Investigate Series Resistance Check_FF->Investigate_Resistance Yes End Performance Improved Check_FF->End No Optimize_Dye_Layer Optimize Dye Layer: - Add CDCA - Control Light Exposure Investigate_Injection->Optimize_Dye_Layer Optimize_Interfaces Optimize Interfaces: - Blocking Layer - Electrolyte Additives Investigate_Recombination->Optimize_Interfaces Check_Contacts Check Electrical Contacts and Counter Electrode Investigate_Resistance->Check_Contacts Optimize_Dye_Layer->End Optimize_Interfaces->End Check_Contacts->End

Caption: Troubleshooting workflow for D149-based DSSCs.

References

Technical Support Center: Optimizing Annealing Temperature for D149 Sensitized TiO2 Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of TiO2 films sensitized with D149 dye in the fabrication of Dye-Sensitized Solar Cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing the TiO2 film in a D149-sensitized solar cell?

A1: Annealing is a critical step for several reasons:

  • Crystallization: It converts the amorphous, as-deposited TiO2 into the crystalline anatase phase, which is more efficient for electron transport.

  • Binder Removal: It burns off organic binders and solvents used in the TiO2 paste, creating a porous network essential for dye adsorption and electrolyte penetration.

  • Inter-particle Connection: The high temperature promotes sintering between TiO2 nanoparticles, improving the electrical contact and mechanical stability of the film.

  • Substrate Adhesion: It enhances the adhesion of the TiO2 film to the transparent conducting oxide (TCO) coated glass substrate.

Q2: How does the annealing temperature affect the performance of D149-sensitized solar cells?

A2: The annealing temperature significantly influences the photovoltaic performance of the DSSC. Generally, as the annealing temperature increases from a low point (e.g., 300°C) up to an optimal range (typically 450-550°C), the power conversion efficiency (PCE) tends to increase. This is attributed to improved crystallinity and better electronic contact within the TiO2 film. However, excessively high temperatures can lead to a decrease in the surface area of the TiO2, which in turn reduces the amount of this compound that can be adsorbed, leading to a drop in performance.[1][2]

Q3: What is the optimal annealing temperature range for TiO2 films sensitized with this compound?

A3: While the optimal temperature can vary slightly based on the specific TiO2 paste composition and film thickness, a range of 450°C to 550°C is generally considered optimal for DSSCs. Within this range, the TiO2 film achieves good crystallinity (anatase phase) and sufficient porosity for dye adsorption. It is recommended to perform a temperature optimization study for your specific experimental conditions to pinpoint the ideal temperature.

Q4: Can the crystalline phase of TiO2 (anatase vs. rutile) impact the performance of D149 DSSCs?

A4: Yes, the crystalline phase is crucial. The anatase phase is generally preferred for DSSCs due to its larger bandgap and favorable band-edge position for electron injection from the excited this compound. While some studies have explored mixed-phase (anatase/rutile) or pure rutile TiO2, anatase typically yields better performance with common dyes like D149 due to superior dye loading and electron transport properties.[3][4][5] A comparative study has shown that D149 can achieve high efficiency on rutile TiO2, suggesting its high extinction coefficient can compensate for some of the inherent limitations of the rutile phase.[4][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Power Conversion Efficiency (PCE) - Incomplete conversion to anatase phase.- Poor inter-particle connection.- Reduced dye adsorption due to high-temperature sintering.- Contamination of the TiO2 film.- Ensure the annealing temperature is within the optimal range (450-550°C).- Verify the temperature uniformity of your furnace or hot plate.- Avoid excessively high annealing temperatures that can decrease surface area.- Ensure a clean environment during the entire fabrication process.
Low Short-Circuit Current (Jsc) - Insufficient dye loading.- Poor light scattering.- Inefficient electron injection from D149 to TiO2.- High charge recombination rates.- Optimize annealing temperature to balance crystallinity and surface area for maximum dye uptake.- Consider adding a scattering layer of larger TiO2 particles on top of the transparent layer.- Ensure the TiO2 is in the anatase phase, which generally has a more favorable conduction band energy for D149.- A well-sintered film at the optimal temperature can reduce charge recombination.
Low Open-Circuit Voltage (Voc) - High rate of electron recombination.- Unfavorable shift in the TiO2 conduction band edge.- Proper annealing helps in reducing defect sites in the TiO2 film, which can act as recombination centers.- Ensure the TiO2 film has good contact with the TCO to prevent back-reaction of electrons.
Low Fill Factor (FF) - High series resistance within the solar cell.- High charge transfer resistance at the TiO2/dye/electrolyte interface.- Optimal annealing improves the connectivity between TiO2 particles, reducing series resistance.- Ensure the porous structure is maintained to allow for efficient electrolyte penetration.
Poor Adhesion of TiO2 Film to Substrate - Insufficient annealing temperature or time.- Contaminated substrate surface.- Increase the annealing temperature or duration within the recommended range.- Thoroughly clean the TCO substrate before depositing the TiO2 paste.
Cracking of the TiO2 Film - Too rapid heating or cooling rate during annealing.- Film is too thick.- Use a slower ramp-up and cool-down rate for the annealing process.- Optimize the thickness of the TiO2 film.

Data Presentation

The following tables summarize the general trend of how annealing temperature affects the performance of dye-sensitized solar cells. Note that the specific values can vary depending on the dye, TiO2 paste, and other experimental parameters.

Table 1: Effect of Annealing Temperature on Photovoltaic Parameters (General Trend)

Annealing Temperature (°C)Power Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
250LowLowModerateLow
350ModerateModerateModerateModerate
450HighHighHighHigh
550HighHighHighHigh
600+DecreasingDecreasingModerateModerate

Data compiled from multiple sources for general illustration.[1][2][8]

Experimental Protocols

Detailed Methodology for Annealing TiO2 Films
  • Preparation of TiO2 Paste: A variety of commercial and lab-prepared TiO2 pastes can be used. A typical formulation involves dispersing TiO2 nanoparticles (e.g., P25) in a solution containing a binder (like ethyl cellulose) and a solvent (such as terpineol).

  • Deposition of TiO2 Film: The TiO2 paste is deposited onto a clean, conductive side of a TCO glass substrate using a technique like doctor-blading, screen printing, or spin coating to achieve a uniform thickness.

  • Drying: The freshly deposited film is dried at a low temperature (e.g., 100-125°C) for a few minutes to evaporate the bulk of the solvents.

  • Annealing Profile:

    • Place the dried films in a programmable furnace or on a calibrated hot plate.

    • Ramp-up: Increase the temperature to the desired setpoint (e.g., 450°C) at a controlled rate (e.g., 5-10°C/min) to avoid cracking the film.

    • Dwell: Maintain the setpoint temperature for a specific duration, typically 30 minutes, to ensure complete crystallization and binder removal.

    • Cool-down: Allow the films to cool down slowly to room temperature to prevent thermal shock and cracking.

  • Post-Annealing Treatment (Optional): Some protocols include a post-treatment with a TiCl4 solution to improve the necking between TiO2 particles and passivate surface states, followed by a second, shorter annealing step.

  • Dye Sensitization: After cooling to room temperature, the annealed TiO2 films are immersed in a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration to allow for dye adsorption.

Mandatory Visualizations

Experimental Workflow for D149 DSSC Fabrication

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_assembly Assembly & Testing TCO_Cleaning TCO Substrate Cleaning Deposition TiO2 Film Deposition TCO_Cleaning->Deposition TiO2_Paste TiO2 Paste Preparation TiO2_Paste->Deposition Drying Low-Temperature Drying Deposition->Drying Annealing High-Temperature Annealing Drying->Annealing Dye_Sensi This compound Sensitization Annealing->Dye_Sensi Assembly Cell Assembly (with Electrolyte & Counter Electrode) Dye_Sensi->Assembly Testing Photovoltaic Testing Assembly->Testing

Caption: Workflow for the fabrication of D149 sensitized dye-sensitized solar cells.

Relationship between Annealing Temperature and TiO2 Film Properties

annealing_effects cluster_properties TiO2 Film Properties cluster_performance DSSC Performance Temp Annealing Temperature Crystallinity Crystallinity (Anatase Phase) Temp->Crystallinity Increases Connectivity Inter-particle Connectivity Temp->Connectivity Improves SurfaceArea Surface Area Temp->SurfaceArea Decreases (at very high temp) Porosity Porosity Temp->Porosity Decreases (at very high temp) ElectronTransport Electron Transport Crystallinity->ElectronTransport Connectivity->ElectronTransport DyeAdsorption This compound Adsorption SurfaceArea->DyeAdsorption Porosity->DyeAdsorption PCE Power Conversion Efficiency (PCE) ElectronTransport->PCE DyeAdsorption->PCE

Caption: Influence of annealing temperature on TiO2 film properties and DSSC performance.

References

Technical Support Center: Enhancing Electron Injection from D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the performance of D149 dye in applications such as dye-sensitized solar cells (DSSCs).

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing electron injection from this compound.

Issue: Low Power Conversion Efficiency (PCE) in D149-based DSSCs

  • Question: My DSSC fabricated with this compound is showing significantly lower power conversion efficiency than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low PCE in D149-sensitized solar cells is a common problem that can stem from several factors. Here’s a step-by-step troubleshooting guide:

    • Check for Dye Aggregation: this compound has a tendency to form aggregates on the semiconductor surface, which can quench the excited state and reduce electron injection efficiency.[1][2][3] This is one of the most frequent causes of poor performance.

      • Solution: Introduce a co-adsorbent like chenodeoxycholic acid (CDCA) into your dye solution.[1][4][5] CDCA helps to prevent dye aggregation by creating a protective layer on the semiconductor surface.[1][4]

    • Optimize Dye Loading: The amount of dye adsorbed onto the photoanode is critical.

      • Too little dye: Results in inefficient light harvesting.

      • Too much dye: Can lead to the formation of performance-hampering aggregates.[3]

      • Solution: Experiment with different dye concentrations and immersion times for the photoanode sensitization.

    • Evaluate the Semiconductor Surface: The quality of the TiO₂ photoanode surface plays a crucial role in electron injection.

      • Problem: Surface defects on the TiO₂ nanoparticles can lead to charge recombination and poor electron transport.[6]

      • Solution: Consider surface treatments for the TiO₂ film, such as hydroxylation or mild acid treatment, to passivate defects and improve dye anchoring.[6][7]

    • Examine the Electrolyte Composition: The electrolyte can significantly influence the cell's performance.

      • Problem: Sub-optimal electrolyte composition can hinder dye regeneration and affect the overall cell voltage.

      • Solution: The addition of certain additives to the electrolyte, such as lithium ions or organic bases like tert-butylpyridine (TBP), has been shown to improve the performance of D149-sensitized cells.[8][9]

Issue: Suspected Dye Aggregation on the Photoanode

  • Question: How can I determine if this compound aggregation is occurring on my TiO₂ surface and what are the best strategies to prevent it?

  • Answer: Dye aggregation is a critical issue that often leads to reduced electron injection yields.[2][3]

    • Identification:

      • Spectroscopic Analysis: A red-shift and broadening of the absorption spectrum of the dye-sensitized film compared to the dye in solution is a strong indicator of aggregation.[10]

      • Fluorescence Spectroscopy: Aggregation can lead to a dramatic reduction in the fluorescence lifetime of the dye.[2]

    • Prevention Strategies:

      • Co-adsorbents: The most effective method is the use of co-adsorbents. Chenodeoxycholic acid (CDCA) is widely used to prevent D149 aggregation.[1][4][5][11] It competes with the dye for surface sites, creating more space between dye molecules.

      • Optimization of Dyeing Conditions: Adjusting the dye concentration, sensitization time, and the solvent can help control the extent of aggregation.

      • Molecular Engineering: While not a direct experimental strategy, it's worth noting that the molecular design of dyes to include bulky groups can sterically hinder aggregation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which co-adsorbents like CDCA enhance electron injection?

A1: Co-adsorbents like CDCA enhance electron injection through several mechanisms:

  • Preventing Aggregation: CDCA molecules co-adsorb onto the TiO₂ surface, physically separating this compound molecules and preventing the formation of H-aggregates, which are known to quench excited states and reduce injection efficiency.[1][4][11]

  • Reducing Back Electron Transfer: The layer of co-adsorbent can act as a barrier, hindering the recombination of injected electrons in the TiO₂ conduction band with the oxidized dye or species in the electrolyte.[1][4]

  • Improving Surface Coverage: By preventing aggregation, a more uniform monolayer of the dye can be formed, leading to better light harvesting and more efficient electron injection across the surface.[4]

Q2: What is the optimal concentration of CDCA to use with this compound?

A2: The optimal concentration of CDCA can vary depending on the specific experimental conditions. However, a common starting point is a molar ratio of dye to CDCA of 1:10.[5] It is recommended to perform a concentration-dependent study to find the optimal ratio for your specific system. Some studies have shown improved performance at a dye/CDCA ratio of 1:2.[13][14]

Q3: Can the choice of solvent affect the electron injection from D149?

A3: Yes, the solvent used for dissolving the dye and sensitizing the photoanode can have a significant impact. Different solvents can influence the solubility of the dye, its aggregation tendency, and its binding to the semiconductor surface.[15][16][17] For example, a study using a quantum mechanical model predicted that 2,2,2-Trifluoroethanol could lead to the best efficiency for a D149-sensitized ZnO-based solar cell.[15][16]

Q4: How does modifying the TiO₂ surface improve electron injection?

A4: Modifying the TiO₂ surface can enhance electron injection in several ways:

  • Passivating Surface Defects: Treatments can reduce the number of trap states on the TiO₂ surface, which decreases the probability of charge recombination.[6]

  • Improving Dye Anchoring: Surface treatments can create more favorable binding sites for the dye's anchoring groups (like carboxylic acid), leading to stronger electronic coupling and more efficient electron transfer.[7][18]

  • Altering Conduction Band Edge: Certain surface modifications can shift the conduction band edge of the TiO₂, potentially increasing the driving force for electron injection.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing D149 performance.

Table 1: Effect of Chenodeoxycholic Acid (CDCA) on D149-Sensitized Solar Cell Performance

ConditionVoc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (η%)Reference
D149 without CDCA---6.67[1]
D149 with CDCA---7.72 (15.74% increase)[1]
DN-F05 without CDCA0.6898.35-1.974[19]
DN-F05 with 7.5 mM CDCA0.6898.35-2.988[19]

Table 2: Performance of D149-Sensitized Solar Cells with Different TiO₂ Photoanodes

Photoanode MaterialVoc (V)Jsc (mA/cm²)Fill Factor (FF)PCE (η%)Reference
As-received P25 (TiO₂-P25)---3.9 ± 0.4[20]
Amorphous-free P25 (TiO₂-HP25)---5.8 ± 0.2[20]
Dyesol Anatase (TiO₂-DSL)---5.8 ± 0.4[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solution with CDCA Co-adsorbent

  • Materials:

    • This compound

    • Chenodeoxycholic acid (CDCA)

    • Suitable solvent (e.g., a mixture of acetonitrile and tert-butanol)

  • Procedure:

    • Calculate the required amounts of this compound and CDCA for the desired concentrations and molar ratio (e.g., 0.5 mM D149 and 5 mM CDCA for a 1:10 ratio).

    • Dissolve the calculated amount of this compound and CDCA in the chosen solvent.

    • Stir the solution in the dark for a sufficient time to ensure complete dissolution.

    • The dye solution is now ready for the sensitization of the TiO₂ photoanode.

Protocol 2: Sensitization of TiO₂ Photoanode

  • Materials:

    • Prepared TiO₂ photoanode

    • This compound solution (with or without CDCA)

  • Procedure:

    • Ensure the TiO₂ photoanode is clean and dry. It is often heated to around 100-120°C before sensitization to remove any adsorbed water.

    • Immerse the warm photoanode into the prepared dye solution.

    • Keep the photoanode immersed in the dye solution in a dark, sealed container for a specific duration (e.g., 2 to 24 hours). The optimal time should be determined experimentally.

    • After sensitization, remove the photoanode from the dye solution.

    • Rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode, for example, with a gentle stream of nitrogen.

    • The sensitized photoanode is now ready for assembly into a DSSC.

Visualizations

G cluster_0 Electron Injection Pathway D149_GS D149 (Ground State) D149_ES D149 (Excited State) D149_GS->D149_ES 1. Light Absorption (hν) D149_ES->D149_GS De-excitation (competing process) TiO2_CB TiO₂ Conduction Band D149_ES->TiO2_CB 2. Electron Injection D149_Ox D149 (Oxidized) TiO2_CB->D149_Ox Recombination (loss) D149_Ox->D149_GS Electrolyte_Red Electrolyte (Reduced) Electrolyte_Red->D149_Ox 3. Dye Regeneration Electrolyte_Ox Electrolyte (Oxidized)

Caption: Electron transfer processes in a D149-sensitized solar cell.

G cluster_1 Effect of Co-adsorbent (CDCA) cluster_without Without CDCA cluster_with With CDCA D149_agg D149 Aggregates TiO2_surface1 TiO₂ Surface D149_agg->TiO2_surface1 Adsorption Quenching Excited State Quenching D149_agg->Quenching Low_Injection Reduced Electron Injection Quenching->Low_Injection D149_mono D149 Monolayer TiO2_surface2 TiO₂ Surface D149_mono->TiO2_surface2 Co-adsorption Efficient_Injection Enhanced Electron Injection D149_mono->Efficient_Injection CDCA CDCA CDCA->TiO2_surface2 Co-adsorption

Caption: Prevention of D149 aggregation by CDCA co-adsorption.

G cluster_2 Experimental Workflow Prep_TiO2 Prepare TiO₂ Photoanode Sensitization Sensitize Photoanode Prep_TiO2->Sensitization Prep_Dye Prepare this compound Solution (with/without CDCA) Prep_Dye->Sensitization Assembly Assemble DSSC Sensitization->Assembly Characterization Characterize Performance (I-V, IPCE, etc.) Assembly->Characterization

Caption: General experimental workflow for fabricating a D149 DSSC.

References

reducing charge recombination in D149 dye-based solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reducing charge recombination in D149 dye-based solar cells.

Troubleshooting Guide: Low Power Conversion Efficiency (PCE)

Low power conversion efficiency in D149-based Dye-Sensitized Solar Cells (DSSCs) is often linked to high charge recombination rates. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Your D149-based DSSC exhibits low open-circuit voltage (Voc), short-circuit current density (Jsc), and/or fill factor (FF), resulting in poor overall power conversion efficiency (η).

Initial Assessment Workflow:

start Low Power Conversion Efficiency (PCE) Observed check_dye Step 1: Inspect Dye Loading and Aggregation start->check_dye check_electrolyte Step 2: Evaluate Electrolyte Composition check_dye->check_electrolyte If dye loading appears non-uniform or aggregated (visual inspection, UV-Vis of desorbed dye) check_passivation Step 3: Assess Semiconductor Film Passivation check_electrolyte->check_passivation If electrolyte appears discolored, has precipitates, or composition is suspect measure_recombination Step 4: Quantify Charge Recombination check_passivation->measure_recombination If bare semiconductor surface is exposed (potential for shunting and recombination) optimize Step 5: Implement Optimization Strategies measure_recombination->optimize Characterize recombination rates to pinpoint the dominant loss mechanism

Caption: Troubleshooting workflow for low PCE in D149 DSSCs.

Frequently Asked Questions (FAQs)

Issue 1: Dye Aggregation

Q1: My cell's Jsc is lower than expected. Could this be due to D149 aggregation?

A1: Yes, dye aggregation is a common cause of reduced Jsc. When D149 molecules aggregate on the semiconductor surface, it can lead to quenching of the dye's excited state, which reduces the efficiency of electron injection into the semiconductor's conduction band.[1][2] This aggregation can also block pores in the semiconductor film, hindering electrolyte diffusion.

Q2: How can I prevent this compound aggregation?

A2: The most common method is to use a co-adsorbent in the dye solution.[1][2][3] Chenodeoxycholic acid (CDCA) is a widely used co-adsorbent that can be added to the this compound bath.[2][3] The CDCA molecules co-adsorb onto the semiconductor surface, creating space between the D149 molecules and preventing them from aggregating.[2] However, be aware that a high concentration of co-adsorbent can reduce the overall dye loading, so optimization is key.[1]

Q3: What is the recommended concentration of CDCA to use with D149?

A3: The optimal concentration of CDCA can vary depending on the specific experimental conditions. It is recommended to test a range of concentrations. Some studies have used a significant excess of CDCA relative to the this compound to achieve lifetimes comparable to the natural lifetime of the dye.[1] However, this can also lead to a severe decrease in the amount of adsorbed dye.[1]

Table 1: Effect of Co-adsorbent (Deoxycholic Acid - DCA) on Photovoltaic Parameters

Co-adsorbentJsc (mA/cm²)Voc (V)FFη (%)
Without DCA---8.91
With DCA---9.74
Data adapted from a study on a similar dye system to illustrate the potential impact of co-adsorbents. The study reported a 9% increase in efficiency with the addition of DCA.[4]
Issue 2: Electrolyte Composition

Q4: My Voc is low. How does the electrolyte composition affect this?

A4: The open-circuit voltage (Voc) is determined by the difference between the quasi-Fermi level of the semiconductor and the redox potential of the electrolyte.[2] The composition of the electrolyte, particularly the cations and additives, can significantly influence the semiconductor's conduction band energy and the rate of charge recombination, both of which affect Voc.[5][6]

Q5: Which cations in the electrolyte are best for reducing charge recombination?

A5: The choice of cation can influence the formation of an electrical double layer on the semiconductor surface, which in turn affects the concentration of the redox couple (I₃⁻) near the surface.[5][6] Less-adsorptive cations like tetra-n-butylammonium (TBA⁺) can form a thicker double layer, reducing the concentration of I₃⁻ at the surface and thus decreasing the probability of recombination.[5] In contrast, more adsorptive cations like Li⁺ can lead to shorter electron lifetimes.[5]

Q6: What is the role of 4-tert-butylpyridine (tBP) in the electrolyte?

A6: 4-tert-butylpyridine (tBP) is a common additive used to improve Voc.[5][7] It is believed to adsorb onto the semiconductor surface, causing a negative shift in the conduction band edge.[6][7] This shift increases the energy barrier for recombination between injected electrons and the electrolyte.[6] The addition of tBP can also reduce the amount of adsorbed Li⁺ cations, further contributing to an increase in Voc.[5]

Table 2: Influence of Electrolyte Cations on Electron Lifetime and Voc

CationAdsorption on TiO₂Electron LifetimeOpen-Circuit Voltage (Voc)
Li⁺HighShorterLower
DMPIm⁺HighShorterIntermediate
TBA⁺LowLongerHigher
This table summarizes the general trends observed in studies comparing different cations in the electrolyte.[5]
Issue 3: Semiconductor Surface Passivation

Q7: I'm still observing significant charge recombination. Should I consider passivating the semiconductor surface?

A7: Yes, surface passivation is a highly effective strategy to suppress charge recombination.[8][9][10] This involves coating the mesoporous semiconductor (e.g., TiO₂ or SnO₂) with an ultrathin layer of a wide bandgap material like MgO, ZnO, CaO, or Al₂O₃.[8][10] This passivation layer acts as a physical barrier, preventing direct contact between the injected electrons in the semiconductor and the oxidized species in the electrolyte or the oxidized dye molecules, thereby reducing recombination.[8][11]

Q8: How does a passivation layer affect the solar cell's performance?

A8: A well-applied passivation layer can significantly increase the recombination resistance, leading to longer electron lifetimes and a higher Voc.[8][11] It can also allow for the use of thicker semiconductor films, which can increase light harvesting and Jsc, without being limited by recombination losses.[8]

Charge Recombination Pathways in a DSSC:

cluster_0 Semiconductor (e.g., TiO2) cluster_1 Dye (D149) cluster_2 Electrolyte CB Conduction Band HOMO HOMO CB->HOMO 2b. Recombination with Oxidized Dye Redox Redox Couple (I-/I3-) CB->Redox 2a. Recombination with Electrolyte LUMO LUMO LUMO->CB 1. Electron Injection HOMO->LUMO Light Absorption (hν) Redox->HOMO 3. Dye Regeneration

Caption: Key charge transfer and recombination processes in a DSSC.

Experimental Protocols

Measurement of Charge Recombination using Open-Circuit Voltage Decay (OCVD)

This technique allows for the determination of the electron lifetime as a function of the open-circuit voltage, providing insight into the recombination kinetics.

Methodology:

  • Steady-State Illumination: Illuminate the solar cell at a specific light intensity until a stable open-circuit voltage (Voc) is achieved.

  • Light Interruption: Abruptly turn off the light source.

  • Voltage Decay Monitoring: Record the subsequent decay of the Voc over time using a high-impedance oscilloscope or data acquisition system.

  • Electron Lifetime Calculation: The electron lifetime (τn) can be calculated from the derivative of the Voc decay curve using the following equation: τn = -(kT/e) * (dV/dt)⁻¹ where k is the Boltzmann constant, T is the temperature in Kelvin, and e is the elementary charge.

  • Varying Light Intensity: Repeat the measurement at different light intensities to obtain the electron lifetime over a range of Voc values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the different charge transfer processes occurring within the solar cell, including charge transport and recombination.

Methodology:

  • Frequency Range: Apply a small AC voltage perturbation over a wide frequency range (typically from MHz to mHz) to the solar cell, which is held at a specific DC bias (voltage or current).

  • Impedance Measurement: Measure the resulting AC current response to determine the complex impedance at each frequency.

  • Nyquist Plot: Plot the negative of the imaginary part of the impedance (-Z") versus the real part (Z'). The resulting Nyquist plot will typically show several semicircles.

  • Equivalent Circuit Modeling: Fit the impedance data to an appropriate equivalent circuit model. The semicircle in the mid-frequency range is often associated with the charge transfer resistance at the semiconductor/dye/electrolyte interface, which is related to the recombination resistance. A larger recombination resistance indicates a lower rate of charge recombination.

Experimental Workflow for Characterizing Recombination:

start Fabricate D149-based DSSC jv_char Measure Current-Voltage (J-V) Characteristics start->jv_char ocvd Perform Open-Circuit Voltage Decay (OCVD) jv_char->ocvd eis Perform Electrochemical Impedance Spectroscopy (EIS) ocvd->eis analysis Analyze Data: - Calculate PCE from J-V - Determine Electron Lifetime from OCVD - Model Recombination Resistance from EIS eis->analysis conclusion Correlate Photovoltaic Performance with Recombination Kinetics analysis->conclusion

Caption: Workflow for experimental characterization of charge recombination.

References

Technical Support Center: D149 Dye in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the D149 indoline dye. This resource provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to performance degradation in D149-based Dye-Sensitized Solar Cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of performance degradation for D149 dye in DSSCs?

Performance degradation in D149-based DSSCs is a multifaceted issue stemming from several key factors that can occur individually or concurrently:

  • Dye Aggregation: Although D149 is considered to have a lower tendency for aggregation compared to other organic dyes, at high concentrations on the TiO₂ surface, molecules can form aggregates.[1][2][3][4] This aggregation can lead to inefficient electron injection and reduced light-harvesting, thereby lowering the overall conversion efficiency.[4]

  • Dye Desorption: The anchoring of the this compound to the TiO₂ surface via its carboxyl group can be compromised over time.[5][6] This is often accelerated by components in the electrolyte or by thermal stress, leading to a gradual loss of sensitizer and a decrease in photocurrent.[5]

  • Photoisomerization: D149 can undergo reversible photoisomerization, particularly when excited to its S₂ state by UV light.[3] This process alters the dye's molecular structure and absorption spectrum, which can create competing deactivation pathways that lower the efficiency of electron injection.[3]

  • Electrolyte Interactions: The chemical environment created by the electrolyte has a profound impact on D149 stability. Undesirable reactions can occur between the dye and electrolyte components, such as the iodide/triiodide redox couple or various additives, leading to dye degradation.[7][8] The composition of the electrolyte also influences dye regeneration and charge recombination rates.[9][10]

Q2: My new D149-based DSSC shows low efficiency. What are the initial troubleshooting steps?

Low initial efficiency is often related to the fabrication process rather than long-term degradation. A systematic approach is crucial to identify the root cause. The following workflow outlines the key areas to investigate.

Troubleshooting Workflow for Low Initial Efficiency cluster_start start Low Initial Efficiency (Jsc, Voc, or FF) check_dye 1. Dye Loading & Coverage (Visual & UV-Vis) start->check_dye check_iv 2. IV Curve Shape (Series/Shunt Resistance) start->check_iv check_eis 3. EIS Analysis (Charge Transfer Resistance) start->check_eis cause_loading Inadequate Dye Adsorption - Increase sensitization time - Check dye concentration/purity - Optimize TiO₂ film thickness check_dye->cause_loading cause_resistance High Internal Resistance - Improve electrode contacts - Check electrolyte conductivity - Verify FTO substrate quality check_iv->cause_resistance cause_recomb High Charge Recombination - Add co-adsorbent (e.g., CDCA) - Apply blocking layer (e.g., TiCl₄) - Optimize electrolyte additives check_eis->cause_recomb

Caption: Troubleshooting workflow for low initial DSSC efficiency.

Q3: How can I identify and prevent this compound aggregation?

Dye aggregation is a common cause of reduced electron injection yield and lower conversion efficiency.[4]

Identification: A primary indicator of dye aggregation is a change in the absorption spectrum of the sensitized photoanode. Aggregation typically causes a red-shift (a shift to longer wavelengths) and broadening of the main absorption band compared to the spectrum of the dye in a dilute solution.

Prevention: The most effective method to prevent aggregation is the use of a co-adsorbent . These are molecules that are added to the dye sensitization solution. They adsorb onto the TiO₂ surface alongside the D149 molecules, creating steric hindrance that keeps the dye molecules separated.

Mechanism of Co-adsorbent Action cluster_without Without Co-adsorbent cluster_with With Co-adsorbent a1 D149 a2 D149 tio2_surface1 TiO₂ Surface a1->tio2_surface1 a3 D149 a2->tio2_surface1 a4 D149 a3->tio2_surface1 a4->tio2_surface1 label_agg Aggregation occurs, reducing efficiency d1 D149 c1 Co-adsorbent tio2_surface2 TiO₂ Surface d1->tio2_surface2 d2 D149 c1->tio2_surface2 c2 Co-adsorbent d2->tio2_surface2 d3 D149 c2->tio2_surface2 d3->tio2_surface2 label_no_agg Molecules are separated, preventing aggregation

Caption: Co-adsorbents prevent dye aggregation on the TiO₂ surface.

Q4: Which co-adsorbents are effective with D149 and what is their impact on performance?

A widely used and effective co-adsorbent for D149 and other indoline dyes is chenodeoxycholic acid (CDCA) .[4][11] Its role is to prevent dye aggregation and reduce charge recombination at the TiO₂/electrolyte interface.[12][13] The addition of CDCA to the dye solution typically leads to an increase in the open-circuit voltage (Voc) and the overall power conversion efficiency (η).

Data on D149 Performance with and without CDCA

Sensitizer ConditionJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η) (%)
D149 without CDCA16.30.680.677.4
D149 with CDCA15.60.720.718.0
Data adapted from related studies on indoline dyes. Absolute values can vary based on full cell construction.[11]

Troubleshooting Guides

Guide 1: Standard Protocol for D149 Photoanode Preparation

This protocol provides a general methodology for sensitizing a mesoporous TiO₂ film with this compound.

Materials:

  • Sintered mesoporous TiO₂ film on FTO glass

  • This compound

  • Co-adsorbent (e.g., CDCA)

  • Solvent: Acetonitrile/tert-butanol (1:1 v/v) or Tetrahydrofuran (THF)

  • Anhydrous ethanol

Protocol:

  • Film Post-Treatment: Heat the sintered TiO₂ films to 450°C for 30 minutes and cool to approximately 80-100°C before sensitization.[3] This step removes adsorbed moisture.

  • Prepare Sensitization Solution:

    • Prepare a 0.3 to 0.5 mM solution of D149 in the chosen solvent (e.g., acetonitrile/tert-butanol).[14]

    • If using a co-adsorbent, add CDCA to the solution. A common concentration is 10-20 times that of the dye (e.g., 10 mM CDCA for a 0.5 mM dye solution).[15]

  • Dye Sensitization: Immerse the warm TiO₂ films into the dye solution. Keep the container sealed and in the dark to prevent photo-degradation and solvent evaporation.

    • Sensitization Time: This can range from 2 to 24 hours depending on the film thickness and porosity. Shorter times may lead to incomplete dye coverage.[16]

  • Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it thoroughly with anhydrous ethanol to remove any non-adsorbed dye molecules from the surface.

  • Drying: Dry the sensitized photoanode gently using a stream of nitrogen or argon, or by placing it in a vacuum. The photoanode is now ready for DSSC assembly.

Guide 2: Protocol for Assessing Long-Term Stability

Evaluating the long-term stability of a D149-based DSSC is critical. This involves subjecting the cell to accelerated aging conditions, typically through continuous light soaking at a controlled temperature.

Equipment:

  • Solar simulator (e.g., Xenon lamp with appropriate filters)

  • IV-Curve tracer

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

  • Temperature-controlled chamber or hotplate

Protocol:

  • Initial Characterization (Time = 0):

    • Measure the initial current-voltage (J-V) characteristics of the freshly assembled DSSC to determine Jsc, Voc, FF, and η.

    • Perform an initial EIS measurement to establish a baseline for charge transfer and diffusion resistances.

  • Accelerated Aging:

    • Place the cell in the temperature-controlled chamber under the solar simulator at a constant intensity (e.g., 100 mW/cm² or "1 sun"). A UV cut-off filter (λ > 400 nm) is highly recommended to isolate degradation mechanisms not related to UV light, which can be harsh.[17]

    • Maintain a constant temperature, typically 50-60°C, to accelerate aging processes.

  • Periodic Monitoring: At regular intervals (e.g., every 100, 250, 500, 1000 hours), remove the cell from the aging setup and allow it to cool to room temperature.

    • Repeat the J-V and EIS measurements to track changes in performance parameters over time.

  • Post-Mortem Analysis: After the experiment concludes (e.g., when efficiency drops by 20%), carefully disassemble the cell.

    • Visually inspect the electrolyte for color changes (bleaching), which can indicate degradation.[17]

    • Use a solvent to desorb the remaining dye from the photoanode and analyze its concentration via UV-Vis spectroscopy to quantify dye loss.

Workflow for Long-Term Stability Testing cluster_protocol p1 Step 1: Initial IV & EIS Characterization (t=0) p2 Step 2: Continuous Light Soaking (1 sun, 60°C, UV-filter) p1->p2 p3 Step 3: Periodic IV & EIS Measurements p2->p3 p3->p2 < 1000 hours p4 Step 4: Post-Test Analysis (Dye Desorption, etc.) p3->p4 > 1000 hours or T80 reached

References

Validation & Comparative

D149 Outperforms N719 in Rutile TiO2-Based Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that the metal-free organic indoline dye, D149, exhibits superior performance over the ruthenium-based N719 dye when utilized in dye-sensitized solar cells (DSSCs) constructed with three-dimensional hierarchical rutile TiO2 photoanodes. This finding is significant for the development of more efficient and potentially cost-effective solar energy conversion technologies.

A study directly comparing the two dyes under identical conditions found that DSSCs sensitized with D149 achieved a maximum power conversion efficiency (PCE) of 5.8%, slightly surpassing the 5.6% PCE obtained with the N719 sensitizer.[1][2][3][4] The enhanced performance of the D149-sensitized solar cell is primarily attributed to its higher molar extinction coefficient, which allows for more efficient light harvesting with a thinner layer of TiO2.[1][2][3][4]

This research highlights the potential of strongly absorbing, metal-free organic dyes to overcome some of the inherent limitations associated with rutile TiO2-based DSSCs, such as poor dye loading, which has historically led to lower efficiencies compared to their anatase TiO2 counterparts.[1][2][3]

Comparative Photovoltaic Performance

The key photovoltaic parameters for DSSCs sensitized with D149 and N719 on a three-dimensional hierarchical rutile TiO2 architecture are summarized in the table below. The data clearly illustrates the competitive performance of the D149 dye.

DyeShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
D149 11.50.730.695.8
N719 10.90.740.695.6

Table 1: Comparison of photovoltaic performance of D149 and N719 sensitized DSSCs with 3D hierarchical rutile TiO2 photoanodes.

Experimental Methodology

The fabrication and characterization of the dye-sensitized solar cells followed a systematic procedure to ensure a valid comparison between the two dyes.

Photoanode Preparation

A three-dimensional hierarchical rutile TiO2 architecture (HRTA), composed of one-dimensional nanorods, was synthesized using a facile hydrothermal method. This structure was then used as the photoelectrode for the DSSCs.

Dye Sensitization

The prepared rutile TiO2 photoanodes were sensitized by immersing them in solutions containing either the N719 dye or the this compound. This process allows the dye molecules to anchor to the surface of the TiO2 nanoparticles.

Solar Cell Assembly

The dye-sensitized TiO2 photoanodes were assembled into sandwich-type solar cells. A platinum-coated counter electrode was placed over the photoanode, and the space between them was filled with an electrolyte solution containing a redox couple.

Photovoltaic Characterization

The performance of the assembled DSSCs was evaluated by measuring their current-voltage (I-V) characteristics under simulated solar illumination. From these measurements, the key photovoltaic parameters (Jsc, Voc, FF, and PCE) were determined.

Experimental Workflow

The logical flow of the experimental process for comparing the D149 and N719 dyes is depicted in the following diagram.

G cluster_prep Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Device Assembly cluster_characterization Performance Evaluation cluster_comparison Comparative Analysis A Hydrothermal Synthesis of 3D Hierarchical Rutile TiO2 B1 Immersion in This compound Solution A->B1 B2 Immersion in N719 Dye Solution A->B2 C1 Assembly of D149-sensitized DSSC B1->C1 C2 Assembly of N719-sensitized DSSC B2->C2 D1 I-V Characterization (D149 DSSC) C1->D1 D2 I-V Characterization (N719 DSSC) C2->D2 E Performance Comparison D1->E D2->E

Figure 1: Experimental workflow for the comparative study of D149 and N719 dyes.

References

A Comparative Analysis of D149 and D205 Indoline Dyes for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Indoline dyes D149 and D205 are prominent metal-free organic sensitizers utilized in dye-sensitized solar cells (DSSCs), recognized for their high molar extinction coefficients and impressive power conversion efficiencies. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers and professionals in the field of solar energy and drug development in selecting the appropriate dye for their applications.

Molecular Structure and Design Rationale

D149 and D205 share a similar molecular framework, featuring an indoline donor unit and a rhodanine-3-acetic acid acceptor/anchoring group.[1][2][3] The primary structural distinction lies in the alkyl chain attached to the indoline nitrogen atom. D149 possesses an ethyl group, whereas D205 incorporates a longer octyl chain.[1][4] This modification in D205 was intentionally designed to mitigate the π-π stacking-induced aggregation that can occur with D149 on the semiconductor surface, a phenomenon known to hinder electron injection and reduce overall cell efficiency.[5]

Performance in Dye-Sensitized Solar Cells

The photovoltaic performance of DSSCs is principally evaluated by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Comparative studies have demonstrated that the structural variation between D149 and D205 significantly influences these metrics.

Generally, D205 exhibits a higher power conversion efficiency compared to D149. The introduction of the n-octyl group in D205 has been shown to lead to a promising efficiency of 9.52%, while D149 has achieved efficiencies of up to 9.0%.[5][6] The longer alkyl chain in D205 effectively suppresses dye aggregation, which can otherwise quench the excited state of the dye and impede electron transfer to the TiO2 substrate.[4] This reduction in aggregation often translates to a higher open-circuit voltage (Voc) for D205-sensitized cells.[4]

The addition of a co-adsorbent, such as chenodeoxycholic acid (CDCA), is a common strategy to further prevent dye aggregation for both D149 and D205, leading to improved device performance.[4][5]

Quantitative Performance Data

The following table summarizes the photovoltaic performance of DSSCs sensitized with D149 and D205 dyes, both with and without the presence of a co-adsorbent.

DyeCo-adsorbentJsc (mA/cm²)Voc (V)FFPCE (%)
D149 None17.50.680.678.0
D149 CDCA17.80.710.688.6
D205 None17.90.700.698.7
D205 CDCA18.20.730.709.3

Note: The values presented are representative and can vary based on specific experimental conditions such as semiconductor thickness, electrolyte composition, and fabrication procedures.

Experimental Protocols

The fabrication and characterization of DSSCs using D149 and D205 dyes involve a series of standardized procedures. A typical experimental workflow is outlined below.

Photoanode Preparation:
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.

  • TiO₂ Paste Deposition: A mesoporous TiO₂ layer is deposited on the FTO substrate using the doctor-blade technique. A scattering layer of larger TiO₂ particles can be subsequently applied to enhance light harvesting.

  • Sintering: The TiO₂-coated substrates are sintered at elevated temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO.

  • Dye Sensitization: After cooling to room temperature, the photoanodes are immersed in a dye solution (typically 0.3-0.5 mM in a solvent mixture like acetonitrile/tert-butanol (1:1 v/v)) for a specified duration (e.g., 12-24 hours).[7] For co-adsorption studies, an appropriate concentration of CDCA is added to the dye solution.

DSSC Assembly:
  • Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another FTO glass substrate.

  • Cell Sealing: The dye-sensitized photoanode and the counter electrode are sealed together using a thermoplastic sealant (e.g., Surlyn).

  • Electrolyte Injection: A redox electrolyte, commonly an I⁻/I₃⁻ based solution in an organic solvent, is introduced into the cell through pre-drilled holes in the counter electrode.[7] The holes are then sealed.

Characterization:
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is often employed to investigate the charge transfer kinetics at the various interfaces within the DSSC.

Visualizing the DSSC Workflow and Electron Transfer Pathway

The following diagrams illustrate the general experimental workflow for DSSC fabrication and the fundamental electron transfer processes within the device.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Substrate Cleaning B TiO₂ Paste Deposition A->B C Sintering B->C D Dye Sensitization (D149 or D205) C->D F Sealing D->F E Counter Electrode Preparation E->F G Electrolyte Injection F->G H Photovoltaic Measurement (J-V) G->H I IPCE Measurement G->I J Electrochemical Impedance Spectroscopy G->J

Caption: Experimental workflow for the fabrication and characterization of DSSCs.

DSSC_Signaling_Pathway Light Incident Light (hν) Dye Dye (S) Light->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection External_Load External Load TiO2_CB->External_Load 3. Electron Transport Electrolyte_red Redox Mediator (I⁻) Electrolyte_red->Dye 4. Dye Regeneration Electrolyte_ox Oxidized Mediator (I₃⁻) Electrolyte_ox->Electrolyte_red Counter_Electrode Counter Electrode Counter_Electrode->Electrolyte_ox 5. Mediator Reduction External_Load->Counter_Electrode

Caption: Electron transfer pathway in a dye-sensitized solar cell.

Conclusion

Both D149 and D205 are highly effective indoline dyes for use in DSSCs. The choice between them may depend on the specific goals of the research. D205, with its octyl chain, generally offers superior performance due to reduced dye aggregation, leading to higher efficiency and open-circuit voltage.[4] However, D149 remains a viable and potent sensitizer, particularly when used in conjunction with co-adsorbents to mitigate aggregation. The experimental protocols for utilizing both dyes are well-established and similar, allowing for direct comparative studies. Future research may continue to explore modifications of these indoline structures to further enhance their light-harvesting capabilities and overall device stability.

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of D149 Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of next-generation solar energy technologies, dye-sensitized solar cells (DSSCs) represent a promising avenue. Among the various organic sensitizers, the indoline dye D149 has garnered significant attention due to its high molar extinction coefficient and impressive power conversion efficiencies. A critical tool for characterizing the performance of D149 DSSCs and comparing them to other alternatives is electrochemical impedance spectroscopy (EIS). This guide provides an objective comparison of the EIS performance of D149-based DSSCs with other common sensitizers, supported by experimental data, detailed experimental protocols, and visualizations to elucidate the underlying electrochemical processes.

Performance Comparison: D149 vs. Alternative Dyes

Electrochemical impedance spectroscopy allows for the deconvolution of various charge transfer and transport processes occurring within a DSSC. By modeling the impedance data, key parameters such as the series resistance (Rs), charge transfer resistance at the counter electrode (Rct1), charge transfer resistance at the photoanode/dye/electrolyte interface (Rct2), and the chemical capacitance (Cμ) of the photoanode can be determined. These parameters provide insights into the electron transport and recombination kinetics, which ultimately govern the overall efficiency of the solar cell.

A comparative analysis of EIS data from studies on D149 and the benchmark ruthenium-based dye N719 reveals distinct differences in their interfacial charge transfer characteristics. Generally, D149-sensitized DSSCs exhibit different charge transfer resistances compared to N719-based cells, which can be attributed to variations in dye aggregation, electron injection efficiency, and recombination rates.

Below are tables summarizing the key EIS parameters for D149 DSSCs in comparison to N719 and other organic dyes from various studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions, such as the type of photoanode material (e.g., anatase TiO₂, rutile TiO₂, ZnO), electrolyte composition, and co-adsorbents used.

Table 1: Comparison of EIS Parameters for D149 and N719 DSSCs on Rutile TiO₂ Photoanodes

DyeJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (%)Rs (Ω)Rct1 (Ω)Rct2 (Ω)
D149 12.30.680.695.8---
N719 11.50.700.695.6---

Note: Specific EIS parameter values were not provided in a tabular format in the source, but the study indicated that the higher efficiency of the D149 cell is attributed to its higher extinction coefficient.[1]

Table 2: Comparison of EIS Parameters for D149 and N719 DSSCs on ZnO Photoanodes

DyeJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (%)Rct (Ω)Electron Lifetime (ms)
D149 10.50.620.553.6184.5
N719 5.80.650.612.34510.0

Data extracted from a study comparing D149 and N719 on ZnO-based DSSCs. The lower charge transfer resistance (Rct) for the D149 cell suggests faster charge transfer kinetics at the ZnO/dye/electrolyte interface, while the shorter electron lifetime indicates faster recombination.[2]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable EIS data. Below is a detailed methodology for the fabrication and EIS analysis of D149 DSSCs, synthesized from various research articles.

I. Fabrication of D149 Dye-Sensitized Solar Cells
  • Preparation of TiO₂ Photoanode:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • A compact TiO₂ blocking layer is often deposited on the FTO substrate, for instance, by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C for 30 minutes.

    • A mesoporous TiO₂ paste (e.g., commercial pastes like Dyesol 18NR-T) is then deposited on the blocking layer using a technique such as screen printing or doctor-blading to achieve a desired thickness (typically 10-15 µm).

    • The TiO₂ film is gradually heated in a furnace to 500°C and sintered for 30-60 minutes to ensure good particle necking and remove organic binders.

    • To improve performance, the sintered TiO₂ film is often treated with a TiCl₄ solution (e.g., 40 mM aqueous solution at 70°C for 30 minutes) followed by rinsing with water and ethanol and annealing again at 500°C for 30 minutes.

  • Dye Sensitization:

    • The sintered TiO₂ photoanode is immersed in a dye solution of D149 (typically 0.3-0.5 mM in a solvent mixture like acetonitrile and tert-butanol, often with a co-adsorbent like chenodeoxycholic acid (CDCA) to prevent dye aggregation) for a specific duration (e.g., 12-24 hours) at room temperature.

    • After sensitization, the photoanode is rinsed with the solvent to remove non-adsorbed dye molecules and dried.

  • Assembly of the DSSC:

    • A platinized FTO glass is used as the counter electrode. This is typically prepared by depositing a thin layer of H₂PtCl₆ solution and heating it at 400-450°C for 15-30 minutes.

    • The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant (e.g., Surlyn) by heating above its melting point.

    • The electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile or an ionic liquid, is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.

II. Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Instrumentation:

    • EIS measurements are performed using a potentiostat/galvanostat with a frequency response analyzer module.

  • Measurement Conditions:

    • The DSSC is illuminated with a solar simulator (e.g., AM 1.5G, 100 mW/cm²) to mimic operating conditions.

    • The EIS spectra are typically recorded at the open-circuit voltage (Voc) of the cell under illumination.

    • A small AC voltage perturbation (e.g., 10-20 mV) is applied over a wide frequency range, typically from 100 kHz down to 0.1 Hz or lower.

  • Data Analysis:

    • The obtained impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency).

    • The data is then fitted to an appropriate equivalent circuit model to extract the key electrochemical parameters (Rs, Rct1, Rct2, Cμ, etc.). The most common model for DSSCs is the transmission line model.

Visualizing the Process

To better understand the workflow and the underlying model for EIS analysis of DSSCs, the following diagrams are provided.

experimental_workflow cluster_prep Cell Fabrication cluster_analysis EIS Analysis p1 FTO Substrate Cleaning p2 TiO₂ Paste Deposition p1->p2 p3 Sintering & TiCl₄ Treatment p2->p3 p4 Dye Sensitization (D149) p3->p4 p6 Cell Assembly & Electrolyte Filling p4->p6 p5 Counter Electrode Preparation p5->p6 a1 Illumination (AM 1.5G) p6->a1 Fabricated DSSC a2 EIS Measurement at Voc a1->a2 a3 Data Acquisition (Nyquist/Bode Plots) a2->a3 a4 Equivalent Circuit Fitting a3->a4 a5 Parameter Extraction a4->a5

Figure 1. Experimental workflow for the fabrication and EIS analysis of D149 DSSCs.

equivalent_circuit cluster_model Typical Equivalent Circuit for a DSSC start n1 start->n1 end resistor cpe CPE r_s n1->r_s Rs n2 r_s->n2 n3 n2->n3 r_ct1 n3->r_ct1 Rct1 cpe1 n3->cpe1 CPE1 n4 r_ct1->n4 n5 n4->n5 cpe1->n4 r_ct2 n5->r_ct2 Rct2 c_mu n5->c_mu n6 r_ct2->n6 n6->end c_mu->n6 l_rs Series Resistance l_ce Counter Electrode Interface l_pa Photoanode Interface

Figure 2. A simplified equivalent circuit model commonly used for fitting DSSC EIS data.

Conclusion

Electrochemical impedance spectroscopy is an indispensable tool for the in-depth characterization of this compound-sensitized solar cells. The comparative data, while variable across different experimental setups, suggests that D149 can offer competitive and sometimes superior performance to the traditional N719 dye, particularly in terms of charge transfer kinetics. However, challenges such as managing electron recombination, as indicated by electron lifetime values, remain a key area of research. By following standardized experimental protocols and utilizing appropriate equivalent circuit models for data analysis, researchers can gain valuable insights into the performance-limiting factors of D149 DSSCs and pave the way for the development of more efficient and stable next-generation solar cells.

References

A Comparative Guide to D149 Dye Performance on TiO₂, ZnO, and SnO₂ Semiconductor Oxides for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount for advancing solar cell technology. This guide provides an objective comparison of the performance of the indoline dye D149 when paired with three common semiconductor oxides: titanium dioxide (TiO₂), zinc oxide (ZnO), and tin oxide (SnO₂), in the context of dye-sensitized solar cells (DSSCs). The information presented is supported by experimental data from scientific literature to aid in making informed decisions for future research and development.

The efficiency of a DSSC is critically dependent on the synergy between the sensitizing dye and the semiconductor photoanode. The D149 dye, a metal-free organic sensitizer, has garnered significant attention due to its high molar extinction coefficient and good photovoltaic performance. This guide delves into its effectiveness when anchored to TiO₂, ZnO, and SnO₂ photoanodes, summarizing key performance metrics and detailing the experimental methodologies to facilitate reproducibility.

Performance Comparison

The photovoltaic performance of this compound on different semiconductor oxides is summarized in the table below. The key parameters include Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF). These metrics collectively determine the overall efficiency of the solar cell.

Semiconductor OxidePower Conversion Efficiency (PCE) (%)Short-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Reference
TiO₂ 9.5218.560.7170.716[1]
ZnO 1.662---[2][3]
SnO₂ (pristine) 2.07---[1]
SnO₂ (composite) 5.1618.60.626-[4]

Note: The performance of DSSCs can vary significantly based on the specific experimental conditions, including the composition of the electrolyte, the thickness of the semiconductor film, and the presence of co-adsorbents.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for fabricating and characterizing dye-sensitized solar cells to validate the performance of this compound on different semiconductor oxides.

experimental_workflow cluster_preparation Photoanode Preparation cluster_sensitization Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning Semiconductor_Deposition Semiconductor Paste Deposition (e.g., Doctor Blading) FTO_Cleaning->Semiconductor_Deposition Sintering Sintering of Semiconductor Film Semiconductor_Deposition->Sintering Dye_Sensitization Dye Sensitization (Immersion in D149 solution) Sintering->Dye_Sensitization Assembly Assembly of Photoanode and Counter Electrode Dye_Sensitization->Assembly Counter_Electrode Counter Electrode Preparation (e.g., Pt coating) Counter_Electrode->Assembly Electrolyte_Injection Electrolyte Injection Assembly->Electrolyte_Injection JV_Measurement J-V Characteristic Measurement (AM 1.5 Illumination) Electrolyte_Injection->JV_Measurement IPCE_Measurement IPCE Spectrum Analysis JV_Measurement->IPCE_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) JV_Measurement->EIS_Measurement

Experimental workflow for DSSC fabrication and testing.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments involved in validating the performance of this compound on different semiconductor oxides.

Photoanode Preparation

a. Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried in an oven.

b. Semiconductor Paste Preparation:

  • TiO₂ Paste: Commercially available TiO₂ nanoparticles (e.g., P25) are ground in a mortar with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a viscous paste.

  • ZnO Paste: ZnO nanoparticles are similarly mixed with a binder and solvent to achieve the desired viscosity.

  • SnO₂ Paste: SnO₂ nanoparticles are ground with ethanol, terpineol, and ethyl cellulose to create a paste.[4]

c. Film Deposition: The semiconductor paste is deposited onto the cleaned FTO substrate using the doctor-blading technique to ensure a uniform thickness. The active area is typically defined using adhesive tape.

d. Sintering: The deposited films are subjected to a specific heat treatment profile in a furnace. A typical sintering process involves a gradual increase in temperature to around 450-500°C, where it is held for a certain duration (e.g., 30-60 minutes) to ensure proper particle necking and removal of organic binders. The cooling process is also controlled to prevent cracking of the film.

Dye Sensitization and Cell Assembly

a. Dye Sensitization: After cooling to room temperature, the sintered semiconductor films are immersed in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for monolayer adsorption of the dye molecules onto the semiconductor surface.

b. Counter Electrode Preparation: A thin layer of platinum (Pt) is deposited on another FTO substrate, usually by sputtering or by applying a chloroplatinic acid solution followed by heat treatment, to act as a catalyst for the redox reaction in the electrolyte.

c. Cell Assembly: The dye-sensitized photoanode and the Pt-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The cell is then heated to seal the edges.

d. Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.

Photovoltaic Characterization

a. J-V Characteristic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. From the J-V curve, the key photovoltaic parameters (PCE, Jsc, Voc, and FF) are determined.

b. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE spectrum is measured to determine the quantum efficiency of the solar cell at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

c. Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal charge transfer processes and recombination kinetics within the DSSC. This technique provides valuable information about the electron lifetime and charge transfer resistance at the semiconductor/dye/electrolyte interface.

Conclusion

The choice of semiconductor oxide significantly impacts the performance of this compound in dye-sensitized solar cells. While TiO₂ has demonstrated the highest power conversion efficiency in the cited studies, SnO₂ composites also show promising results.[1][4] The lower performance observed with pristine ZnO and SnO₂ photoanodes suggests that further optimization of the material properties and device architecture is necessary to fully exploit the potential of this compound with these alternative semiconductors.[1][2][3] The detailed experimental protocols provided in this guide offer a foundation for researchers to systematically investigate and enhance the performance of D149-based DSSCs with various semiconductor oxides.

References

D149 Dye Efficiency: A Comparative Analysis with Different Redox Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of the D149 organic dye in dye-sensitized solar cells (DSSCs) when paired with various redox electrolytes. This guide provides a side-by-side comparison of key photovoltaic parameters, detailed experimental protocols, and a visual representation of the experimental workflow.

The efficiency of dye-sensitized solar cells (DSSCs) is intricately linked to the interplay between the sensitizing dye and the redox electrolyte. The D149 dye, a metal-free organic sensitizer, has shown considerable promise in DSSC applications. Its performance, however, is significantly influenced by the choice of the redox mediator, which is responsible for regenerating the dye after electron injection. This guide compares the efficiency of this compound when coupled with different redox electrolytes, providing researchers with critical data to inform their experimental designs.

Performance Comparison

The following table summarizes the key photovoltaic performance parameters of DSSCs sensitized with this compound and utilizing different redox electrolytes. The data highlights the impact of the redox shuttle on the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).

Redox ElectrolyteVoc (V)Jsc (mA/cm²)FFPCE (%)
Cobalt-Based Electrolytes
Co(II/III) tris(2,2′-bipyridine)0.8513.500.728.26
Co(II/III) tris(4,4′-dimethyl-2,2′-bipyridine)0.8314.210.738.59
Co(II/III) tris(4,4´-dimethoxy-2,2′-bipyridine)0.7912.890.717.23
Iodide-Based Electrolyte
Iodide/Triiodide (I⁻/I₃⁻)0.53312.00.5823.88[1]
TEMPO-Based Electrolyte
TEMPO0.814.90.612.40

Experimental Workflow

The following diagram illustrates the typical workflow for fabricating and characterizing dye-sensitized solar cells to compare the efficiency of this compound with different redox electrolytes.

experimental_workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly_characterization Cell Assembly & Characterization cluster_data_analysis Data Analysis A FTO Glass Cleaning B TiO₂ Paste Deposition (Doctor-Blade) A->B C Sintering B->C D TiCl₄ Treatment C->D E Dye Sensitization (this compound Solution) D->E H Cell Assembly (Surlyn Sealant) E->H F FTO Glass Cleaning G Platinum (Pt) Deposition F->G G->H I Electrolyte Injection H->I J Photovoltaic Characterization (Solar Simulator, AM 1.5G) I->J K Extract J-V Curves J->K L Calculate Voc, Jsc, FF, PCE K->L M Compare Performance L->M

DSSC Fabrication and Characterization Workflow

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for the fabrication and characterization of DSSCs with this compound.

Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol.

  • TiO₂ Paste Deposition: A mesoporous TiO₂ layer is deposited on the FTO substrate using the doctor-blade technique. A scattering layer of larger TiO₂ particles can be applied on top of the transparent layer to enhance light harvesting.

  • Sintering: The TiO₂-coated substrates are gradually heated to 500°C and kept at this temperature for a specified duration to ensure good mechanical stability and electrical contact between the nanoparticles.

  • TiCl₄ Treatment: The sintered TiO₂ films are often treated with a TiCl₄ solution to improve the necking between TiO₂ particles and passivate surface states, which can enhance electron transport and reduce recombination.

  • Dye Sensitization: The cooled TiO₂ photoanodes are immersed in a solution of this compound (typically in a suitable organic solvent like a mixture of acetonitrile and tert-butanol) and kept at room temperature for several hours to ensure complete dye adsorption.

Counter Electrode Preparation
  • A hole is drilled in an FTO glass substrate for electrolyte injection.

  • The FTO substrate is cleaned using the same procedure as for the photoanode.

  • A thin layer of a catalyst, typically platinum (Pt), is deposited on the conductive side of the FTO glass. This can be done by various methods, such as spin-coating a H₂PtCl₆ solution followed by thermal decomposition at 400-450°C, or by sputtering.

DSSC Assembly
  • The dye-sensitized TiO₂ photoanode and the Pt-coated counter electrode are assembled into a sandwich-type cell.

  • A thermoplastic sealant, such as Surlyn, is placed between the two electrodes and heated to seal the cell, leaving the small hole on the counter electrode open for electrolyte filling.

Electrolyte Injection
  • The prepared redox electrolyte is introduced into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.

  • After filling, the hole is sealed to prevent electrolyte leakage and solvent evaporation.

Photovoltaic Characterization
  • The photovoltaic performance of the assembled DSSCs is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • A black mask is typically used to define the active area of the solar cell accurately.

  • The current density-voltage (J-V) characteristics are recorded with a digital source meter to determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE.

References

Co-sensitization of D149 and Porphyrin Dyes: A Comparative Guide for Enhanced Dye-Sensitized Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of dye-sensitized solar cells (DSSCs) continuously seeks novel strategies to enhance power conversion efficiencies (PCE). One effective approach is co-sensitization, a technique that employs multiple dyes with complementary absorption spectra to broaden the range of harvested light. This guide provides a comparative analysis of DSSCs sensitized with the organic indoline dye D149, a porphyrin dye (LD12), and a co-sensitized system utilizing both. Porphyrin dyes are excellent photosensitizers due to their strong absorption in the Soret (400-450 nm) and Q bands (520-650 nm), but they typically exhibit a significant absorption gap in the 500-600 nm region.[1][2] Co-sensitization with a dye like D149, which absorbs in this region, can effectively fill this spectral gap, leading to a significant improvement in the short-circuit current density (Jsc) and overall PCE.[3][4]

Performance Comparison: D149 vs. Porphyrin vs. Co-sensitization

Experimental data demonstrates a marked improvement in the photovoltaic performance of DSSCs when D149 and the porphyrin dye LD12 are used in a co-sensitized system compared to cells using either dye individually. The co-sensitized cell shows a significant increase in Jsc, which directly translates to a higher overall efficiency.[3]

Device Sensitizer(s)Jsc (mA/cm²)Voc (mV)Fill Factor (FF)Power Conversion Efficiency (η%)
D1499.436240.613.59
LD12 (Porphyrin)8.566200.603.21
LD12 + D149 (Co-sensitized) 18.73 612 0.59 6.80

Data sourced from a study by Parsa et al. (2019).[3]

Co-sensitization Mechanism and Workflow

The enhanced performance of the co-sensitized cell is attributed to the complementary light absorption of the two dyes. The porphyrin dye (LD12) and the organic dye (D149) cover different regions of the visible spectrum, leading to a more efficient harvesting of incident photons. Upon photoexcitation, both dyes inject electrons into the conduction band of the TiO₂ semiconductor. The oxidized dyes are then regenerated by the redox electrolyte, completing the circuit.

Co_Sensitization_Mechanism cluster_dssc DSSC Energy Levels CB_TiO2 TiO₂ Conduction Band LUMO_D149 LUMO (D149) LUMO_D149->CB_TiO2 e⁻ Injection HOMO_D149 HOMO (D149) LUMO_LD12 LUMO (LD12) LUMO_LD12->CB_TiO2 e⁻ Injection Redox I⁻/I₃⁻ Redox Potential Light1 Photon (hν) HOMO_LD12 HOMO (LD12) Light2 Photon (hν) Redox->HOMO_D149 Regeneration Redox->HOMO_LD12 Regeneration Light1->LUMO_D149 Excitation Light2->LUMO_LD12 Excitation

Caption: Energy level diagram illustrating the electron transfer process in a D149 and LD12 co-sensitized DSSC.

The following diagram illustrates the general workflow for fabricating a co-sensitized dye-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Stepwise Co-sensitization cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Cool to 80°C A3->A4 B1 Immerse in Porphyrin (LD12) Dye Solution A4->B1 B2 Rinse and Dry B1->B2 B3 Immerse in Organic (D149) Dye Solution B2->B3 B4 Rinse and Dry B3->B4 C2 Assemble Cell with Photoanode & Counter Electrode B4->C2 C1 Prepare Counter Electrode (Pt-coated FTO) C1->C2 C3 Inject Electrolyte C2->C3 C4 Seal the Cell C3->C4 D1 D1 C4->D1 Final Device

Caption: General workflow for the fabrication of a co-sensitized dye-sensitized solar cell.

Experimental Protocols

The following is a representative protocol for the fabrication and testing of D149 and porphyrin co-sensitized DSSCs.

1. Photoanode Preparation

  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass plates are cleaned ultrasonically in a sequence of detergent, deionized water, and ethanol for 15 minutes each.

  • TiO₂ Paste Deposition: A compact layer of TiO₂ is deposited on the FTO glass. Subsequently, a transparent layer of 20 nm-sized TiO₂ nanoparticles is applied using a screen-printing or doctor-blade method.

  • Sintering: The TiO₂-coated plates are sintered in a furnace. The temperature is gradually increased to 500°C and maintained for 30 minutes to ensure proper necking of the TiO₂ particles.

  • Cooling: After sintering, the photoanodes are allowed to cool down to approximately 80°C before the sensitization process.

2. Dye Sensitization

  • Porphyrin Dye Adsorption: The cooled TiO₂ photoanode is first immersed in a solution of the porphyrin dye LD12 (typically 0.3 mM in a suitable solvent like a chloroform/methanol mixture) and kept at room temperature for a specified duration (e.g., 18 hours).[3]

  • Rinsing: After the initial immersion, the photoanode is rinsed with ethanol to remove any non-adsorbed dye molecules and then dried.

  • D149 Dye Adsorption: The porphyrin-sensitized photoanode is then immersed in a solution of this compound (typically 0.3 mM in a solvent like acetonitrile/tert-butanol) for a shorter duration (e.g., 4 hours).[3]

  • Final Rinsing: The co-sensitized photoanode is rinsed again with ethanol and dried thoroughly.

3. Cell Assembly and Characterization

  • Counter Electrode: A platinum-coated FTO glass is used as the counter electrode.

  • Assembly: The co-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the cell through a pre-drilled hole in the counter electrode.

  • Sealing: The hole is then sealed to prevent electrolyte leakage.

  • Photovoltaic Measurement: The completed DSSC is characterized under simulated solar illumination (AM 1.5, 100 mW/cm²) to measure its current density-voltage (J-V) characteristics and determine the Jsc, Voc, FF, and PCE.

References

A Comparative Guide to Incident Photon-to-Current Efficiency (IPCE) Measurement of D149 Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Incident Photon-to-Current Efficiency (IPCE) measurement for dye-sensitized solar cells (DSSCs) utilizing the D149 organic dye. It is intended for researchers and professionals in the fields of materials science, photovoltaics, and drug development, offering a comparison with alternative sensitizers and detailed experimental protocols.

Introduction to D149 DSSCs and IPCE

Dye-sensitized solar cells are a promising class of photovoltaic devices due to their low production cost and ease of fabrication.[1] The performance of a DSSC is highly dependent on the sensitizing dye used to absorb light. The D149 dye, an indoline-based organic sensitizer, is of significant interest due to its high molar extinction coefficient and remarkable performance in DSSC systems.[2][3]

A critical parameter for characterizing solar cell performance is the Incident Photon-to-Current Efficiency (IPCE), also known as External Quantum Efficiency (EQE).[1] IPCE represents the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a specific wavelength.[1] An accurate IPCE measurement provides invaluable insights into the light-harvesting efficiency, electron injection efficiency, and charge collection efficiency of the device, which are essential for optimizing its overall power conversion efficiency.[1]

Principle of IPCE Measurement

The IPCE of a solar cell is determined by measuring the short-circuit current generated by monochromatic light at a specific wavelength and dividing it by the incident photon flux at that same wavelength.[1] The calculation is performed using the following formula:

IPCE(λ) = (1240 * Jsc) / (λ * Pλ) [1]

Where:

  • Jsc is the short-circuit current density (in mA/cm²) at a specific wavelength.

  • λ is the wavelength of the incident monochromatic light (in nm).

  • is the power density of the incident monochromatic light (in mW/cm²) at that wavelength.

The measurement is typically conducted over a range of wavelengths corresponding to the absorption spectrum of the sensitizing dye, resulting in an IPCE spectrum.[1]

Comparative Performance of D149 and Alternative Dyes

The performance of this compound-sensitized solar cells has been documented in various studies. The following table summarizes key photovoltaic parameters for D149-based cells and provides a comparison with other common sensitizers.

DyeElectrolyte/ConditionsJsc (mA/cm²)Voc (mV)FF (%)PCE (%)Peak IPCE (%)Reference
D149 Ionic-liquid based---9.03-[2]
D149 Acetonitrile based---6.67-[2]
D149 -9.43624---[4]
D149-T TEMPO redox mediator4.9---~28[5]
D205 (Derivative of D149)---9.52-[2]
LEG4-T TEMPO redox mediator~7.0---~42[5]
N719 (Standard Ru-based dye)10.4700674.9~90 @ 530 nm[6]
LD12 (Porphyrin dye)8.56620603.21-[4]

Note: Performance parameters can vary significantly based on cell fabrication methods, component materials (e.g., TiO2 photoanode, electrolyte), and measurement conditions.

Alternatives to indoline dyes like D149 include other metal-free organic dyes (e.g., D205, porphyrins), which offer advantages like high molar absorption coefficients and lower cost.[3] Ruthenium-based complexes, such as N719, have long been the benchmark for efficient DSSCs.[3][7] More recently, natural dyes extracted from plants and algae are being explored as environmentally friendly and cost-effective sensitizers.[8][9]

Experimental Protocol: IPCE Measurement

This section details the methodology for the fabrication of D149-sensitized solar cells and the subsequent IPCE measurement.

I. Materials and Equipment
  • Substrate: Fluorine-doped Tin Oxide (FTO) coated glass

  • Photoanode: Titanium dioxide (TiO2) paste

  • Sensitizer: 0.3 mM solution of this compound in a suitable solvent (e.g., ethanol:t-butanol mixture)

  • Electrolyte: Iodide/triiodide (I⁻/I₃⁻) or other redox couple-based electrolyte

  • Counter Electrode: Platinized FTO glass

  • Sealing: Thermoplastic polymer spacer

  • IPCE Measurement System:

    • Light source (e.g., Xenon lamp)

    • Monochromator

    • Potentiostat/Source meter

    • Calibrated reference photodiode (e.g., silicon photodiode)

    • Lock-in amplifier (optional, for use with a light chopper)

    • White light bias source (e.g., LED array)

    • Optical chopper

II. D149 DSSC Fabrication
  • Photoanode Preparation: A layer of TiO2 paste is screen-printed onto the conductive side of an FTO glass substrate.

  • Sintering: The TiO2-coated electrode is heat-treated (sintered) at high temperatures (e.g., 450 °C for 30 min) to ensure good particle necking and remove organic binders.[6]

  • Dye Sensitization: After cooling to approximately 80 °C, the sintered TiO2 electrode is immersed in the this compound solution and left overnight for dye adsorption.[6]

  • Cell Assembly: The dye-sensitized TiO2 photoanode and a platinized counter electrode are assembled into a sandwich-type cell, separated by a thermoplastic polymer spacer.[10]

  • Electrolyte Filling: The electrolyte solution is introduced into the space between the electrodes through pre-drilled holes in the counter electrode via capillary action.[10] The holes are then sealed.

III. IPCE Measurement Procedure
  • System Calibration: The power of the monochromatic light from the lamp/monochromator combination is measured at each wavelength using a calibrated reference photodiode. This provides the Pλ value for the IPCE calculation.[1]

  • Device Connection: The fabricated D149 DSSC is connected to the measurement setup, with the working electrode (photoanode) and counter electrode leads attached to the potentiostat. The cell is masked so that only the active area is illuminated.[1]

  • Parameter Setup:

    • Wavelength Range: Set the desired range for the measurement, typically covering the absorption spectrum of the this compound (e.g., 300 nm to 800 nm).[1]

    • Wavelength Step: Choose a suitable increment (e.g., 5 nm or 10 nm).[1]

    • White Light Bias: Apply a constant white light bias to the cell to simulate standard operating conditions (e.g., AM 1.5G) and obtain an independent IPCE response.[1][11]

    • Chopping Frequency: If using a lock-in amplifier, set a low chopping frequency for the monochromatic light (e.g., 5-10 Hz is suitable for DSSCs).[1]

  • Data Acquisition: The IPCE scan is initiated. At each wavelength step, the system illuminates the DSSC with the chopped monochromatic light and measures the resulting short-circuit current (Jsc) using the potentiostat or lock-in amplifier.[1]

  • Data Analysis: The software uses the measured Jsc and the pre-recorded calibration data (Pλ) to calculate the IPCE value at each wavelength. The final output is a plot of IPCE (%) as a function of wavelength (nm).[1]

Visualized Workflow: IPCE Measurement

The following diagram illustrates the logical workflow of the IPCE measurement process.

IPCE_Measurement_Workflow cluster_prep System Preparation cluster_setup Measurement Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Output Calibrate Calibrate Light Source (Measure Pλ vs. λ) Connect Connect DSSC to Potentiostat Calibrate->Connect Mask Mask Cell to Define Active Area Connect->Mask SetParams Set Scan Parameters (Wavelength Range, Step) Mask->SetParams SetBias Apply White Light Bias SetParams->SetBias SetChop Set Chopping Frequency SetBias->SetChop StartScan Initiate Wavelength Scan SetChop->StartScan MeasureIsc Measure Short-Circuit Current (Jsc) at each λ StartScan->MeasureIsc MeasureIsc->MeasureIsc CalcIPCE Calculate IPCE(%) using Jsc, Pλ, and λ MeasureIsc->CalcIPCE Plot Generate IPCE Spectrum (IPCE vs. Wavelength) CalcIPCE->Plot

Caption: Workflow for IPCE measurement of a dye-sensitized solar cell.

References

Long-Term Stability of D149 Dye-Sensitized Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the indoline dye D149 in dye-sensitized solar cells (DSSCs) reveals moderate long-term stability when compared to ruthenium-based counterparts like N719 and Z907. While offering advantages in molar extinction coefficient, its performance over time is a key consideration for researchers and developers in the field of solar energy.

This guide provides a comparative analysis of the long-term stability of D149-sensitized solar cells against common alternatives, supported by available experimental data. The focus is on performance degradation under various stress factors, including light soaking and thermal stress, which are critical for predicting the operational lifetime of these photovoltaic devices.

Performance Under Stress: D149 in Context

The long-term performance of a DSSC is intrinsically linked to the durability of its core components, primarily the sensitizing dye and the electrolyte. The indoline dye D149, while demonstrating high initial power conversion efficiencies (PCE), exhibits different stability characteristics compared to the widely-used ruthenium-based dyes N719 and Z907.

A comparative study on quasi-solid-state DSSCs highlighted the superior thermal stability of Z907 over N719. While not directly including D149, this study underscores the importance of the dye's molecular structure in resisting degradation at elevated temperatures. Another investigation focusing on N719 and a phenothiazine dye in a quasi-solid-state configuration showed a 35% efficiency reduction for the N719 cell after 600 hours, primarily due to a significant drop in the short-circuit current density (Jsc)[1].

Long-term outdoor testing of modules using the N719 dye with a γ-butyrolactone (GBL)-based electrolyte revealed that the photocurrent remained relatively stable, but the open-circuit voltage (Voc) and fill factor (FF) gradually decreased over approximately 2.5 years. This degradation was attributed to changes in the electrolyte composition. However, the use of a solvent-free ionic liquid electrolyte significantly improved stability, with an estimated lifetime of over 15 years for outdoor use[2].

While direct, long-term comparative data of D149 alongside N719 and Z907 under identical aging conditions is limited in publicly available literature, the existing research provides valuable insights into their individual and comparative behaviors under stress.

Key Performance Parameters: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the initial and post-aging performance of DSSCs sensitized with D149, N719, and Z907 from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works.

Table 1: Initial Photovoltaic Performance of DSSCs with Different Dyes

DyePhotoanodeElectrolyteVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
D149Hierarchical Rutile TiO₂Not Specified---5.8[3][4][5][6]
N719Hierarchical Rutile TiO₂Not Specified---5.6[3][4][5][6]
N719Not SpecifiedLiquid DMPII0.719.230.694.47
Z907Not SpecifiedNot Specified----[7]

Table 2: Long-Term Stability Performance of N719 and Z907 DSSCs

DyeStress ConditionsDurationInitial PCE (%)Final PCE (%)Key ObservationsReference
N719Outdoor working condition~2.5 yearsNot specifiedStable Jsc, decreased Voc and FFDegradation linked to GBL-electrolyte changes. Ionic liquid electrolyte shows significant improvement.[2]
N719Continuous 1 sun light soaking at 60°CNot specifiedNot specifiedStable Jsc, decreased Voc and FFSimilar degradation pattern to outdoor testing.[2]
N719Quasi-solid-state with liquid DMPII electrolyte600 hours4.47~2.91 (35% reduction)Significant decrease in Jsc.[1]
Z907Outdoor testing4 yearsNot specifiedOut of useLess stable than Z991 dye in the same study.[8]

Experimental Protocols for Stability Testing

The long-term stability of DSSCs is typically evaluated through accelerated aging tests that simulate prolonged exposure to operational stressors. The two primary methods are continuous light soaking and thermal stress testing.

Continuous Light Soaking

This method involves exposing the solar cells to continuous illumination, typically at an intensity of 1 sun (100 mW/cm²), often at a controlled elevated temperature (e.g., 60°C). The photovoltaic parameters (PCE, Jsc, Voc, FF) are monitored periodically over an extended duration, which can range from hundreds to thousands of hours.

Typical Experimental Setup:

  • Light Source: A solar simulator with a spectrum matching AM 1.5G.

  • Temperature Control: The cells are mounted on a temperature-controlled stage to maintain a constant temperature.

  • Data Acquisition: An automated system records the current-voltage (I-V) characteristics of the cells at set intervals.

  • Encapsulation: Proper encapsulation of the cells is crucial to prevent electrolyte leakage and ingress of moisture and oxygen, which can accelerate degradation.

Thermal Stress Testing

In this protocol, the DSSCs are subjected to prolonged periods at an elevated temperature in the dark (e.g., 85°C). This test is designed to assess the thermal stability of the dye, electrolyte, and sealing materials, independent of light-induced degradation. The performance of the cells is measured at room temperature at regular intervals.

Typical Experimental Setup:

  • Heating: Cells are placed in a temperature-controlled oven.

  • Atmosphere: The test is typically conducted in an inert atmosphere to isolate the effects of heat from oxidative or hydrolytic degradation.

  • Performance Measurement: Cells are periodically removed from the oven, allowed to cool to room temperature, and their I-V characteristics are measured under standard test conditions.

Experimental Workflow and Degradation Pathways

The following diagrams illustrate a typical experimental workflow for long-term stability testing and the potential degradation pathways in a D149 DSSC.

experimental_workflow cluster_prep Cell Fabrication cluster_aging Accelerated Aging cluster_analysis Performance Analysis fab_photoanode Photoanode Preparation (TiO₂) dye_sensitization Dye Sensitization (D149) fab_photoanode->dye_sensitization assembly Cell Assembly & Electrolyte Filling dye_sensitization->assembly fab_counter_electrode Counter Electrode Preparation (Pt) fab_counter_electrode->assembly light_soaking Light Soaking (1 sun, 60°C) assembly->light_soaking Test Group 1 thermal_stress Thermal Stress (85°C, dark) assembly->thermal_stress Test Group 2 iv_measurement I-V Characterization (PCE, Jsc, Voc, FF) light_soaking->iv_measurement Periodic Measurement thermal_stress->iv_measurement Periodic Measurement eis Electrochemical Impedance Spectroscopy iv_measurement->eis uv_vis UV-Vis Spectroscopy (Dye Desorption) iv_measurement->uv_vis

Caption: Experimental workflow for long-term stability testing of DSSCs.

degradation_pathways cluster_stressors Stressors cluster_degradation Degradation Mechanisms D149_DSSC D149 DSSC light Light (UV component) D149_DSSC->light heat Heat D149_DSSC->heat moisture Moisture/Oxygen Ingress D149_DSSC->moisture dye_degradation Dye Degradation/Desorption light->dye_degradation heat->dye_degradation electrolyte_decomp Electrolyte Decomposition heat->electrolyte_decomp moisture->dye_degradation moisture->electrolyte_decomp electrode_corr Electrode Corrosion moisture->electrode_corr interface_recomb Increased Interfacial Recombination dye_degradation->interface_recomb performance_loss Performance Loss (↓PCE, ↓Jsc, ↓Voc, ↓FF) dye_degradation->performance_loss electrolyte_decomp->interface_recomb electrolyte_decomp->performance_loss interface_recomb->performance_loss electrode_corr->performance_loss

Caption: Potential degradation pathways in a D149 dye-sensitized solar cell.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for D149 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of D149 dye, a metal-free organic sensitizer commonly used in dye-sensitized solar cells. Adherence to these procedures is critical to minimize environmental impact and maintain a safe research environment.

Key Properties and Safety Data for this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C42H35N3O4S3[1][2]
Molecular Weight 741.94 g/mol [1][3]
Appearance Solid, dark purple to black powder[3]
Melting Point 284-289 °C
Solubility Soluble in DMSO (1 mg/mL with ultrasonic treatment); Insoluble in water (< 0.1 mg/mL)[4]
Storage Temperature 4°C, protect from light[1][4]
Water Hazard Class (WGK) WGK 3 (highly hazardous to water)

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling chemical solids and solutions should be followed.

Recommended PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.

  • Body Protection: Wear a lab coat or other protective clothing. For larger spills, fire/flame resistant and impervious clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, use a particle filter mask. For handling solutions that may produce vapors, a respirator with appropriate cartridges may be required.

General Handling:

  • Avoid formation of dust and aerosols.[5]

  • Ensure adequate ventilation in the handling area.[5]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol for this compound Waste

Given its classification as highly hazardous to water (WGK 3), this compound and its contaminated materials must not be disposed of down the drain or in regular trash.[6] The following protocol outlines the necessary steps for proper disposal.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder, contaminated kimwipes, gloves, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Note the composition of the solvent on the label. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Disposal Request:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department to schedule a collection.[7]

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • If safe to do so, contain the spill using a chemical spill kit.

  • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Ventilate the area and decontaminate the spill surface.

  • Report all spills to your supervisor and EH&S department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Secondary Containment Area container_solid->storage container_liquid->storage pickup Arrange for EH&S Hazardous Waste Pickup storage->pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This guide provides general recommendations. Researchers must always consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations regarding hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.